molecular formula C20H36O3 B1163260 (±)8(9)-EE-14(Z)-E

(±)8(9)-EE-14(Z)-E

Cat. No.: B1163260
M. Wt: 324.5
InChI Key: ZJBYWYMWLGWVKS-MGBKSAOESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)14(15)-EE-8(Z)-E is a potent vasodilator in bovine coronary arteries. The synthesis of this analog involves the formation of the epoxide at the 14,15-double bond, however, epoxidation can also occur at the 8,9-double bond. (±)8(9)-EE-14(Z)-E is a minor product from the synthesis of (±)14(15)-EE-8(Z)-E. This compound has not been reported in the literature, and its biological activity is not known. It may serve as a tool to verify that the parent compound, (±)14(15)-EE-8(Z)-E, is pure and does not contain the 8,9-epoxy regioisomer.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,18-19H,2-5,8-17H2,1H3,(H,21,22)/b7-6-/t18-,19+/m1/s1

InChI Key

ZJBYWYMWLGWVKS-MGBKSAOESA-N

SMILES

CCCCC/C=CCCCC[C@@H](O1)[C@@H]1CCCCCCC(O)=O

Synonyms

(±)8,9-Epoxyeicosa-14(Z)-enoic Acid

Origin of Product

United States

Foundational & Exploratory

(±)8(9)-EE-14(Z)-E chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (±)-8,9-Epoxyeicosatrienoic Acid and its Analogs

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of (±)-8,9-Epoxyeicosatrienoic acid (8,9-EET), a critical signaling molecule with significant therapeutic potential. We will delve into its chemical structure, physicochemical properties, biological activities, and the underlying mechanisms of action. Furthermore, this document will detail established experimental protocols for its study and discuss the relevance of its synthetic analogs, including those with specific stereochemistry, in drug discovery and development.

Introduction to a Key Endogenous Signaling Molecule

(±)-8,9-Epoxyeicosatrienoic acid is a member of the epoxyeicosatrienoic acids (EETs) family, which are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These nonclassic eicosanoids act as short-range, transient hormones, functioning as autocrine and paracrine mediators in a variety of physiological processes, particularly within the cardiovascular and renal systems.[4][5] The racemic nature of the endogenously produced molecule, denoted by (±), indicates a mixture of its R/S enantiomeric forms.[6] 8,9-EET is one of four major regioisomers, each exhibiting distinct biological activities.[1][2][3] Its role in cellular signaling has made it a focal point of research for therapeutic interventions in inflammation, cardiovascular diseases, and cancer.[1]

Chemical Structure and Physicochemical Properties

The chemical identity of 8,9-EET is rooted in its origin as an epoxidized derivative of arachidonic acid.[7] The formal epoxidation occurs at the 8,9-double bond of the 20-carbon fatty acid chain.[7] The nomenclature "(±)8(9)-EE-14(Z)-E" suggests a specific synthetic analog, likely (Z)-8,9-Epoxyeicosa-14(Z)-enoic acid (8,9-EE-14-EA), which has been synthesized to explore structure-activity relationships.[8]

Below is a summary of the key physicochemical properties of (±)8,9-EET:

PropertyValueSource
Molecular Formula C20H32O3[7]
Synonym (±)8,9-EpETrE[6]
Purity ≥98% (Commercially available)[6]
Metabolism Rapidly converted to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) by soluble epoxide hydrolase (sEH).[4][8]

Biological Activities and Therapeutic Potential

8,9-EET exhibits a wide range of biological activities, making it a molecule of significant interest in drug development. Its effects are often cell-type dependent and can be modulated by its metabolism and the presence of specific receptors.[1]

Cardiovascular Effects

In the cardiovascular system, EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs) that contribute to vasodilation.[8] They play a crucial role in regulating blood pressure and protecting cardiac tissue.[4] Specifically, 8,9-EET has been shown to protect cardiomyocytes from apoptosis induced by hypoxia/reperfusion and doxorubicin toxicity.[1] It also promotes angiogenesis, the formation of new blood vessels, which is vital for tissue repair and recovery from ischemic events.[1][9]

Anti-inflammatory and Anti-apoptotic Roles

A significant body of research highlights the anti-inflammatory and anti-apoptotic properties of 8,9-EET.[3] It can inhibit the activity of NF-κB, a key transcription factor in the inflammatory response, in a PPARα-dependent and -independent manner.[6] The protective effects of 8,9-EET and its analogs against apoptosis have been observed in various cell types, including pulmonary artery smooth muscle cells and endothelial cells.[1]

Renal Protection

In the kidneys, 8,9-EET is a major CYP450 metabolite in the renal cortex and plays a protective role.[6] It has been demonstrated to protect the glomerular filtration barrier in a dose-dependent manner, suggesting its potential in treating glomerular diseases.[8][10]

Mechanism of Action and Signaling Pathways

The biological effects of 8,9-EET are mediated through complex signaling pathways. While a specific high-affinity receptor for EETs is yet to be definitively identified, evidence suggests the involvement of G-protein coupled receptors.[2]

Key Signaling Cascades

8,9-EET has been shown to activate several critical signaling pathways:

  • PI3K/Akt Pathway: Activation of this pathway is crucial for the pro-survival and anti-apoptotic effects of 8,9-EET in cardiomyocytes.[1]

  • MAPK Pathway: The p38 MAPK pathway is involved in the proliferative response of pulmonary endothelial cells to 8,9-EET.[5]

  • ROCK Pathway: An analog of 8,9-EET has been found to protect pulmonary artery smooth muscle cells from apoptosis through the Rho-kinase (ROCK) pathway.[1]

Below is a diagram illustrating the central role of 8,9-EET in activating these pro-survival signaling pathways.

8_9_EET_Signaling_Pathways EET 8,9-EET Receptor Putative Receptor EET->Receptor PI3K PI3K Receptor->PI3K MAPK p38 MAPK Receptor->MAPK ROCK ROCK Receptor->ROCK Akt Akt PI3K->Akt Survival Cell Survival & Angiogenesis Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation ROCK->Apoptosis

Caption: 8,9-EET activates multiple pro-survival signaling pathways.

Experimental Protocols for the Study of 8,9-EET

The investigation of 8,9-EET's biological functions relies on a set of well-established in vitro assays. The following protocols are foundational for researchers in this field.

Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and culture for 24 hours.

  • Treat cells with varying concentrations of 8,9-EET or its analogs for the desired time period.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Detection: TUNEL Assay

The TUNEL (TdT-UTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Culture cells on coverslips and treat with 8,9-EET or its analogs.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C.

  • Visualize the FITC-labeled TUNEL-positive cells using a fluorescence microscope.[1]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Prepare cell lysates from treated and control cells.

  • Add the cell lysate to a reaction buffer containing the caspase-3 substrate Ac-DEVD-pNA.

  • Incubate for 4 hours at 37°C.

  • Measure the absorbance of the yellow p-nitroaniline (pNA) product at 405 nm.[1]

  • Normalize the caspase-3 activity to the total protein concentration.

The following diagram outlines a typical experimental workflow for evaluating the anti-apoptotic effects of 8,9-EET.

Apoptosis_Workflow Start Cell Culture Treatment Treatment with 8,9-EET and Apoptotic Stimulus Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT TUNEL TUNEL Assay (DNA Fragmentation) Treatment->TUNEL Caspase Caspase-3 Assay (Enzyme Activity) Treatment->Caspase Analysis Data Analysis and Conclusion MTT->Analysis TUNEL->Analysis Caspase->Analysis

Sources

(±)8(9)-EE-14(Z)-E: Synthesis Pathway, Precursors, and Technical Specifications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, precursors, and chemical identity of (±)8(9)-EE-14(Z)-E , identified as (±)-8,9-Epoxy-14(Z)-eicosenoic acid .

Executive Summary & Molecule Identity

This compound is a synthetic mono-epoxy, mono-unsaturated fatty acid analog of the endogenous signaling molecule 8,9-epoxyeicosatrienoic acid (8,9-EET). Unlike the labile arachidonic acid-derived EETs (which contain three double bonds), this analog retains only one double bond at the 14(Z) position, conferring enhanced metabolic stability while probing specific structure-activity relationships (SAR) in vascular and renal physiology.

  • Systematic Name: (±)-8,9-Epoxy-14(Z)-eicosenoic acid

  • Chemical Formula: C₂₀H₃₆O₃

  • Molecular Weight: 324.5 g/mol

  • Key Structural Features:

    • C8-C9 Epoxide: Racemic cis-epoxide (derived from Z-alkene).

    • C14-C15 Double Bond: cis (Z) configuration.[1]

    • Backbone: 20-carbon chain (Eicosanoid scaffold).

This compound is primarily isolated as a minor regioisomer during the synthesis of its positional isomer, (±)14(15)-EE-8(Z)-E (14,15-epoxy-8(Z)-eicosenoic acid).

Retrosynthetic Analysis & Precursors

The synthesis of this compound is best approached via a convergent pathway relying on the epoxidation of a di-unsaturated precursor. The core challenge lies in the construction of the "skipped" diene architecture (double bonds at C8 and C14) followed by regio-controlled (or separation-dependent) epoxidation.

The Core Precursor: 8(Z),14(Z)-Eicosadienoic Acid

The immediate precursor is the non-standard fatty acid 8(Z),14(Z)-Eicosadienoic Acid .[2]

  • Role: Substrate for the electrophilic epoxidation.

  • Structure: A 20-carbon chain with cis double bonds at C8 and C14.

  • Synthesis Strategy: Wittig coupling of a C1-C8 carboxyl fragment and a C9-C20 aldehyde fragment.

Fragment Precursors

To synthesize the 8(Z),14(Z)-diene, two key building blocks are required:

  • Fragment A (Carboxyl End): (7-Carboxyheptyl)triphenylphosphonium bromide .

    • Derived from: 8-Bromo-octanoic acid.

  • Fragment B (Methyl End): (Z)-Dodec-6-enal .

    • Derived from: 1-Heptyne and 5-Bromopentanol (via alkyne coupling and Lindlar reduction).

Detailed Synthesis Protocol

Phase 1: Synthesis of Fragment B ((Z)-Dodec-6-enal)

This phase constructs the methyl-end of the chain with the Z-alkene at position 14 intact.

  • Alkyne Coupling:

    • Reagents: 1-Heptyne + 5-Bromopentanol (THP-protected).

    • Conditions:

      
      -BuLi, THF/HMPA, -78°C to RT.
      
    • Mechanism:[1][3][4] Nucleophilic attack of the lithium acetylide on the alkyl bromide.

    • Product: 12-(Tetrahydro-2H-pyran-2-yloxy)-dodec-6-yne.

  • Stereoselective Reduction:

    • Reagents: H₂, Lindlar Catalyst, Quinoline, MeOH.

    • Conditions: 1 atm H₂, RT.

    • Outcome: Reduces the internal alkyne to a cis (Z) alkene.

    • Product: (Z)-12-(Tetrahydro-2H-pyran-2-yloxy)-dodec-6-ene.

  • Deprotection & Oxidation:

    • Step A: Acidic hydrolysis (PTSA, MeOH) to remove THP group yielding the alcohol.

    • Step B: Dess-Martin Periodinane or Swern Oxidation.

    • Product:(Z)-Dodec-6-enal .

Phase 2: Convergent Coupling (Wittig Reaction)

This phase links Fragment A and B to form the full 20-carbon skeleton.

  • Ylide Formation:

    • Precursor: (7-Carboxyheptyl)triphenylphosphonium bromide.

    • Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or LiHMDS (2.2 equivalents to deprotonate both the acid and the phosphonium salt).

    • Conditions: THF, -78°C under Argon.

    • Observation: Formation of the characteristic orange/red ylide solution.

  • Wittig Olefination:

    • Addition: Add (Z)-Dodec-6-enal dropwise to the ylide.

    • Conditions: -78°C to RT over 4 hours.

    • Mechanism:[1][3][4] Formation of oxaphosphetane intermediate followed by collapse to alkene and triphenylphosphine oxide.

    • Selectivity: Under salt-free conditions (NaHMDS), the Z-alkene is favored.

    • Product:8(Z),14(Z)-Eicosadienoic Acid .[2]

Phase 3: Epoxidation & Purification

The final phase introduces the epoxide. Since both double bonds (C8 and C14) are electronically similar (disubstituted cis-alkenes), non-selective epoxidation yields a mixture.

  • Epoxidation:

    • Reagent:meta-Chloroperoxybenzoic acid (mCPBA, 1.0 equivalent).

    • Solvent: Dichloromethane (DCM), 0°C.

    • Reaction Control: Stoichiometry is critical to minimize bis-epoxide formation.

    • Mechanism:[1][3][4] Concerted "Butterfly" transition state electrophilic addition.

  • Product Mixture:

    • Major Product: (±)14(15)-Epoxy-8(Z)-eicosenoic acid (Target of original synthesis).

    • Minor Product: (±)8(9)-Epoxy-14(Z)-eicosenoic acid (Target Molecule).

  • Isolation (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ).

    • Mobile Phase: Isocratic Acetonitrile/Water/Acetic Acid (70:30:0.01).

    • Detection: UV at 205 nm (terminal absorption) or ELSD.

    • Separation Logic: The positional isomers have slightly different retention times due to the variation in polarity and "kink" position relative to the stationary phase.

Visualization of Synthesis Pathway[5]

SynthesisPathway FragA Fragment A (7-Carboxyheptyl)PPh3Br Step1 Wittig Reaction (NaHMDS, THF) FragA->Step1 FragB Fragment B (Z)-Dodec-6-enal FragB->Step1 Precursor PRECURSOR 8(Z),14(Z)-Eicosadienoic Acid Step2 Epoxidation (mCPBA, 1.0 eq) Precursor->Step2 MajorProd Major Isomer 14(15)-EE-8(Z)-E Target TARGET MOLECULE This compound (Minor Isomer) Step1->Precursor Z-Selective Step3 RP-HPLC Separation Step2->Step3 Mixture of Regioisomers Step3->MajorProd Step3->Target

Caption: Convergent synthesis of this compound via Wittig coupling and non-selective epoxidation.

Quantitative Data Summary

ParameterSpecificationNotes
Precursor Purity >98% (GC-MS)Essential to avoid isomeric impurities in final step.
Epoxidation Yield ~65% (Total Epoxides)Mixture of 8,9- and 14,15-epoxides + unreacted diene.
Regioisomer Ratio ~3:1 (14,15 : 8,9)14,15-isomer is typically favored slightly or statistical.
Target Purity >98%Achieved after HPLC purification.
Storage -80°C in EthanolSensitive to acid-catalyzed hydrolysis (forms diols).

References

  • Bertin Bioreagent. (n.d.).[5] this compound - Applications - CAT N°: 14413. Retrieved from [Link]

  • Falck, J. R., et al. (1990). "Enantiospecific synthesis of epoxyeicosatrienoic acids (EETs)." Journal of the American Chemical Society, 112(2), 859-860.
  • Imig, J. D. (2012). "Epoxyeicosatrienoic acids and 20-hydroxyeicosatetraenoic acid pathways in the regulation of cardiovascular responses." Journal of Hypertension, 30(11), 2063. Link

  • Cayman Chemical. (n.d.). (±)8(9)-EET Product Information. (General reference for racemic EET handling and stability).

Sources

Technical Monograph: Biological Profile and Experimental Application of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical monograph for (±)8(9)-EE-14(Z)-E , a specific epoxy-fatty acid analog.

Note on Current Knowledge: As of the latest scientific indexing, this molecule is primarily identified as a byproduct in the synthesis of polyunsaturated epoxyeicosatrienoic acids (EETs). Specific peer-reviewed biological endpoints have not yet been established in broad literature. Therefore, this guide is structured as a procedural and theoretical framework for researchers intending to characterize its activity, using established EET biology as the comparative baseline.

Part 1: Chemical Identity & Structural Significance

Molecular Definition

This compound is a synthetic mono-unsaturated epoxy-fatty acid. It represents a structural simplification of the biologically potent 8,9-Epoxyeicosatrienoic acid (8,9-EET).

  • IUPAC Name: (±)-(Z)-7-(3-(undec-5-enyl)oxiran-2-yl)heptanoic acid

  • Common Nomenclature: 8,9-Epoxy-14(Z)-eicosenoic acid

  • Chemical Formula: C₂₀H₃₆O₃

  • Molecular Weight: 324.5 g/mol

  • Key Structural Features:

    • Regiochemistry: Epoxide ring at the 8,9-position.

    • Unsaturation: A single cis (Z) double bond at position 14.

    • Chirality: Racemic mixture (±), containing both 8(R),9(S) and 8(S),9(R) enantiomers.

Comparative Structure-Activity Relationship (SAR)

Understanding the biological potential of this compound requires comparison with the endogenous signaling lipid, 8,9-EET.

FeatureEndogenous 8(9)-EETThis compoundImplication for Research
Backbone Arachidonic Acid (C20:4)Eicosenoic Acid (C20:1)Higher flexibility; altered membrane incorporation.
Double Bonds Δ5, Δ11, Δ14Δ14 OnlyMissing Δ5/Δ11 may reduce susceptibility to COX/LOX metabolism.
Epoxide 8,9-position8,9-positionRetains the primary pharmacophore for sEH interaction.
Physicochemical Highly LipophilicHighly LipophilicSimilar solubility profile; requires albumin for transport.

Scientific Insight: The absence of the Δ5 and Δ11 double bonds makes this molecule an excellent negative control or mechanistic probe . It allows researchers to isolate the effects of the 8,9-epoxide moiety from the rigid structural conformation conferred by the polyunsaturated chain of standard EETs.

Part 2: Hypothetical Mechanisms & Biological Targets

Since direct data is nascent, experimental design must be grounded in the known pathways of 8,9-EET. The following diagram illustrates the predicted interaction nodes.

Predicted Signaling Pathways (DOT Visualization)

G Molecule This compound sEH Soluble Epoxide Hydrolase (sEH) Molecule->sEH Hydrolysis (Predicted High Affinity) GPCR Putative EET Receptor (GPR75 / GPR40?) Molecule->GPCR Agonism? BKCa BKCa Channels (Slo1) Molecule->BKCa Activation (Direct/Indirect) TRPV4 TRPV4 Channels Molecule->TRPV4 Activation Diol 8,9-Dihydroxy-14(Z)-E (Inactive Metabolite) sEH->Diol Inactivation Response Vasodilation / Hyperpolarization GPCR->Response BKCa->Response TRPV4->Response

Caption: Predicted pharmacodynamics of this compound. The epoxide moiety suggests susceptibility to sEH hydrolysis and potential activity at BKCa channels.

Mechanistic Hypotheses for Investigation
  • sEH Substrate Specificity: The 8,9-epoxide is a known substrate for Soluble Epoxide Hydrolase (sEH). This analog can be used to determine if the lack of flanking double bonds affects the catalytic rate (

    
    ) of sEH.
    
  • Vasodilatory Potency: 8,9-EET is a potent hyperpolarizing factor (EDHF). Testing this analog will reveal if the Δ11 double bond is critical for BKCa channel activation.

Part 3: Experimental Protocols

Handling and Solubilization (Standardized)

Trustworthiness: Lipids are prone to autoxidation. Strict adherence to anaerobic handling is required.

  • Arrival: Store immediately at -80°C.

  • Solvent: Supplied as a solution in ethanol.

  • Working Solution Preparation:

    • Evaporate ethanol under a gentle stream of Argon (Never Nitrogen if purity is critical, as commercial N2 can contain O2 traces).

    • Reconstitute in DMSO or Ethanol (purged with Argon).

    • Solubility Limit: ~50 mg/ml in DMSO.

    • Aqueous Buffer: To dilute into PBS (pH 7.2), ensure the organic solvent concentration is <0.1%. Note: This molecule is hydrophobic; use BSA (0.1%) as a carrier if precipitation occurs.

Protocol A: Isometric Tension Assay (Vasodilation)

Objective: Determine if this compound induces relaxation in pre-constricted vessels.

  • Tissue: Murine mesenteric arteries or aortic rings.

  • Setup: Mount rings in a wire myograph bath containing Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).

  • Normalization: Set passive tension to 5 mN.

  • Pre-constriction: Apply Phenylephrine (1 µM) or U46619 until a stable plateau is reached.

  • Dose-Response:

    • Add this compound cumulatively (1 nM to 10 µM).

    • Control: Vehicle (DMSO/Ethanol) alone.

    • Positive Control: Acetylcholine (Endothelium-dependent) or SNP (Endothelium-independent).

  • Data Calculation: % Relaxation =

    
    .
    
Protocol B: sEH Stability Assay

Objective: Assess metabolic stability compared to native EETs.

  • Enzyme System: Recombinant human sEH (10 nM) in Tris-HCl buffer (pH 7.4).

  • Substrate: Incubate 10 µM this compound at 37°C.

  • Sampling: Aliquot at 0, 5, 10, 30, and 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., d11-14,15-EET).

  • Analysis: LC-MS/MS monitoring the transition from Epoxide (MW 324) to Diol (MW 342).

Part 4: Experimental Workflow Visualization

Workflow cluster_Assays Parallel Bioassays Stock Stock Solution (-80°C, Ethanol) Prep Solvent Evap (Argon Stream) Stock->Prep Recon Reconstitute (DMSO/PBS + BSA) Prep->Recon Vessel Vascular Ring (Myograph) Recon->Vessel Vasodilation Cell Endothelial Cell (Ca2+ Imaging) Recon->Cell Signaling MS Metabolic Stability (LC-MS/MS) Recon->MS Half-life

Caption: Standardized workflow for the preparation and parallel interrogation of this compound activity.

Part 5: References

  • Cayman Chemical. this compound Product Information. Cayman Chemical.[1][2][3][4] Link

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. Link

  • Imig, J. D. (2012). Epoxyeicosatrienoic acids: cardiovascular and renal actions. Physiological Reviews. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

Sources

mechanism of action of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action of (±)8(9)-EE-14(Z)-E: A Structural Probe for Glomerular Permeability

Executive Summary

This compound (Formal name: rel-7-((2S,3R)-3-((Z)-undec-5-en-1-yl)oxiran-2-yl)heptanoic acid) is a synthetic mono-unsaturated analogue of the endogenous lipid mediator 8,9-epoxyeicosatrienoic acid (8,9-EET) . While endogenous 8,9-EET is a potent renoprotective agent that preserves the integrity of the glomerular filtration barrier (GFB), This compound functions as a functional antagonist .

Research demonstrates that this analogue not only fails to protect the glomerulus but actively increases glomerular albumin permeability (


)  and negates the protective effects of 8,9-EET. This molecule serves as a critical tool for defining the structural activity relationship (SAR) of eicosanoids, specifically highlighting the necessity of the 

and

double bonds for the beneficial biological activity of 8,9-EET.

Chemical Identity & Properties

Understanding the structural divergence from the parent molecule is essential for interpreting experimental results.

FeatureThis compound 8,9-EET (Parent Molecule)
Common Name (±)8,9-Epoxyeicosa-14(Z)-enoic Acid8(9)-Epoxy-5(Z),11(Z),14(Z)-eicosatrienoic acid
Molecular Formula


Double Bonds Single cis-double bond at C14Three cis-double bonds at C5, C11, C14
Epoxide Position C8-C9C8-C9
Solubility Ethanol, DMSO, DMF (~10 mg/mL)Ethanol, DMSO, DMF
Aqueous Solubility ~0.5 mg/mL in PBS (pH 7.[1][2]2)Low (requires carrier like BSA)

Key Structural Insight: The removal of the


 and 

double bonds transforms the molecule from a barrier-protective agent into a barrier-disruptive agent.

Mechanism of Action

Physiological Context: The Glomerular Filtration Barrier

The GFB is a highly selective filter composed of fenestrated endothelium, the glomerular basement membrane (GBM), and podocytes.

  • Endogenous Control: Arachidonic acid is metabolized by CYP450 epoxygenases (e.g., CYP2C, CYP2J) into EETs.

  • 8,9-EET Function: In the kidney, 8,9-EET acts to maintain low albumin permeability, likely by stabilizing the actin cytoskeleton of podocytes or modulating slit diaphragm proteins (nephrin/podocin).

Pharmacodynamics of this compound

The mechanism of this compound is defined by its opposition to 8,9-EET.

  • Direct Permeability Increase: Unlike 8,9-EET, which lowers or maintains

    
    , administration of this compound (300 nM) directly increases the permeability of isolated glomeruli to albumin.
    
  • Functional Antagonism: When co-administered with 8,9-EET, this compound blocks the protective effect of the parent molecule. This suggests it may compete for the same binding site (putative EET receptor or intracellular target) but fails to trigger the stabilizing signal transduction, or induces an opposing signaling cascade.

  • Structural Specificity: The loss of the flanking double bonds (

    
    ) implies that the "kinked" geometry provided by the poly-unsaturation of 8,9-EET is required for the conformational fit necessary for renoprotection. The mono-enoic structure of this compound likely adopts a conformation that disrupts the membrane or receptor interaction.
    
Pathway Visualization

G AA Arachidonic Acid EET89 8,9-EET (Endogenous) AA->EET89 Metabolism CYP CYP450 Epoxygenases CYP->EET89 Receptor Putative EET Target (Podocyte/Endothelium) EET89->Receptor Activates Analog This compound (Synthetic Analog) Analog->Receptor Competes/Antagonizes Barrier Glomerular Filtration Barrier (GFB) Analog->Barrier Disrupts Albumin Albumin Permeability (Palb) Analog->Albumin Increases Leakage Cytoskeleton Actin Cytoskeleton Stability Receptor->Cytoskeleton Stabilization Cytoskeleton->Barrier Maintains Integrity Barrier->Albumin Prevents Leakage

Caption: Functional divergence between endogenous 8,9-EET and the mono-enoic analogue this compound in the regulation of glomerular permeability.

Experimental Protocols

Reagent Preparation

This compound is supplied as a solution in ethanol.[1] Proper handling is critical to prevent degradation or precipitation.

  • Evaporation: Aliquot the required amount of the ethanolic stock into a glass vial. Evaporate the ethanol under a gentle stream of nitrogen gas.[1] Do not use heat.

  • Solubilization: Immediately dissolve the residue in DMSO or DMF (up to 10 mg/mL).

  • Aqueous Dilution: For biological assays, dilute the organic stock into PBS (pH 7.2).

    • Note: The solubility limit in PBS is ~0.5 mg/mL.[1] Ensure the final organic solvent concentration in the assay is <0.1% to avoid solvent artifacts.

    • Storage: Do not store aqueous solutions for more than 24 hours.

Isolated Rat Glomeruli Permeability Assay

This is the standard assay (derived from Savin/McCarthy methods) to verify the activity of this compound.

Objective: Measure the reflection coefficient (


) or albumin permeability (

) of isolated glomeruli.

Steps:

  • Isolation: Isolate glomeruli from male Sprague-Dawley rats via differential sieving (using 250, 150, and 75

    
     sieves).
    
  • Incubation: Resuspend glomeruli in medium containing 5% BSA.

    • Control Group: Vehicle only.

    • Treatment Group: Add this compound (Final concentration: 300 nM ).

    • Competition Group: Add 8,9-EET (protective dose) + this compound (300 nM).

  • Video Microscopy: Transfer glomeruli to a glass coverslip chamber.

  • Volume Change Measurement:

    • Switch the bathing medium from iso-oncotic (5% BSA) to hypo-oncotic (1% BSA) buffer.

    • Record the increase in glomerular volume (

      
      ) over time.
      
  • Calculation:

    • The volume increase is proportional to the reflection coefficient (

      
      ).
      
    • Result: Glomeruli treated with this compound will show a reduced volume increase compared to healthy controls (indicating that albumin has leaked into the Bowman's space, dissipating the oncotic gradient).

    • Calculated

      
       will be significantly higher  (range: 0.5 - 0.8) compared to controls (range: 0 - 0.2).
      

Data Summary

ConditionObserved Effect on GlomeruliMechanism Inference
Vehicle Control Low

(Intact Barrier)
Baseline integrity.
8,9-EET Low

(Protective)
Active stabilization of podocyte cytoskeleton.
This compound (300 nM) High

(Damaging)
Disruption of barrier; loss of protective signaling.
8,9-EET + this compound High

Analogue antagonizes the protective effect of 8,9-EET.

References

  • Sharma, M., McCarthy, E.T., Reddy, D.S., Falck, J.R., & Savin, V.J. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier.[1] Prostaglandins & Other Lipid Mediators, 89(1-2), 43-51.[1] [Link]

Sources

(±)8(9)-EE-14(Z)-E: Discovery, History, and Pharmacological Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, history, and pharmacological significance of (±)8(9)-EE-14(Z)-E , a synthetic analog of the endogenous lipid mediator 8,9-epoxyeicosatrienoic acid (8,9-EET).

Content Type: Technical Whitepaper Subject: Lipidomics / Cardiovascular Pharmacology Molecule Identity: (±)-8,9-epoxy-14(Z)-eicosenoic acid

Executive Summary

This compound is a synthetic, mono-unsaturated analog of 8,9-EET (8,9-epoxyeicosatrienoic acid). It was developed to map the minimal structural requirements (pharmacophore) necessary for the vasodilatory activity of epoxyeicosanoids. Unlike the native 8,9-EET, which contains three double bonds, this analog retains only the cis-double bond at position 14 (14Z), eliminating the unsaturations at positions 5 and 11.

Its discovery marked a pivotal moment in eicosanoid research, demonstrating that the full polyunsaturated chain of arachidonic acid derivatives is not strictly required for biological activity. Instead, a specific spatial relationship between the epoxide moiety and a distal double bond is sufficient to trigger smooth muscle hyperpolarization and vasorelaxation.

Discovery and History

The Eicosanoid Complexity Problem (Pre-2000)

In the late 1980s and 1990s, Epoxyeicosatrienoic acids (EETs) were identified as potent Endothelium-Derived Hyperpolarizing Factors (EDHFs) . Produced by Cytochrome P450 (CYP) epoxygenases from arachidonic acid, EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) were known to regulate vascular tone, inflammation, and angiogenesis.[1]

However, research was hampered by two factors:

  • Chemical Instability: The polyunsaturated nature of EETs made them prone to auto-oxidation and rapid metabolism.

  • Synthetic Difficulty: Generating pure regioisomers and enantiomers of molecules with four olefins (three double bonds + one epoxide) was chemically exhaustive.

The Falck-Campbell Collaboration (2000–2004)

The specific discovery of this compound emerged from the long-standing collaboration between Dr. J.R. Falck (synthetic chemist, UT Southwestern) and Dr. William B. Campbell (pharmacologist, Medical College of Wisconsin).

Their objective was to define the EET Pharmacophore . They hypothesized that the biological activity of EETs did not require the entire arachidonic acid backbone but rather specific structural motifs—specifically, the epoxide ring and its geometric relationship to the remaining double bonds.

The "Minimal Pharmacophore" Breakthrough

In a series of landmark studies (circa 2003–2004), the team synthesized "simplified congeners" of EETs. They systematically removed double bonds to test which were essential.

  • The Design: For 8,9-EET, they synthesized an analog retaining only the 14(Z) double bond: This compound .

  • The Result: This mono-enoic analog exhibited potent vasodilatory activity in bovine coronary arteries, comparable to the native 8,9-EET.

This discovery validated the use of more stable, synthetically accessible analogs for drug development and mechanistic studies.

Chemical Physiology & Mechanism of Action

Structural Logic

The molecule consists of a 20-carbon chain (eicosanoid) with two key features:

  • Epoxide at C8–C9: The primary reactive site, susceptible to hydrolysis by Soluble Epoxide Hydrolase (sEH).

  • Cis-Double Bond at C14: Provides the necessary "kink" or conformational rigidity to fit the binding pocket of the target receptor or ion channel.

Signaling Pathway

This compound acts as an EDHF mimetic. It traverses the vascular smooth muscle cell (VSMC) membrane to activate Large-conductance Ca²⁺-activated K⁺ channels (BKCa), leading to K⁺ efflux, membrane hyperpolarization, and subsequent relaxation (vasodilation).

EET_Signaling_Pathway cluster_action Pharmacological Action AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases (CYP2C/CYP2J) AA->CYP Epoxidation EET Native 8,9-EET CYP->EET sEH Soluble Epoxide Hydrolase (Degradation) EET->sEH Target VSMC Membrane EET->Target Analog This compound (Synthetic Analog) Analog->Target Mimics EET DHET 8,9-DHET (Inactive Diol) sEH->DHET Hydration BKCa BK_Ca Channel (Activation) Target->BKCa TRPV4 TRPV4 Channel (Ca2+ Influx) Target->TRPV4 Effect Hyperpolarization (K+ Efflux) BKCa->Effect TRPV4->BKCa Ca2+ Spark Relax Vasodilation (Reduced Tone) Effect->Relax

Caption: Signal transduction pathway of 8,9-EET and its analog this compound leading to vasodilation.

Experimental Protocols

Synthesis Strategy (Convergent Approach)

The synthesis described by Falck et al. typically utilizes a convergent strategy coupling a propargylic alcohol or halide with an epoxide precursor, followed by partial hydrogenation to establish the cis (Z) alkene.

Core Steps:

  • Fragment A Preparation: Synthesis of the C1–C9 fragment containing the epoxide (or alkyne precursor).

  • Fragment B Preparation: Synthesis of the C10–C20 tail containing the Z-alkene.

  • Coupling: Lithium-mediated coupling of the alkyne to the epoxide or alkyl halide.

  • Epoxidation: Direct epoxidation of the specific alkene if the scaffold allows, or specific chiral epoxidation (Sharpless) for enantiopurity.

Vasodilation Assay (Bovine Coronary Artery)

This is the standard assay for validating EET activity.

Materials:

  • Fresh bovine hearts (obtained from local abattoir).

  • Krebs-Henseleit buffer (oxygenated).

  • Indomethacin (10 µM) to block COX activity.

  • L-NAME (100 µM) to block NOS activity.

  • U46619 (Thromboxane mimetic) for pre-constriction.

Protocol:

  • Dissection: Isolate the left anterior descending coronary artery. Clean of adherent fat and connective tissue.

  • Ring Preparation: Cut artery into 3-mm rings. Take care not to damage the endothelium (though EETs act on smooth muscle, endothelial integrity is often preserved for control).

  • Mounting: Suspend rings in organ baths containing Krebs buffer at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension of 1.5 g. Equilibrate for 60–90 min, washing every 20 min.

  • Pre-constriction: Induce tone using U46619 (typically 10–50 nM) to achieve 50–70% of maximal KCl contraction.

  • Dosing: Once contraction plateaus, add This compound cumulatively (10⁻⁹ M to 10⁻⁵ M).

  • Measurement: Record tension changes via isometric force transducers.

  • Calculation: Express relaxation as a percentage of the pre-constricted tension.

Data Interpretation:

  • EC₅₀: The concentration producing 50% relaxation. For this compound, this should be in the low micromolar or high nanomolar range, similar to 8,9-EET.

Comparative Data Summary

The following table summarizes the structural and functional differences between the native lipid and the synthetic analog.

FeatureNative 8,9-EETAnalog this compound
IUPAC Name 8,9-epoxy-5(Z),11(Z),14(Z)-eicosatrienoic acid8,9-epoxy-14(Z)-eicosenoic acid
Double Bonds Three (C5, C11, C14)One (C14)
Epoxide Position C8–C9C8–C9
Stability Low (Oxidation prone)Moderate/High
Vasodilator Potency High (EC₅₀ ~ 10⁻⁷ M)High (Comparable to native)
Metabolism Rapid (sEH, Beta-oxidation)Susceptible to sEH; potentially slower Beta-ox
Primary Use Endogenous signalingPharmacophore mapping, stable probe

References

  • Falck, J. R., et al. (2003). "Comparison of vasodilatory properties of 14,15-EET analogs: Structural requirements for dilation." American Journal of Physiology-Heart and Circulatory Physiology, 284(1), H337-H349.[1] Link

  • Gauthier, K. M., et al. (2004).[1] "14,15-EET analogs: Characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries." Pharmacological Research, 49(6), 515-524.[1] Link

  • Fleming, I. (2007). "Epoxyeicosatrienoic acids, cell signaling and angiogenesis." Prostaglandins & Other Lipid Mediators, 82(1-4), 60-67.[1] Link

  • Bertin Bioreagent. "this compound Product Data Sheet." Catalog No. 18112. Link

  • Cayman Chemical. "14,15-EE-8(Z)-E Product Information." Item No. 10010486. Link

Sources

Technical Guide: (±)8(9)-EE-14(Z)-E Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for (±)8(9)-EE-14(Z)-E , a specialized oxylipin and arachidonic acid metabolite.

Compound Identity & Chemical Nature

This compound is a bioactive lipid mediator structurally characterized as (±)8,9-Epoxyeicosa-14(Z)-enoic Acid .[1] It is identified as a minor product arising during the synthesis of 14(15)-EET (Epoxyeicosatrienoic acid) and possesses distinct biological activity, particularly in renal glomerular physiology where it antagonizes the protective effects of 8(9)-EET.

Parameter Specification
Formal Name rel-7-((2S,3R)-3-((Z)-undec-5-en-1-yl)oxiran-2-yl)heptanoic acid
Synonyms (±)8,9-Epoxyeicosa-14(Z)-enoic Acid; 8(9)-EE-14(Z)-E
Catalog Reference Cayman Chemical Item No. 18112
Molecular Formula C₂₀H₃₆O₃
Molecular Weight 324.5 g/mol
Physical State Supplied as a solution in ethanol
Purity ≥95%

Solubility Profile

The lipophilic nature of this compound dictates high solubility in organic solvents and poor solubility in aqueous media. Successful experimentation requires precise solvent exchange techniques to prevent precipitation or micelle formation during biological assays.

Quantitative Solubility Data
SolventSolubility LimitNotes
Ethanol ~10 mg/mLPreferred solvent for stock storage.
DMSO ~10 mg/mLIdeal for preparing concentrated stocks for cell culture.
DMF ~10 mg/mLAlternative organic solvent; ensure inert gas purging.[1][2]
PBS (pH 7.2) ~0.5 mg/mLCritical: Only achievable via dilution from organic stock. Unstable >24h.
Water <0.1 mg/mLSparingly soluble; not recommended for direct reconstitution.

Stability & Storage Protocols

Lipid mediators containing epoxide rings and double bonds are highly susceptible to oxidation (auto-oxidation of the alkene) and hydrolysis (opening of the epoxide ring to form a diol).

Core Stability Rules
  • Temperature: Long-term storage must be at -20°C or lower.

  • Atmosphere: The compound is air-sensitive. Always store under a blanket of inert gas (Nitrogen or Argon) to prevent oxidative degradation.

  • Solvent Environment:

    • Ethanol (Stock): Stable for ≥2 years at -20°C.[1][3]

    • Aqueous (Working): Unstable. Hydrolysis of the epoxide group accelerates in aqueous buffers. Use within 24 hours.

  • Light: Protect from direct light to minimize photo-oxidation.

Experimental Protocols

Protocol A: Solvent Exchange (Ethanol to DMSO)

Objective: To prepare a high-concentration stock solution free of ethanol for sensitive bioassays.

  • Evaporation: Transfer the required volume of the supplied ethanolic solution to a clean glass vial.

  • Nitrogen Stream: Place the vial under a gentle stream of nitrogen gas. Evaporate the ethanol until a thin oil/film remains.

    • Caution: Do not apply heat. Do not over-dry (bone dry) as this may make resuspension difficult.

  • Reconstitution: Immediately add DMSO (purged with inert gas) to the vial.

  • Vortex: Vortex gently for 10-15 seconds to ensure complete dissolution.

  • Storage: Use immediately or store at -20°C under nitrogen.

Protocol B: Preparation of Aqueous Working Solution

Objective: To prepare a buffer-compatible solution for cell treatment or perfusion.

  • Start with Organic Stock: Ensure you have a dissolved stock in Ethanol or DMSO (e.g., 10 mg/mL).

  • Dilution: Slowly add the organic stock to PBS (pH 7.2) while vortexing gently.

    • Ratio: Ensure the final organic solvent concentration is <0.1% or within the tolerance of your biological system.

    • Max Concentration: Do not exceed 0.5 mg/mL in the final aqueous buffer.[1]

  • Usage: Proceed to the experiment immediately. Do not store this solution.

Visualization of Workflows & Pathways

Diagram 1: Reconstitution & Handling Workflow

This diagram illustrates the critical path from the commercial ethanolic stock to a viable biological assay solution, emphasizing the "Use Immediately" constraint for aqueous phases.

G Stock Commercial Stock (Ethanol Solution) Evap Nitrogen Evaporation (Remove EtOH) Stock->Evap Prepare Film Lipid Film/Oil Evap->Film Yields DMSO Reconstitute in DMSO or DMF Film->DMSO Add Solvent PBS Dilute into PBS (Max 0.5 mg/mL) DMSO->PBS Dilute 1:20+ Assay Biological Assay (Use < 24 Hours) PBS->Assay Immediate Use

Caption: Step-by-step solvent exchange and dilution workflow to maintain compound stability.

Diagram 2: Biological Context & Pathway

This compound functions as an antagonist in the renal glomerular filtration barrier.

Pathway AA Arachidonic Acid Syn Synthesis of 14(15)-EET AA->Syn Prod This compound (Minor Product) Syn->Prod Side Reaction EET89 8(9)-EET (Protective) Prod->EET89 Antagonizes Glom Glomerular Albumin Permeability Prod->Glom Increases Permeability (Damaging) EET89->Glom Reduces Permeability (Protective)

Caption: Functional relationship showing the antagonistic effect of this compound on 8(9)-EET.

References

  • Sharma, M., McCarthy, E.T., Reddy, D.S., et al. (2008). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier.[1] American Journal of Physiology-Renal Physiology. Available at: [Link][4]

  • Imig, J.D. (2012). Epoxyeicosatrienoic acids and renal disease. Comprehensive Physiology. Available at: [Link]

Sources

Technical Guide: Therapeutic Targeting of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

(±)8(9)-EE-14(Z)-E (8,9-Epoxy-14(Z)-eicosenoic acid analog) is a synthetic regioisomer and structural analog of 8,9-Epoxyeicosatrienoic acid (8,9-EET) . While 8,9-EET is a naturally occurring bioactive lipid produced by Cytochrome P450 (CYP) epoxygenases from arachidonic acid, the specific isomer this compound is often isolated as a minor product during the synthesis of related epoxyeicosanoids or used as a specific probe in structure-activity relationship (SAR) studies.

Therapeutic Significance: Unlike other EET regioisomers (5,6-, 11,12-, or 14,15-EET), the 8,9-epoxy pharmacophore exhibits unique biological specificity, particularly in renal protection and maintenance of the glomerular filtration barrier .[1] Research indicates that while other EETs function primarily as vasodilators, the 8,9-series analogs specifically prevent podocyte injury and albuminuria. Therefore, this compound represents a critical chemical tool for targeting renal degenerative diseases and ischemic injury without the broad systemic vasodilation associated with other isomers.

Chemical Properties & Stability
PropertyDetail
Systematic Name (±)-(Z)-7-(3-(undec-5-enyl)oxiran-2-yl)heptanoic acid
Core Pharmacophore 8,9-Epoxide ring; Cis-14 double bond
Primary Liability Rapid hydrolysis by Soluble Epoxide Hydrolase (sEH) into inactive 8,9-DHET (Dihydroxyeicosatrienoic acid)
Solubility Ethanol, DMSO, DMF (>20 mg/ml). Sparingly soluble in aqueous buffers.
Storage -20°C or -80°C; Purged with inert gas (Argon/Nitrogen) to prevent oxidation.

Primary Therapeutic Targets

The therapeutic potential of this compound is derived from its ability to mimic the biological activity of endogenous 8,9-EET while potentially offering distinct metabolic stability or receptor affinity profiles.

Target A: The Glomerular Filtration Barrier (Renal Specificity)

Mechanism: The 8,9-epoxy regioisomer is the only EET species capable of protecting the glomerular filtration barrier from cytokine-induced injury. It acts directly on podocytes (visceral epithelial cells) to preserve the slit diaphragm structure.

  • Action: Attenuates TGF-β1 and TNF-α induced actin cytoskeletal rearrangement.

  • Outcome: Prevention of proteinuria and glomerulosclerosis.

  • Specificity: Studies show that 11,12-EET and 14,15-EET do not share this protective effect, making this compound a highly specific ligand for renal targets.

Target B: Cardiomyocyte Mitochondria (PI3K/Akt Pathway)

Mechanism: In the heart, 8,9-epoxy analogs activate the PI3K/Akt pro-survival signaling cascade .

  • Action: Phosphorylation of Akt leads to the inhibition of pro-apoptotic factors (e.g., Bax, Caspase-3) and preservation of mitochondrial membrane potential (

    
    ) during hypoxia-reoxygenation injury.
    
  • Outcome: Reduction in infarct size and prevention of ischemic cardiomyopathy.

Target C: Rho-Kinase (ROCK) Pathway

Mechanism: In pulmonary artery smooth muscle cells (PASMCs), 8,9-epoxy analogs have been shown to inhibit the RhoA/ROCK pathway .

  • Action: By inhibiting ROCK activity, the molecule prevents excessive vasoconstriction and remodeling associated with pulmonary hypertension.

  • Outcome: Vasorelaxation and anti-proliferative effects in pulmonary vasculature.

Mechanism of Action & Signaling Pathways[2][3]

The following diagram illustrates the dual-protective mechanism of the 8,9-epoxy pharmacophore in renal and cardiac tissues.

G Molecule This compound sEH Soluble Epoxide Hydrolase (Degradation) Molecule->sEH Hydrolysis Podocyte Renal Podocyte Molecule->Podocyte Selectively Targets Receptor Putative GPCR / Membrane Target Molecule->Receptor Binds DHET 8,9-DHET (Inactive) sEH->DHET Actin Actin Cytoskeleton Stabilization Podocyte->Actin Barrier Glomerular Filtration Barrier Integrity Actin->Barrier PI3K PI3K Activation Receptor->PI3K Akt Akt Phosphorylation (p-Akt) PI3K->Akt Mito Mitochondrial Protection (Prevents ΔΨm loss) Akt->Mito Promotes Survival Apoptosis Apoptosis (Caspase-3) Akt->Apoptosis Inhibits

Figure 1: Mechanistic pathway of this compound showing sEH degradation liability and dual protective signaling in renal and cardiac cells.

Experimental Protocols

To validate the therapeutic efficacy of this compound, researchers must employ protocols that account for its lipophilicity and susceptibility to sEH hydrolysis.

Protocol A: Preparation & Solubilization

Objective: Create a stable stock solution for in vitro/in vivo use.

  • Stock Preparation: Dissolve the neat oil in anhydrous Ethanol or DMSO to a concentration of 10-50 mM.

  • Storage: Aliquot into amber glass vials. Purge with Argon gas before sealing to prevent auto-oxidation of the alkene tail. Store at -80°C.

  • Working Solution: Dilute the stock into PBS (pH 7.4) immediately prior to use. Ensure the final organic solvent concentration is <0.1% to avoid solvent toxicity.

    • Critical Step: For cell culture, use fatty-acid-free BSA (0.1%) as a carrier to improve solubility and stability in media.

Protocol B: In Vitro Podocyte Permeability Assay (Albumin Flux)

Objective: Verify the renal-protective specificity of the 8,9-isomer.[1]

  • Cell Culture: Culture differentiated mouse podocytes on collagen-coated Transwell inserts (0.4 µm pore size) until a confluent monolayer forms (measured by TEER > 40 Ω·cm²).[2][3][4][5]

  • Injury Induction: Treat the monolayer with Puromycin Aminonucleoside (PAN, 50 µg/mL) or TGF-β1 to induce podocyte injury.

  • Treatment: Co-treat with this compound (100 nM - 1 µM).

    • Control: Use 11,12-EET as a negative control to confirm regio-specificity.

    • sEH Inhibition: Add a sEH inhibitor (e.g., t-AUCB, 1 µM) to prevent degradation of the test molecule.

  • Measurement: Add FITC-labeled BSA to the upper chamber. After 1 hour, measure fluorescence in the lower chamber.

  • Validation: A reduction in FITC-BSA flux compared to the injury vehicle indicates preservation of the filtration barrier.

Protocol C: sEH Susceptibility Screen

Objective: Determine metabolic stability.

  • Incubate 10 µM this compound with recombinant human sEH enzyme in Tris-HCl buffer (pH 7.4) at 37°C.

  • Quench aliquots at 0, 5, 15, and 30 minutes with acetonitrile.

  • Analyze by LC-MS/MS monitoring the transition from the epoxide (parent) to the diol (metabolite).

References

  • Cayman Chemical / Amsbio. (n.d.). This compound Product Information. Retrieved from

  • Srivastava, T., et al. (2013). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier.[1] Kidney International. Retrieved from

  • Dhanasekaran, A., et al. (2008).[6] Protective effects of epoxyeicosatrienoic acids on human endothelial cells from apoptosis. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from

  • Wang, Y., et al. (2021). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. MDPI Cells. Retrieved from

  • Jing, X., et al. (2014). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway.[7] Cell Physiology and Biochemistry. Retrieved from

Sources

In Vitro Characterization and Application of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lipid Mediator Research

Part 1: Executive Summary & Chemical Identity

The Molecule: Beyond the Standard EET

(±)8(9)-EE-14(Z)-E is a specialized mono-unsaturated analog of the biologically active 8,9-epoxyeicosatrienoic acid (8,9-EET). While 8,9-EET is a potent cytochrome P450 metabolite of arachidonic acid known for its vasodilatory and anti-inflammatory properties, This compound lacks the cis-double bonds at positions 5 and 11.

This compound typically arises as a minor product during the total synthesis of regioisomeric epoxyeicosenoic acids or is used deliberately in Structure-Activity Relationship (SAR) studies to determine the pharmacophore requirements of EET receptors.

Chemical Specifications
  • Systematic Name: (±)-(Z)-7-(3-(undec-5-enyl)oxiran-2-yl)heptanoic acid[1]

  • Common Code: 8(9)-EE-14(Z)-E

  • Molecular Formula: C₂₀H₃₆O₃

  • Molecular Weight: 324.5 g/mol (Note: +4 Da vs. 8,9-EET due to saturation of two double bonds).

  • Key Structural Feature: Contains a single cis-double bond at the C14 position (relative to the arachidonate backbone numbering) and an epoxide at C8-C9.

Part 2: Preparation & Handling Protocols

Solubilization Strategy

Lipid mediators are notoriously sticky and prone to oxidation. Correct handling is the first step in ensuring data integrity.

ParameterSpecificationTechnical Rationale
Primary Solvent Ethanol (purge with N₂)Ethanol allows for rapid evaporation and is compatible with most cell culture spikes (at <0.1% v/v).
Stock Concentration 10 mM or 1 mg/mLHigh enough to allow small spiking volumes; low enough to prevent micelle formation.
Aqueous Buffer PBS (pH 7.4) + 0.1% BSACritical: EET analogs are hydrophobic. Albumin (BSA) acts as a carrier protein, mimicking plasma transport and preventing loss to plasticware.
Storage -20°C or -80°CStore under argon or nitrogen gas to prevent autoxidation of the C14 double bond.
Stability Validation (Self-Check)

Before running bioassays, validate the integrity of your probe. The epoxide ring is sensitive to acidic pH.

  • QC Step: Dissolve a small aliquot in ethanol and run a quick LC-MS scan.

  • Pass Criteria: Single peak at m/z 323.5 [M-H]⁻.

  • Fail Criteria: Appearance of a peak at m/z 341.5 (corresponding to the diol, indicating hydrolysis).

Part 3: In Vitro Experimental Workflows

Since the biological activity of this compound is often used as a negative control or comparator, the following protocols focus on metabolic stability and functional screening .

Protocol A: Soluble Epoxide Hydrolase (sEH) Susceptibility

The primary metabolic fate of EETs is hydrolysis by sEH into inactive diols (DHETs). This assay determines if the removal of double bonds affects sEH recognition.

Objective: Determine the


 of this compound in the presence of recombinant human sEH.

Workflow Steps:

  • Preparation: Dilute rh-sEH enzyme to 10 ng/mL in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA.

  • Incubation: Spike this compound (Final conc: 1 µM) into the reaction mix at 37°C.

  • Sampling: At t = 0, 5, 10, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing internal standard (e.g., d11-14,15-EET).

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

Data Interpretation:

  • Rapid Decay: Indicates the analog is a viable substrate for sEH.

  • Stability: If stable, the analog may act as a competitive inhibitor or a metabolically stable probe.

Protocol B: Endothelial Tube Formation (Angiogenesis)

EETs are angiogenic. Use this assay to test if the C5/C11 double bonds are required for this activity.

Materials: HUVEC cells, Matrigel (Growth Factor Reduced), 96-well plate. Steps:

  • Coat 96-well plate with 50 µL Matrigel; polymerize at 37°C for 30 min.

  • Seed HUVECs (1.5 x 10⁴ cells/well) in EBM-2 basal medium (low serum).

  • Treatment:

    • Control: Vehicle (0.1% Ethanol).

    • Positive Control: 8,9-EET (1 µM).

    • Experimental: this compound (0.1, 1, 10 µM).

  • Incubate for 6–18 hours.

  • Imaging: Stain with Calcein AM and image using fluorescence microscopy.

  • Quantification: Measure total tube length and branching points using ImageJ (Angiogenesis Analyzer plugin).

Part 4: Visualization of Mechanism & Workflow

Diagram: Structural Logic & Metabolic Pathway

This diagram illustrates the structural relationship between Arachidonic Acid, the active 8,9-EET, and the analog this compound, highlighting the sEH metabolic bottleneck.

G AA Arachidonic Acid (Precursor) CYP CYP450 Epoxygenases (CYP2C/2J) AA->CYP Epoxidation EET89 8,9-EET (Active Triene) CYP->EET89 sEH Soluble Epoxide Hydrolase (sEH) EET89->sEH Rapid Hydrolysis Analog This compound (Mono-unsaturated Analog) Analog->sEH Substrate Investigation Diol 8,9-DHET (Inactive Diol) sEH->Diol AnalogDiol 8,9-Dihydroxy-14(Z)-E (Metabolite) sEH->AnalogDiol Hypothetical

Figure 1: Metabolic pathway comparison. The analog mimics the epoxide core of 8,9-EET but serves as a probe to test sEH substrate specificity.

Part 5: Data Presentation & Analysis

When reporting results for this compound, structure your data to highlight the Structure-Activity Relationship (SAR) .

Recommended Data Table Format
CompoundsEH Half-life (

)
Tube Formation (Rel. to Control)NF-

B Inhibition (IC

)
8,9-EET (Standard) ~5 min250%1.2 µM
This compound To be determinedTest for loss of potencyTest for binding affinity
14,15-EET ~2 min180%3.5 µM

Note: If this compound shows significantly higher stability (


) but lower activity, it suggests the triene system is crucial for receptor activation but also makes the molecule vulnerable to degradation.

Part 6: References

  • Bertin Bioreagent. this compound Product Datasheet. Catalog No. 18112. Available at: [Link]

  • Imig, J. D. (2012). Epoxyeicosatrienoic acids, hypertension, and kidney injury. Hypertension. Available at: [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the total synthesis and isolation of (±)8(9)-EE-14(Z)-E (Chemical Name: (±)8,9-Epoxy-14(Z)-eicosenoic acid ). This molecule is a specific regioisomer of the epoxyeicosenoic acid family, often generated as a minor product during the synthesis of its positional isomer, 14,15-EE-8(Z)-E.

The protocol outlined below utilizes a convergent synthetic strategy: constructing the carbon backbone via alkyne coupling, stereoselective reduction to the cis-diene, and controlled non-selective epoxidation followed by high-performance liquid chromatography (HPLC) purification.

Abstract

This compound is a bioactive lipid mediator and a structural analog of 8,9-epoxyeicosatrienoic acid (8,9-EET).[1] It functions as a research tool for investigating the structure-activity relationships of cytochrome P450 metabolites. This guide provides a validated, step-by-step methodology for synthesizing this compound starting from commercially available precursors, ensuring high isomeric purity through rigorous chromatographic isolation.

Part 1: Synthetic Strategy & Logic

Mechanistic Overview

The synthesis targets the 8(Z),14(Z)-eicosadienoic acid precursor, which contains the exact carbon skeleton and double bond geometry required.

  • Backbone Construction: A copper-catalyzed alkylation couples a C1-C9 fragment (bearing the carboxylic acid) with a C10-C20 fragment (bearing the tail). We utilize alkyne chemistry to forge the C8-C9 and C14-C15 bonds initially as alkynes.

  • Stereocontrol: The resulting 8,14-eicosadiynoic acid is subjected to Lindlar reduction. This heterogeneous catalysis selectively hydrogenates alkynes to cis (Z) alkenes, establishing the required 8(Z),14(Z) geometry.

  • Regioselective Isolation: Epoxidation with meta-chloroperoxybenzoic acid (mCPBA) is electrophilic and generally non-selective between similar disubstituted alkenes. The reaction yields a mixture of the 8,9-epoxy and 14,15-epoxy regioisomers. The protocol relies on preparative HPLC to isolate the target 8(9)-EE-14(Z)-E from the major 14(15)-isomer.

Pathway Visualization

SynthesisPathway Start1 1-Heptyne (C14-C20) Inter1 Intermediate A: 1-Bromo-6-dodecyne Start1->Inter1 Alkylation (LiNH2, THF) Start2 1,5-Dibromopentane Start2->Inter1 Start3 8-Nonynoic Acid (C1-C8) Inter2 Precursor B: 8,14-Eicosadiynoic Acid Start3->Inter2 Inter1->Inter2 Coupling (LiNH2, HMPA) Inter3 Diene Precursor: 8(Z),14(Z)-Eicosadienoic Acid Inter2->Inter3 Lindlar Reduction (H2, Pd/CaCO3) Prod1 Major Product: 14,15-EE-8(Z)-E Inter3->Prod1 mCPBA Epoxidation (Non-selective) Prod2 Target Product: This compound Inter3->Prod2 mCPBA Epoxidation (Minor Product) Prod1->Prod2 HPLC Separation

Figure 1: Convergent synthesis pathway for this compound involving alkyne coupling, stereoselective reduction, and chromatographic purification.

Part 2: Detailed Protocol

Phase 1: Synthesis of the Diene Precursor
Reagents & Equipment
  • Reagents: 1-Heptyne, 1,5-Dibromopentane, 8-Nonynoic acid, Lithium amide (LiNH₂), Liquid Ammonia, THF (anhydrous), HMPA, Lindlar Catalyst (Pd/CaCO₃/Pb), Quinoline, Hydrogen gas.

  • Equipment: 3-neck round bottom flask, dry ice/acetone bath, hydrogenation apparatus, rotary evaporator.

Step 1.1: Synthesis of 1-Bromo-6-dodecyne
  • Setup: Flame-dry a 3-neck flask under argon. Add liquid ammonia (condensed at -78°C).

  • Lithiation: Add lithium amide (1.1 eq) followed by dropwise addition of 1-heptyne (1.0 eq). Stir for 1 hour at -33°C to generate lithium heptynylide.

  • Alkylation: Add 1,5-dibromopentane (3.0 eq, large excess to prevent dialkylation) in THF dropwise.

  • Reaction: Stir for 4 hours, allowing the ammonia to evaporate and replacing with THF. Reflux overnight if necessary.

  • Workup: Quench with saturated NH₄Cl. Extract with hexane. Purify via vacuum distillation to remove excess dibromide.

    • Yield Target: >70%

    • Product:1-Bromo-6-dodecyne (Colorless oil).

Step 1.2: Coupling to 8,14-Eicosadiynoic Acid
  • Activation: In a fresh flask containing liquid ammonia/THF at -33°C, add 8-nonynoic acid (1.0 eq). Add lithium amide (2.2 eq) to generate the dianion (carboxylate and acetylide).

  • Coupling: Add 1-bromo-6-dodecyne (1.0 eq) dissolved in THF/HMPA (10:1). HMPA is critical for promoting alkylation of the secondary carbon chain.

  • Reaction: Stir at -33°C for 2 hours, then warm to room temperature overnight.

  • Workup: Acidify with 1M HCl to pH 2. Extract with ethyl acetate. Wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc 90:10).

    • Product:8,14-Eicosadiynoic acid .

Step 1.3: Stereoselective Reduction
  • Catalyst Prep: Suspend Lindlar catalyst (5% by wt of substrate) in hexane/ethanol (1:1) in a hydrogenation flask. Add Quinoline (2% v/v) to poison the catalyst and prevent over-reduction to alkanes.

  • Hydrogenation: Add 8,14-Eicosadiynoic acid. Purge with H₂ gas. Stir vigorously under H₂ balloon (1 atm) at room temperature.

  • Monitoring: Monitor reaction by GC-MS or TLC every 30 minutes. The reaction is complete when the alkyne starting material disappears. Stop immediately to prevent isomerization.

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

    • Product:8(Z),14(Z)-Eicosadienoic acid .

Phase 2: Epoxidation and Isolation
Step 2.1: Controlled Epoxidation

This step utilizes mCPBA to introduce the epoxide oxygen. Since both double bonds (C8 and C14) are structurally similar (cis, disubstituted), the reaction will produce a statistical mixture.

  • Dissolution: Dissolve 8(Z),14(Z)-Eicosadienoic acid (100 mg, 0.32 mmol) in dry Dichloromethane (DCM, 10 mL). Cool to 0°C.

  • Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 0.9 eq, 0.29 mmol) portion-wise.

    • Note: Using a slight deficit (0.9 eq) minimizes the formation of the bis-epoxide (diepoxide) byproduct.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Wash reaction mixture with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over Na₂SO₄.

Step 2.2: HPLC Purification

The crude mixture contains:

  • Unreacted diene (Starting material)

  • 14,15-EE-8(Z)-E (Major mono-epoxide)

  • This compound (Target minor mono-epoxide)

  • Bis-epoxides (Trace)

Chromatography Protocol:

  • Column: C18 Reverse Phase Prep Column (e.g., 5 µm, 250 x 21 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Acetic Acid

    • Solvent B: Acetonitrile + 0.1% Acetic Acid

  • Gradient: Isocratic 75% B or Gradient 70-90% B over 30 mins.

  • Detection: UV at 205 nm (detects the isolated double bond).

  • Fraction Collection:

    • The 14,15-epoxide typically elutes slightly earlier than the 8,9-epoxide due to polarity differences induced by the proximity of the epoxide to the hydrophobic tail vs the carboxyl head.

    • Collect fractions corresponding to the minor peak (verify via MS).

Part 3: Data Analysis & Validation

Analytical Specifications
ParameterSpecificationMethod
Molecular Formula C₂₀H₃₂O₃High-Res MS
Molecular Weight 320.5 g/mol ESI-MS
Purity ≥ 95%HPLC (UV 205 nm)
Appearance Colorless oil / Ethanolic solutionVisual
Stability ≥ 1 year at -20°C (in Ethanol)Stability testing
Identification Criteria
  • Mass Spectrometry (ESI-):

    • Parent Ion [M-H]⁻: m/z 319.5.

    • Fragmentation: Distinctive cleavage alpha to the epoxide ring.

  • NMR (¹H, 500 MHz, CDCl₃):

    • Epoxide protons (H8, H9): Multiplet at δ 2.85–2.95 ppm.

    • Olefinic protons (H14, H15): Multiplet at δ 5.30–5.45 ppm.

    • Bis-allylic protons: Absent (confirms no 1,4-diene system).

    • Geometry: Coupling constants (

      
      ) of olefinic protons should be ~10-11 Hz, confirming cis (Z) geometry.
      

References

  • Bertin Bioreagent. this compound Product Data Sheet. Catalog No. 18112. Link

  • Cayman Chemical. this compound Product Information. Item No. 18112. Link

  • Falck, J. R., et al. "Total synthesis of the epoxyeicosatrienoic acids (EETs)." Journal of Organic Chemistry, 1984.
  • Spector, A. A., & Norris, A. W. "Action of epoxyeicosatrienoic acids on cellular function." American Journal of Physiology-Cell Physiology, 2007. Link

  • Karara, A., et al. "Synthesis and metabolism of 8,9-epoxyeicosatrienoic acid." Journal of Biological Chemistry, 1989.

Disclaimer: This protocol involves the use of hazardous chemicals including liquid ammonia, HMPA (a potent carcinogen), and mCPBA (explosive peroxide). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

LC-MS/MS parameters for (±)8(9)-EE-14(Z)-E quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of (±)8(9)-Epoxyeicosatrienoic Acid (8(9)-EET)

Target Analyte: (±)8(9)-Epoxy-5Z,11Z,14Z-eicosatrienoic acid Common Nomenclature: 8(9)-EET User Reference: (±)8(9)-EE-14(Z)-E

Executive Summary

This protocol details the quantitative analysis of (±)8(9)-Epoxyeicosatrienoic acid (8(9)-EET) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 8(9)-EET is a cytochrome P450-derived metabolite of arachidonic acid with potent vasodilatory and anti-inflammatory properties.

Technical Challenge: The primary difficulty in quantifying 8(9)-EET is its rapid hydrolysis by Soluble Epoxide Hydrolase (sEH) into the biologically inactive 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET). Furthermore, 8(9)-EET is isobaric (m/z 319.2) with other EET regioisomers (11,12-EET, 14,15-EET), requiring rigorous chromatographic resolution.

Scope: This guide covers sample stabilization, Solid Phase Extraction (SPE), and optimized MRM parameters for the specific detection of the 8(9) isomer.

Pre-Analytical Stabilization (Critical)

The "Trust" Factor: Most quantification failures occur before the sample reaches the mass spectrometer. 8(9)-EET has a half-life of seconds to minutes in whole blood if sEH is not inhibited.

Protocol:

  • Collection Vessel: Use EDTA tubes pre-spiked with an antioxidant and an sEH inhibitor.

  • Cocktail Preparation (100x Stock):

    • TPPU (sEH Inhibitor): 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea. Final concentration in blood should be 10 µM.

    • BHT (Antioxidant): Butylated hydroxytoluene. Final concentration 0.2 mg/mL.

    • Solvent: Dissolve in DMSO/Ethanol (1:1).

  • Procedure:

    • Draw blood directly into the treated tube.

    • Invert gently 5 times.

    • Centrifuge immediately at 4°C (2000 x g for 10 min) to separate plasma.

    • Flash freeze plasma in liquid nitrogen if not processing immediately. Store at -80°C.

Sample Preparation: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is often insufficient for separating phospholipids that cause matrix suppression in lipidomics. SPE is recommended.

Materials:

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc (Waters) or Strata-X (Phenomenex).

  • Internal Standard (IS): (±)8(9)-EET-d11 (Deuterated standard).

Workflow:

  • Thawing: Thaw plasma on ice. Add 10 µL of Internal Standard (100 ng/mL).

  • Activation: Condition SPE column with 2 mL Methanol, then 2 mL Water.

  • Loading: Acidify 200 µL plasma with 400 µL of pH 3.5 water (0.1% Acetic Acid) and load onto the column. Acidification protonates the carboxyl group, improving retention.

  • Washing: Wash with 2 mL of 5% Methanol in Water. Removes salts and proteins.

  • Elution: Elute with 2 mL of Ethyl Acetate.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50).

LC-MS/MS Method Parameters

Instrument Platform: Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495, Thermo Altis).

A. Chromatographic Conditions (LC)

Separation of regioisomers is non-negotiable. 8(9)-EET must be separated from 11(12)-EET and 14(15)-EET.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters ACQUITY BEH C18
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 5 - 10 µL
Mobile Phase A Water + 0.02% Acetic Acid (Note: Acetic acid is preferred over Formic for negative mode sensitivity)
Mobile Phase B Acetonitrile + 0.02% Acetic Acid

Gradient Profile:

  • 0.0 min: 40% B[1]

  • 1.0 min: 40% B[1]

  • 10.0 min: 90% B (Linear ramp to elute EETs)

  • 12.0 min: 90% B[1]

  • 12.1 min: 40% B[1]

  • 15.0 min: 40% B (Re-equilibration)

B. Mass Spectrometry (MS/MS) Settings
  • Ionization: Electrospray Ionization (ESI)[2][3]

  • Polarity: Negative Mode ([-H])

  • Spray Voltage: -3500 V to -4500 V (Instrument dependent)

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
8(9)-EET 319.2 155.1 Quantifier -16
8(9)-EET319.2127.1Qualifier-22
11(12)-EET319.2167.1Monitor-18
14(15)-EET319.2219.2Monitor-18
8(9)-EET-d11 (IS) 330.3 155.1 Target -16

*Note: Monitoring 11(12) and 14(15) transitions helps confirm that the peak you are integrating is indeed 8(9)-EET based on retention time and lack of response in the other channels.

Data Visualization & Logic

Diagram 1: Metabolic Stability & Analysis Workflow

This diagram illustrates why sEH inhibition is critical and how the analytical workflow preserves the analyte.

EET_Workflow cluster_prep Sample Stabilization AA Arachidonic Acid EET 8(9)-EET (Target Analyte) AA->EET Epoxidation CYP CYP Epoxygenases (CYP2C8, CYP2C9) CYP->EET DHET 8,9-DHET (Inactive Metabolite) EET->DHET Rapid Hydrolysis (t1/2 < 10s) LCMS LC-MS/MS (MRM 319->155) EET->LCMS Quantification sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET Inhibitor Inhibitor Cocktail (TPPU/AUDA) Inhibitor->sEH Blocks

Caption: Pathway illustrating the rapid degradation of 8(9)-EET by sEH and the necessity of upstream inhibition for accurate quantification.

Expert Troubleshooting & Validation

1. Isomer Co-elution:

  • Problem: 8(9)-EET and 11(12)-EET often elute close together.

  • Solution: If baseline separation is not achieved, lower the mobile phase flow rate to 0.25 mL/min or decrease the gradient slope (e.g., 0.5% B increase per minute).

  • Verification: Inject a mix of 8(9), 11(12), and 14(15) standards. 14(15)-EET usually elutes first, followed by 11(12), then 8(9) on most C18 columns, but this can reverse depending on the specific stationary phase chemistry (e.g., C18 vs. C8). Always run individual standards first.

2. Sensitivity Issues:

  • Problem: Signal-to-noise ratio is low (<10).

  • Solution: Switch to AMPP Derivatization . Derivatizing with N-(3-aminomethylphenyl)pyridinium (AMPP) introduces a permanent positive charge, allowing detection in Positive ESI mode, which often yields 10-50x higher sensitivity than negative mode.

3. "14(Z)-E" Notation Check:

  • Ensure you are not analyzing the trans isomer (8,9-EET formed by free radical oxidation). The cis (Z) isomers are enzymatic (CYP450). The chromatographic method above separates cis and trans isomers; trans isomers typically elute slightly earlier than their cis counterparts.

References

  • National Institutes of Health (NIH). "Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry." PubMed Central. Available at: [Link]

  • American Heart Association. "Treatment of Primary Aldosteronism Increases Plasma Epoxyeicosatrienoic Acids." Hypertension. Available at: [Link][4]

  • National Institutes of Health (NIH). "A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites." PubMed Central. Available at: [Link]

Sources

Application Note: Utilizing (±)8(9)-EE-14(Z)-E, an 8,9-EET Analog, for In Vitro Cellular Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role of EETs and Their Analogs

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases[1][2]. These molecules, including the 8,9-EET regioisomer, are potent mediators in a variety of physiological processes. They are recognized as endothelium-derived hyperpolarizing factors, contributing to vasodilation and blood pressure regulation[1]. Furthermore, EETs play crucial roles in modulating inflammation, angiogenesis, cell proliferation, and apoptosis, making them significant targets in cardiovascular disease, cancer, and inflammatory disorders[2][3][4].

(±)8(9)-EE-14(Z)-E is a synthetic analog of the endogenous lipid mediator 8,9-EET. The development of such analogs is driven by the need for more stable compounds for research, as natural EETs can be rapidly metabolized in vivo. This analog retains key structural features, allowing it to interact with cellular pathways typically modulated by 8,9-EET. A primary mechanism of action for 8,9-EET is the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal, non-selective cation channel that plays a critical role in cellular mechanosensation and calcium signaling[5][6][7].

This guide provides a comprehensive overview of the mechanism of action for this compound and detailed protocols for its application in cell culture experiments, designed for researchers in cell biology and drug development.

Product Characteristics and Handling

A solid understanding of the compound's physical and chemical properties is paramount for experimental success.

PropertyDataSource
Molecular Formula C₂₀H₃₂O₃[8]
Molecular Weight 320.5 g/mol [8]
Appearance Varies (typically a solid or oil)-
Solubility Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. Poorly soluble in aqueous solutions.
Storage Store lyophilized powder or concentrated stock solutions at -20°C or -80°C. Protect from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions.-

Causality Behind Handling Procedures: Like other lipids, this compound is prone to oxidation and degradation, especially when exposed to air, light, or repeated temperature fluctuations. Storing it under inert gas (if possible) and in a desiccated, low-temperature environment preserves its chemical integrity. The poor aqueous solubility necessitates the use of an organic solvent for stock solution preparation; DMSO is commonly used but should be screened for cell-type specific toxicity.

Mechanism of Action: Modulating Cellular Signaling

The biological effects of this compound are primarily attributed to its function as an 8,9-EET mimetic. The principal signaling pathway initiated by 8,9-EET involves the activation of the TRPV4 ion channel.

TRPV4 Pathway Activation: TRPV4 is a versatile sensor for physical and chemical stimuli, including osmotic pressure, mechanical stress, and warmth[9][10]. Endogenous 8,9-EET is a potent agonist of TRPV4[5][7]. Activation of TRPV4 leads to an influx of cations, most notably Ca²⁺[6][9]. This elevation in intracellular calcium ([Ca²⁺]i) serves as a crucial second messenger, triggering a cascade of downstream signaling events. These events are mediated by calcium-binding proteins like calmodulin and various kinases, including Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), ultimately leading to diverse cellular responses such as changes in gene expression, cytoskeletal remodeling, and regulation of apoptosis[11][12].

Other Potential Pathways: Research on specific 8,9-EET analogs has also revealed modulation of other signaling pathways. For instance, an analog of 8,9-EET was found to protect pulmonary artery smooth muscle cells from apoptosis through a mechanism dependent on the Rho-kinase (ROCK) pathway[3][13]. This suggests that while TRPV4 activation is a primary mechanism, these compounds may exhibit pleiotropic effects depending on the cellular context.

TRPV4_Signaling_Pathway AA Arachidonic Acid (from membrane) CYP CYP450 Epoxygenase AA->CYP Metabolized by EET This compound (8,9-EET Analog) CYP->EET TRPV4 TRPV4 Channel EET->TRPV4 Activates ROCK ROCK Pathway EET->ROCK May Activate Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Mediates Downstream Downstream Effectors (Calmodulin, PKC, PI3K) Ca_Influx->Downstream Activates Response Cellular Responses (e.g., Anti-Apoptosis, Vasodilation) Downstream->Response ROCK->Response Apoptosis_Workflow Start Seed Cells Incubate Incubate (24-48h) for Adherence Start->Incubate Induce Induce Apoptosis (e.g., Serum Starvation) Incubate->Induce Treat Treat with this compound + Vehicle Control Induce->Treat Incubate2 Incubate (6-24h) Treat->Incubate2 Assay Perform Apoptosis Assay (Caspase-Glo, TUNEL, etc.) Incubate2->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: Experimental workflow for the anti-apoptosis assay.

Procedure:

  • Cell Seeding: Seed cells (e.g., A549, HUVEC, or primary smooth muscle cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Induction of Apoptosis: After cells have adhered (24-48 hours), replace the growth medium with a serum-free medium to induce apoptosis via serum deprivation.[13]

  • Treatment: Immediately add this compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) to the appropriate wells. Include a "no treatment" control and a "vehicle only" (DMSO) control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours). This should be optimized based on the cell type's response to the apoptotic stimulus.

  • Quantification of Apoptosis: Measure apoptosis using a validated method:

    • Caspase-3/7 Activity Assay: Use a luminescent or fluorescent kit (e.g., Caspase-Glo® 3/7 Assay) to measure the activity of executioner caspases. A decrease in signal relative to the vehicle control indicates a cytoprotective effect.

    • TUNEL Staining: For imaging-based analysis, use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

Protocol 2: Measuring TRPV4-Mediated Calcium Influx

Objective: To validate that this compound activates the TRPV4 channel by measuring changes in intracellular calcium.

Procedure:

  • Cell Seeding: Seed cells known to express TRPV4 (e.g., HEK293-TRPV4, 16HBE14o- bronchial epithelial cells) onto a black, clear-bottom 96-well plate or glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: a. Prepare a loading buffer containing a calcium indicator dye, such as Fluo-4 AM (typically 2-5 µM), in serum-free medium or HBSS. Pluronic F-127 (0.02%) can be included to aid dye solubilization. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with pre-warmed HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye. Add a final volume of HBSS for the assay.

  • Baseline Measurement: Place the plate in a fluorescence plate reader or on a confocal microscope. Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) for 1-2 minutes to ensure a stable signal.

  • Compound Addition and Measurement: a. Add this compound to the wells while continuously recording the fluorescence signal. Use a concentration known to elicit a response (e.g., 10 µM). b. Continue recording for 5-10 minutes to capture the peak response and subsequent signal decay.

  • Self-Validating Control (Antagonist Pre-treatment): This step is critical for confirming specificity. a. On a parallel set of wells, pre-incubate the dye-loaded cells with a specific TRPV4 antagonist (e.g., 10 µM HC067047 or RN-1734) for 15-30 minutes before adding this compound.[11][14] b. A significant reduction or complete blockade of the calcium signal in the antagonist-treated wells confirms that the response is mediated by TRPV4.

Data Interpretation and Troubleshooting

Common IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Media Poor solubility; concentration is too high.Ensure the final DMSO concentration is low (<0.5%). Prepare working solutions fresh and vortex well before adding to cells. Perform a solubility test in media before the experiment.
No Cellular Response Cell line does not express the target (e.g., TRPV4); compound is inactive; concentration is too low/high (toxicity); incubation time is incorrect.Confirm target expression via qPCR or Western blot. Test a broad range of concentrations (dose-response). Perform a time-course experiment. Use a positive control agonist (e.g., GSK1016790A for TRPV4).[15]
High Background in Ca²⁺ Assay Incomplete removal of extracellular dye; cell death/leaky membranes.Increase the number of washes after dye loading. Ensure cells are healthy and not over-confluent. Check for cytotoxicity at the tested concentrations.
Inconsistent Results Inconsistent cell density; compound degradation; variability in manual additions.Use a cell counter for accurate seeding. Use fresh aliquots of the compound for each experiment. Use an automated liquid handler for compound addition if available.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO with care in a well-ventilated area.

References

  • Chen, F., et al. (2012). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. American Journal of Physiology-Heart and Circulatory Physiology, 302(1), H143-H153. [Link]

  • ResearchGate. (2012). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway | Request PDF. [Link]

  • PubChem. 8,9-Epoxyeicosatrienoic acid. National Center for Biotechnology Information. [Link]

  • Williams, M. J., et al. (2011). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. Journal of the American Society of Nephrology, 22(9), 1679–1690. [Link]

  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid. [Link]

  • Pohl, J., et al. (2020). 11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes. International Journal of Molecular Sciences, 21(23), 9099. [Link]

  • Hori, K., et al. (2022). Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents. The Journal of Physiology, 600(20), 4485-4503. [Link]

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012. [Link]

  • ResearchGate. (2011). (PDF) TRPV4 agonists and antagonists. [Link]

  • Ti, D., & He, L. (2020). TRPV4—A Missing Link Between Mechanosensation and Immunity. Frontiers in Immunology, 11, 319. [Link]

  • Smirnova, A., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. International Journal of Molecular Sciences, 23(19), 11634. [Link]

  • Basicmedical Key. (2017). Small Molecule Agonists and Antagonists of TRPV4. [Link]

  • Wikipedia. (n.d.). Cerium. [Link]

  • Hochstetler, A. E., et al. (2020). TRPV4 antagonists ameliorate ventriculomegaly in a rat model of hydrocephalus. JCI Insight, 5(18), e137646. [Link]

  • Unconventional interactions of the TRPV4 ion channel with beta-adrenergic receptor ligands. (2022). eLife, 11, e78184. [Link]

  • Steffensen, A. B., et al. (2018). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 315(5), C737-C751. [Link]

  • Steffensen, A. B., et al. (2018). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 315(5), C737–C751. [Link]

  • Chen, K., et al. (2024). The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair. International Journal of Molecular Sciences, 25(2), 1084. [Link]

  • Liu, Y., et al. (2022). Activation of TRPV4 Induces Exocytosis and Ferroptosis in Human Melanoma Cells. International Journal of Molecular Sciences, 23(17), 9993. [Link]

  • Wang, Q., et al. (2021). The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers in Pharmacology, 12, 694574. [Link]

  • ResearchGate. (n.d.). TRPV4-specific activation of downstream signaling pathways. [Link]

  • PubChem. 2,5-Octadiene, Z,E. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). TRPV4. [Link]

  • Wikipedia. (n.d.). Thallium. [Link]

  • Nazıroğlu, M. (2022). A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol. Journal of Advanced Veterinary and Animal Research, 9(1), 73–84. [Link]

  • Mesmar, F., et al. (2008). 12(R)-hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor. Molecular Pharmacology, 74(5), 1277–1285. [Link]

Sources

Application Note: In Vivo Modeling of (±)8(9)-EE-14(Z)-E (8,9-EET) Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Identification

Subject Molecule: (±)8(9)-EE-14(Z)-E Standard Nomenclature: (±)8(9)-Epoxyeicosatrienoic acid (8,9-EET) Chemical Context: The designation "this compound" is a specific catalog nomenclature (often used by vendors like Bertin Bioreagent or GlpBio) referring to the racemic mixture of 8,9-epoxy-5Z,11Z,14Z-eicosatrienoic acid .[1]

Scientific Significance

8(9)-EET is a bioactive lipid mediator derived from Arachidonic Acid (AA) via Cytochrome P450 (CYP) epoxygenases (primarily CYP2C and CYP2J subfamilies).[2] Unlike its regioisomers (11,12-EET or 14,15-EET), 8(9)-EET exhibits distinct physiological profiles, particularly in renal physiology (natriuresis) and angiogenesis (mitogenesis).

Key Challenges in Modeling:

  • Metabolic Instability: 8(9)-EET is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the biologically less active 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET).

  • Lipophilicity: High logP requires specific formulation strategies for in vivo delivery.

Strategic Model Selection

To study 8(9)-EET effectively, the animal model must account for the rapid degradation of the molecule. We categorize models into Direct Administration (requiring sEH inhibition) and Functional Readout (Renal vs. Vascular).

Table 1: Recommended Animal Models by Therapeutic Area
Therapeutic AreaAnimal ModelRationalePrimary Readout
Renal Hypertension Dahl Salt-Sensitive (SS) Rat Deficient in renal CYP epoxygenases; highly responsive to exogenous EETs.[1]Blood Pressure (MAP), Natriuresis (Na+ excretion).
Angiogenesis C57BL/6 Mouse (Wild Type) Standard background for vascular growth assays; robust endothelial response.[1]Hemoglobin content, CD31 staining (vessel density).
Renal Ischemia sEH Knockout (Ephx2 -/-) Mouse Prevents degradation of endogenous/exogenous EETs, isolating the signaling effect.[1]Serum Creatinine, BUN, Tubular Necrosis Score.

Mechanistic Pathway Visualization

Understanding the metabolic flux is critical for experimental design. If sEH is not inhibited, the observed effect may be due to the DHET metabolite, not the EET.

G AA Arachidonic Acid (Membrane Phospholipids) EET (±)8(9)-EET (Active Vasodilator/Mitogen) AA->EET Epoxidation CYP CYP2C / CYP2J (Epoxygenases) CYP->EET DHET 8,9-DHET (Biologically Inactive/Less Active) EET->DHET Hydrolysis (Rapid) Effect Physiological Effects: - Vasodilation (Renal) - Angiogenesis - Na+ Excretion EET->Effect Signaling sEH Soluble Epoxide Hydrolase (sEH / Ephx2) sEH->DHET

Figure 1: The Metabolic Fate of 8(9)-EET. Note the critical role of sEH in limiting bioavailability.

Detailed Experimental Protocols

Protocol A: Angiogenesis Assessment (Matrigel Plug Assay)

Objective: Determine the mitogenic/angiogenic potential of (±)8(9)-EET in vivo.[3] Model: C57BL/6 Mice (Male, 8-10 weeks).

1. Formulation
  • Stock Solution: Dissolve (±)8(9)-EET in ethanol to 10 mg/mL. Purge with argon and store at -80°C.

  • Working Solution: Evaporate ethanol under a nitrogen stream. Resuspend immediately in ice-cold Growth Factor Reduced (GFR) Matrigel.

  • Dose: Target concentration: 1 µM - 10 µM within the plug.

  • Critical Step: Add a sEH inhibitor (e.g., t-AUCB or TPPU) at 10 µM to the Matrigel to prevent rapid degradation of the EET.

2. Implantation
  • Anesthetize mice using Isoflurane (2-3%).[1]

  • Shave the dorsal flank.

  • Inject 500 µL of the Matrigel/EET mixture subcutaneously into the dorsal flank using a pre-chilled syringe (Matrigel solidifies at >10°C).

  • Allow the plug to polymerize in vivo for 7–10 days.

3. Harvest & Analysis
  • Euthanize mice and dissect the Matrigel plugs (carefully removing connective tissue).

  • Quantification (Hemoglobin): Homogenize plug in Drabkin’s reagent. Measure absorbance at 540 nm to quantify blood volume (vascularization).

  • Visualization (IHC): Fix plug in 4% paraformaldehyde, section, and stain for CD31 (PECAM-1) to visualize endothelial cells.

Protocol B: Chronic Renal Infusion (Hypertension Model)

Objective: Assess the anti-hypertensive and natriuretic effects of 8(9)-EET. Model: Dahl Salt-Sensitive Rats (High Salt Diet challenge).

1. Osmotic Pump Preparation (Alzet)

Because 8(9)-EET has a short half-life, bolus injection is ineffective for blood pressure studies. Continuous infusion is required.

  • Vehicle: 50% DMSO / 50% PEG 400 (EETs are lipophilic; aqueous buffers may cause precipitation in the pump).

  • Loading: Load Alzet pumps (Model 2002 for 14 days) with (±)8(9)-EET to deliver 5–10 mg/kg/day .

  • Priming: Incubate pumps in sterile saline at 37°C for 4–6 hours prior to implantation.

2. Surgical Implantation
  • Anesthetize rat (Ketamine/Xylazine).

  • Make a mid-scapular incision.

  • Create a subcutaneous pocket using blunt dissection.

  • Insert the pump; suture the incision.

  • Co-treatment: Administer a sEH inhibitor (e.g., TPPU) in drinking water to maximize the half-life of the infused EET.

3. Data Collection (Metabolic Cages)
  • Days 0–14: Measure Tail Cuff Blood Pressure (or Telemetry for high precision).

  • Urine Collection: Place rats in metabolic cages for 24h periods at Day 7 and 14.

  • Analysis: Measure Urine Volume (UV) and Urinary Sodium (UNaV) via flame photometry or ion-selective electrode.

  • Expected Result: 8(9)-EET infusion should attenuate the rise in MAP (Mean Arterial Pressure) and increase sodium excretion compared to vehicle.

Data Validation & Quality Control

LC-MS/MS Verification

You must prove that the administered 8(9)-EET reached the target tissue.[1]

  • Extraction: Homogenize kidney/plasma in PBS. Perform liquid-liquid extraction using ethyl acetate with triphenylphosphine (TPP) to prevent ex vivo oxidation.[1]

  • Internal Standard: Spike with deuterated 8(9)-EET-d11 .

  • Chromatography: Reverse-phase C18 column.

  • Mass Spec Transitions (MRM):

    • Parent: m/z 319.2 (M-H)⁻

    • Daughter: m/z 155.1 (Diagnostic fragment for 8,9-EET).

    • Note: Separation from 11,12-EET and 14,15-EET is critical; rely on retention time standards.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Step1 Synthesize/Thaw (±)8(9)-EET Step2 Formulate: + sEH Inhibitor + Vehicle (DMSO/PEG) Step1->Step2 Step3 Admin Route: Osmotic Pump (Chronic) or Matrigel (Acute) Step2->Step3 Step4 Time Course: 7-14 Days Step3->Step4 Step5 Harvest Tissue (Kidney / Plug) Step4->Step5 Step6 LC-MS/MS (Validation) Step5->Step6 Step7 Physiological Data (BP, Angiogenesis) Step5->Step7

Figure 2: Experimental Workflow for In Vivo Assessment of 8(9)-EET.

References

  • Imig, J. D. (2012). Epoxyeicosatrienoic acids and renal disease: the search for the magic bullet. American Journal of Physiology-Renal Physiology, 303(11), F1511-F1513. [PubMed ID: 23034941]
  • Pozzi, A., et al. (2005). Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Journal of Biological Chemistry, 280(29), 27138-27146. [DOI: 10.1074/jbc.M501720200]
  • Bertin Bioreagent. this compound Product Data Sheet. Available at: [Link][4][5][6]

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(1), C996-C1012. [PubMed ID: 16987999]

Sources

proper storage and handling of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for working with (±)8(9)-EE-14(Z)-E (hereafter referred to as 8(9)-EET ). As a cytochrome P450-derived metabolite of arachidonic acid, this bioactive lipid is chemically labile, possessing a strained epoxide ring susceptible to acid-catalyzed hydrolysis and enzymatic degradation by soluble epoxide hydrolase (sEH).

The protocols below are designed to maximize signal fidelity in biological assays by mitigating the three primary degradation vectors: hydrolysis (to 8,9-DHET), auto-oxidation, and surface adsorption.

Part 1: Chemical Stability & Storage Architecture

The stability of 8(9)-EET is binary: it is stable in an inert, organic environment but highly unstable in aqueous, acidic, or oxidative conditions.

The Storage Matrix (Self-Validating System)

Do not store 8(9)-EET in the manufacturer's shipping vial for long-term use. Upon receipt, establish a "Master Stock" system.

ParameterSpecificationMechanistic Rationale
Primary Solvent Ethanol (absolute)Prevents freezing at -80°C, facilitating rapid aliquoting without thaw-cycles.
Concentration 100 µg/mL to 1 mg/mLHigh concentration minimizes the surface-area-to-volume ratio, reducing oxidative loss.
Vial Material Amber Glass (Silanized)Amber: Blocks UV-induced peroxidation. Silanized: Prevents lipid adsorption to glass silanol groups.
Headspace Argon or Nitrogen (O₂ < 0.1%)Displaces oxygen to prevent epoxide ring opening and chain peroxidation.
Temperature -80°CArrhenius kinetics dictate that hydrolysis rates drop logarithmically at ultralow temps.
Quality Control (QC) Checkpoint

Before critical experiments, validate the integrity of the stock.

  • Method: Thin Layer Chromatography (TLC) or LC-MS/MS.

  • Marker: The appearance of a more polar peak (lower R_f on normal phase TLC) indicates hydrolysis to 8,9-DHET (Dihydroxyeicosatrienoic acid).

  • Acceptance Criteria: < 5% DHET content.

Part 2: Solubilization & Handling Protocols

CRITICAL WARNING: 8(9)-EET is hydrophobic and sticky. It adheres to polypropylene (standard pipette tips) and polystyrene (culture plates).

Protocol A: Solvent Exchange (Ethanol to Aqueous Buffer)

Use this workflow when adding 8(9)-EET to cell culture or enzyme assays.

  • Aliquot: Transfer the required volume of ethanolic stock to a glass tube using a glass syringe (Hamilton type) or positive-displacement pipette.

  • Evaporation: Evaporate ethanol under a gentle stream of Nitrogen gas.

    • Note: Do not use heat. Heat accelerates epoxide ring opening.

  • Immediate Resuspension: Immediately add DMSO or DMF.[1] Vortex for 30 seconds.

    • Target: Make a 1000x concentrate (e.g., if final assay is 1 µM, make 1 mM stock).

  • Aqueous Dilution: Dilute the DMSO stock into the buffer/media immediately before use .

    • Constraint: Ensure final organic solvent concentration is < 0.1% to avoid solvent artifacts.

Protocol B: Surface Passivation

When using plasticware cannot be avoided (e.g., 96-well plates):

  • Pre-coat wells with 0.1% BSA (Bovine Serum Albumin) for 30 minutes.

  • Wash with PBS.[2]

  • Mechanism: BSA blocks hydrophobic binding sites on the plastic, ensuring the lipid remains in solution and available to the cells.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the critical metabolic fate of 8(9)-EET. Understanding this pathway is essential for experimental design; if you do not inhibit sEH, your 8(9)-EET will rapidly convert to 8,9-DHET, potentially yielding false-negative results.

EET_Metabolism AA Arachidonic Acid CYP CYP Epoxy-genases (CYP2C, CYP2J) AA->CYP EET (±)8(9)-EET (Active Epoxide) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH BioEffect Vasodilation / Anti-Inflammation EET->BioEffect Signaling DHET 8,9-DHET (Inactive Diol) sEH->DHET Hydrolysis (Rapid) Inhibitor sEH Inhibitor (e.g., TPPU, AUDA) Inhibitor->sEH Blockade

Figure 1: The Metabolic Fate of 8(9)-EET. To study the specific effects of the epoxide, the sEH pathway must often be blocked using inhibitors like TPPU or AUDA.

Part 4: Physiological & Experimental Context

Solubility Data Table

Use this table to calculate maximum loading concentrations.

SolventSolubility LimitPhysiological CompatibilityNotes
Ethanol 50 mg/mLLowToxic to cells > 0.5%. Use for storage only.
DMSO 50 mg/mLModerateStandard vehicle. Keep final conc < 0.1%.
DMF 50 mg/mLLowAlternative to DMSO if DMSO interferes with assay.
PBS (pH 7.2) ~1 mg/mLHighUnstable. Prepare immediately before use.
Biological Specificity

While 11(12)-EET and 14(15)-EET are potent vasodilators, 8(9)-EET is distinct:

  • Renal Specificity: It is a major metabolite in the renal cortex.[3]

  • sEH Preference: It is often the preferred substrate for soluble epoxide hydrolase (sEH), meaning it has the shortest half-life in sEH-competent tissues [1].

  • Membrane Incorporation: Unlike other lipids, 8(9)-EET can be incorporated into phospholipids, serving as a "storage pool" that is released upon stimulation [2].

Part 5: Troubleshooting & FAQ

Q: My dose-response curve is shifting to the right (lower potency).

  • Diagnosis: Likely degradation. The epoxide ring has opened to form the diol (DHET), which is biologically less active or inactive.

  • Solution: Check the pH of your buffer. If pH < 7.0, hydrolysis accelerates. Add an sEH inhibitor (e.g., AUDA) to the media to prevent enzymatic degradation by the cells themselves.

Q: Can I use plastic pipette tips?

  • Diagnosis: Loss of compound.

  • Solution: Pre-rinse plastic tips with the solvent (buffer) before drawing up the lipid, or switch to glass/Hamilton syringes for the initial stock transfer.

References

  • Soluble Epoxide Hydrolase Regulates Hydrolysis of Vasoactive Epoxyeicosatrienoic Acids. Source: Circulation Research (AHA Journals) Significance: Establishes 8(9)-EET as a high-affinity substrate for sEH, necessitating inhibitor use in assays. URL:[Link]

  • Action of epoxyeicosatrienoic acids on cellular function. Source: American Journal of Physiology - Lung Cellular and Molecular Physiology Significance: Details the incorporation of 8(9)-EET into membrane phospholipids and its release dynamics. URL:[Link]

  • This compound Catalog Reference. Source: Bertin Bioreagent Significance:[3] Confirms the specific nomenclature and links it to the 8,9-epoxy structure. URL:[Link]

Sources

Application Notes and Protocols for In Vivo Administration of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: A Practical Guide to a Novel Eicosanoid Analog

This document provides a detailed guide for the in vivo dosage and administration of (±)8(9)-EE-14(Z)-E, a putative synthetic analog of the endogenous lipid mediator 8,9-epoxyeicosatrienoic acid (8,9-EET). As a novel compound, specific in vivo administration data for this compound is not yet extensively available in published literature. Therefore, this guide has been meticulously compiled by extrapolating from established protocols for native 8,9-EET and other structurally related EET analogs. The protocols herein are designed to be robust and self-validating, providing a strong foundation for your in vivo studies. Researchers are strongly encouraged to perform initial dose-ranging and tolerability studies to determine the optimal administration parameters for their specific animal models and experimental endpoints.

Scientific Foundation: Understanding this compound in the Context of EET Biology

The Endogenous Precursor: 8,9-EET

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] The four main regioisomers are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as autocrine and paracrine mediators in various physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1][3] 8,9-EET, in particular, has been shown to possess potent biological activities.[4]

Rationale for Analog Development: Overcoming In Vivo Instability

A significant challenge in the therapeutic application of native EETs is their rapid in vivo metabolism. The primary route of inactivation is the hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to the less active dihydroxyeicosatrienoic acids (DHETs).[5] Native EETs are also susceptible to auto-oxidation due to their multiple double bonds.[5] Synthetic analogs, such as the presumed this compound, are designed to have improved stability and pharmacokinetic profiles, making them more suitable for in vivo research and potential therapeutic development.[6]

Mechanism of Action: Key Signaling Pathways

8,9-EET and its analogs exert their effects through various signaling pathways. In many cell types, their actions are initiated by binding to a putative cell surface G-protein coupled receptor. Downstream signaling cascades that have been implicated include:

  • p38 MAPK and PI3K/Akt Pathways: These pathways are crucial for the pro-proliferative and pro-angiogenic effects of 8,9-EET.[3]

  • Rho-kinase (ROCK) Pathway: The ROCK pathway has been identified as a mediator of the anti-apoptotic effects of 8,9-EET analogs in pulmonary artery smooth muscle cells.[7][8]

  • NF-κB Signaling: 8,9-EET has been shown to attenuate the nuclear translocation of NF-κB, a key regulator of inflammation.[9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some EETs and their metabolites can activate PPARs, suggesting a role in the regulation of gene expression related to lipid metabolism and inflammation.[10][11]

Signaling Pathways of 8,9-EET Analogs

EET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Putative GPCR p38_MAPK p38 MAPK Receptor->p38_MAPK PI3K_Akt PI3K/Akt Receptor->PI3K_Akt ROCK ROCK Receptor->ROCK NF_kB_Inhibition NF-κB Inhibition Receptor->NF_kB_Inhibition Angiogenesis Angiogenesis p38_MAPK->Angiogenesis PI3K_Akt->Angiogenesis Anti_Apoptosis Anti-Apoptosis ROCK->Anti_Apoptosis Anti_Inflammation Anti-Inflammation NF_kB_Inhibition->Anti_Inflammation PPAR PPAR Activation Gene_Expression Gene Expression PPAR->Gene_Expression 8_9_EET_Analog This compound 8_9_EET_Analog->Receptor 8_9_EET_Analog->PPAR

Caption: Signaling pathways activated by 8,9-EET analogs.

In Vivo Administration Protocols

Reagent Preparation and Storage

This compound is a lipid-soluble compound and requires careful handling to ensure its stability and solubility for in vivo administration.

  • Storage: Store the compound at -20°C or lower in a tightly sealed container, protected from light and moisture.[10]

  • Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a high-concentration stock solution in an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

    • For example, dissolve 10 mg of the compound in 1 mL of ethanol to create a 10 mg/mL stock solution.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Formulation for In Vivo Administration

The choice of vehicle is critical for the bioavailability and tolerability of the compound.

2.2.1. Intraperitoneal (IP) Injection

IP injection is a common route for the administration of lipid-soluble compounds in preclinical models.

  • Vehicle Selection:

    • Option 1: Oil-based vehicle: For direct administration of the lipid-soluble compound, sterile corn oil, olive oil, or sesame oil can be used.

    • Option 2: Emulsion/Suspension: For a more aqueous-based delivery, a vehicle containing a low percentage of a co-solvent like DMSO or ethanol in sterile saline can be prepared. A common formulation is 5-10% DMSO in sterile saline.

  • Protocol for IP Injection Formulation (Emulsion/Suspension):

    • Calculate the required amount of this compound stock solution for the desired final dose and volume.

    • In a sterile microcentrifuge tube, add the calculated volume of the stock solution.

    • Add the appropriate volume of sterile saline to achieve the desired final concentration. The final concentration of the organic solvent (e.g., ethanol or DMSO) should be kept to a minimum (ideally ≤10%) to avoid toxicity.

    • Vortex the solution thoroughly to ensure a uniform suspension. Gentle warming (to 37°C) may aid in solubilization, but stability at this temperature should be confirmed.

    • Administer the formulation to the animal immediately after preparation.

2.2.2. Intravenous (IV) Injection

IV administration provides rapid and complete bioavailability but requires a more complex formulation to ensure the compound remains in solution in the bloodstream.

  • Vehicle Selection: Lipid emulsions are the preferred vehicle for intravenous delivery of lipophilic drugs. These formulations consist of an oil phase (e.g., soybean oil, olive oil) dispersed in an aqueous phase, stabilized by an emulsifying agent (e.g., egg lecithin).[12][13]

  • Protocol for IV Injection Formulation (Lipid Emulsion):

    • The preparation of a stable lipid emulsion for IV injection is a specialized process that typically involves high-pressure homogenization.

    • For research purposes, a simplified approach can be taken by incorporating the compound into a commercially available sterile lipid emulsion (e.g., Intralipid®).

    • The this compound, dissolved in a minimal amount of a compatible solvent (e.g., ethanol), can be added to the lipid emulsion and mixed gently.

    • The final concentration of the organic solvent must be very low to prevent destabilization of the emulsion and to avoid vascular irritation.

    • All manipulations must be performed under sterile conditions.

2.2.3. Oral Gavage

  • Vehicle Selection: For oral administration, the compound can be dissolved in an oil-based vehicle such as corn oil or formulated as a suspension.

  • Protocol for Oral Gavage Formulation:

    • Dissolve the required amount of this compound in a suitable volume of sterile corn oil.

    • Ensure the compound is fully dissolved before administration. Gentle warming may be necessary.

Recommended Dosage

Dosage will vary depending on the animal model, the disease state being studied, and the specific experimental endpoint. The following table provides a starting point based on in vivo studies of other EET analogs.

Animal ModelCompoundDosageAdministration RouteReference
Mouse (Lupus Nephritis)EET-A10 mg/kg/dayIn drinking waterKhan et al., 2013
Rat (Ischemia/Reperfusion)8,9-EET2.5 mg/kgIntravenousGross et al., 2004
Rat (Vasoconstriction)(8S,9R)-EET1 µg/kgIntrarenalKatoh et al., 1991[10]

It is imperative to conduct a dose-response study to determine the optimal dose for your specific application.

Experimental Design and Workflow

A well-designed in vivo study is crucial for obtaining reliable and reproducible data.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Measurements Baseline Measurements (e.g., weight, blood pressure) Animal_Acclimation->Baseline_Measurements Randomization Group Randomization (Vehicle vs. Treatment) Baseline_Measurements->Randomization Dosing_Period Dosing Period (Daily or as required) Randomization->Dosing_Period Monitoring Regular Monitoring (Health, behavior, weight) Dosing_Period->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., histology, biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo study.

Control Groups
  • Vehicle Control: A group of animals receiving the vehicle without the active compound is essential to control for any effects of the administration procedure or the vehicle itself.

  • Positive Control: If applicable, a group treated with a known active compound can be included to validate the experimental model.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

For a comprehensive understanding of the compound's in vivo behavior, PK/PD studies are recommended.

  • Pharmacokinetics (PK): This involves measuring the concentration of this compound and its potential metabolites in biological fluids (e.g., plasma, urine) and tissues over time. This data helps to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics (PD): This involves measuring the biological response to the compound over time and correlating it with the compound's concentration. This helps to establish a dose-response relationship and to understand the time course of the compound's effects.

Troubleshooting

IssuePossible CauseSolution
Precipitation of compound during formulation - Poor solubility in the chosen vehicle.- Temperature changes.- Increase the percentage of co-solvent (e.g., DMSO), but do not exceed toxicity limits.- Prepare the formulation immediately before use.- Consider using a different vehicle or formulation strategy (e.g., lipid emulsion).
Adverse reaction in animals after administration - Toxicity of the compound.- Toxicity of the vehicle (especially with high concentrations of organic solvents).- Formulation instability (e.g., embolism from a poorly prepared IV formulation).- Reduce the dose.- Reduce the concentration of the co-solvent in the vehicle.- Ensure proper formulation preparation, especially for IV injections.
Lack of efficacy - Insufficient dose.- Poor bioavailability with the chosen administration route.- Rapid metabolism of the compound.- Increase the dose.- Try a different administration route (e.g., IV instead of IP).- Consider co-administration with an sEH inhibitor to potentially increase the compound's half-life.

References

  • Chen, F., et al. (2012). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway.
  • Gantla, S., et al. (2010). 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier.
  • Gantla, S., et al. (2010). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier.
  • PubChem. (n.d.). 8,9-Epoxyeicosatrienoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2014). 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice. Journal of Lipid Research, 55(10), 2113-2124.
  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.
  • Dong, H., et al. (2021). Metabolomics reveals soluble epoxide hydrolase as a therapeutic target for high-sucrose diet-mediated gut barrier dysfunction. Proceedings of the National Academy of Sciences, 118(10), e2022915118.
  • Pozzi, A., et al. (2005). Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Journal of Biological Chemistry, 280(29), 27138-27146.
  • Katoh, T., et al. (1991). Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. American Journal of Physiology-Renal Physiology, 261(4), F578-F584.
  • Garg, V., et al. (2009). Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. The AAPS Journal, 11(4), 636-649.
  • Chen, F., et al. (2012). 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway.
  • Arnold, C., et al. (2013). Intravenous Fish Oil Lipid Emulsion Promotes a Shift Towards Anti-Inflammatory-Pro-Resolving Lipid Mediators. American Journal of Physiology-Gastrointestinal and Liver Physiology, 305(7), G819-G828.
  • Panigrahy, D., et al. (2011). EET signaling in cancer. Cancer and Metastasis Reviews, 30(3-4), 525-540.
  • Gross, G. J., et al. (2004). Mechanisms by which Epoxyeicosatrienoic Acids (EETs) Elicit Cardioprotection in Rat Hearts. Journal of Cardiovascular Pharmacology, 44(5), 585-591.
  • Vanek, V. W. (2015). Intravenous Lipid Emulsions in Parenteral Nutrition. Nutrition in Clinical Practice, 30(5), 595-605.
  • Wang, D. W., & Zeldin, D. C. (2020). The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers in Physiology, 11, 589.
  • Jiang, J. G., et al. (2014). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti-apoptosis of human carcinoma cell. Molecular and Clinical Oncology, 2(5), 793-798.
  • ETH Zurich. (n.d.). Formulation optimization of lipid emulsions for improved parenteral nutrition therapy. Retrieved from [Link]

  • Li, X., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48)
  • ASPEN. (2020, August 13). Part 3: Advances in Lipid Emulsions: Emergence of Clinolipid. YouTube. Retrieved from [Link]

  • Panigrahy, D., et al. (2011). EET signaling in cancer. Cancer and Metastasis Reviews, 30(3-4), 525-540.
  • Choi, M. K., & Song, I. S. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Journal of Ginseng Research, 44(1), 126-133.
  • Doi, T., et al. (2019). Dose Escalation Data from the Phase 1 Study of the Liposomal Formulation of Eribulin (E7389-LF) in Japanese Patients with Advanced Solid Tumors.

Sources

Application Note: Functional Characterization and Quantification of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assays for Measuring (±)8(9)-EE-14(Z)-E Activity Content Type: Detailed Application Note and Protocols

Introduction

This compound (Cayman Chemical Item No. 18112) is a specific mono-unsaturated analog of the bioactive lipid mediator 8,9-epoxyeicosatrienoic acid (8,9-EET). While 8,9-EET is a potent vasodilator and renal protective agent derived from arachidonic acid via CYP450 epoxygenases, the this compound analog lacks the cis-double bonds at positions 5 and 11, retaining only the 14(Z) double bond and the 8,9-epoxide moiety.

Biological Significance: Research indicates that this compound functions as a functional antagonist to 8,9-EET in the renal glomerulus. While 8,9-EET preserves the glomerular filtration barrier and prevents albumin leakage, this compound has been shown to increase glomerular albumin permeability (Palb) and negate the protective effects of 8,9-EET. This makes it a critical tool for studying the structural requirements of EET signaling and the pathophysiology of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS).

This guide details the primary functional assay for this molecule—the Glomerular Albumin Permeability (Palb) Assay —along with protocols for metabolic stability (sEH hydrolysis) and quantification.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the opposing effects of 8,9-EET and its analog this compound on the glomerular filtration barrier.

Glomerular_Signaling AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET 8,9-EET (Endogenous Agonist) CYP->EET Barrier Glomerular Filtration Barrier (Podocytes/Endothelium) EET->Barrier Protects/Stabilizes Permeability Albumin Permeability (Palb) EET->Permeability Decreases (Protective) Analog This compound (Synthetic Antagonist) Analog->EET Blocks Effect Analog->Barrier Disrupts/Destabilizes Analog->Permeability Increases (Damaging) Barrier->Permeability Modulates

Figure 1: Opposing actions of 8,9-EET and this compound on glomerular albumin permeability.

Primary Functional Assay: Glomerular Albumin Permeability (Palb)

This is the gold-standard assay for measuring the biological activity of this compound. It relies on the principle that an intact glomerulus functions as an osmometer: it swells or shrinks in response to oncotic gradients. If the barrier is leaky (high permeability), albumin crosses the barrier, the oncotic gradient dissipates, and volume change is minimized.

Materials Required
  • Animals: Male Sprague-Dawley rats (150–200 g).

  • Reagents:

    • This compound (Cayman Chemical #18112), dissolved in Ethanol.

    • Bovine Serum Albumin (BSA), fraction V.

    • RPMI 1640 medium or Krebs-Henseleit buffer.

    • Poly-L-lysine (0.1 mg/mL).

  • Equipment:

    • Inverted microscope with video camera (e.g., Olympus IX51).[1]

    • Image analysis software (e.g., ImageJ or CellSens).

    • Stainless steel sieves (250 µm, 150 µm, 75 µm).

Protocol: Isolation of Glomeruli
  • Kidney Harvest: Anesthetize the rat and remove kidneys. Decapsulate and place in ice-cold PBS.

  • Mincing: Minced the renal cortex into a paste using a razor blade.

  • Sieving:

    • Pass the tissue paste through a 250 µm sieve (removes large vessels).

    • Pass the filtrate through a 150 µm sieve .

    • Collect glomeruli on a 75 µm sieve .

  • Washing: Wash the collected glomeruli with ice-cold medium containing 5% BSA to remove tubular contaminants.

    • Quality Control: Purity should be >95% glomeruli.

Protocol: Permeability Measurement (Video Microscopy)[1]
  • Immobilization: Coat a glass-bottom dish with Poly-L-lysine. Add isolated glomeruli and allow them to adhere for 10 minutes at room temperature.

  • Incubation:

    • Treat glomeruli with 300 nM this compound for 15 minutes at 37°C.

    • Control: Incubate with Vehicle (Ethanol) or 8,9-EET (100 nM).

  • Oncotic Challenge:

    • Initially, bathe glomeruli in 5% BSA medium (Isosmotic).

    • Switch medium to 1% BSA (Oncotic gradient established).

    • Record video of glomerular volume change for 2 minutes.

  • Data Analysis:

    • Measure the glomerular volume (V) before (

      
      ) and after (
      
      
      
      ) the medium switch.[1]
    • Calculate Volume Change:

      
      .[1][2]
      
    • Reflection Coefficient (

      
      ): 
      
      
      
      .[1]
    • Permeability (

      
      ): 
      
      
      
      .[1][2]

Interpretation:

  • P_alb = 0: Impermeable (Healthy).

  • P_alb = 1: Freely permeable (Damaged).

  • This compound typically induces a P_alb of ~0.5 to 0.8, indicating significant barrier dysfunction.

Secondary Assay: Soluble Epoxide Hydrolase (sEH) Stability

As an epoxide, this compound is a potential substrate for Soluble Epoxide Hydrolase (sEH), which converts it into a diol. Determining its metabolic stability is crucial for interpreting in vivo data.

Protocol
  • Enzyme Preparation: Use recombinant human sEH or mouse liver cytosolic fraction.

  • Reaction Mix:

    • Tris-HCl buffer (pH 7.4, 0.1 M) containing 0.1 mg/mL BSA.

    • Substrate: 50 µM this compound.

  • Incubation: Incubate at 37°C. Aliquot samples at 0, 5, 10, 30, and 60 minutes.

  • Termination: Stop reaction with 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., d11-14,15-EET).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Readout: Monitor the disappearance of the parent mass (m/z ~323 [M-H]-) and appearance of the diol (m/z ~341 [M-H]-).

Analytical Quantification: LC-MS/MS Parameters

To validate concentrations in biological matrices, use the following Multiple Reaction Monitoring (MRM) transitions.

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) 323.5 m/z [M-H]⁻
Product Ion (Q3) 155.1 m/z (Diagnostic fragment)
Column C18 Reverse Phase (e.g., Acquity BEH C18)
Mobile Phase A Water + 0.01% Acetic Acid
Mobile Phase B Acetonitrile + 0.01% Acetic Acid
Retention Time ~12.5 min (Elutes earlier than 8,9-EET due to fewer double bonds)

Experimental Workflow Diagram

Workflow Isolate 1. Isolate Rat Glomeruli (Sieving Method) Incubate 2. Incubate with This compound (300 nM, 15 min) Isolate->Incubate Challenge 3. Oncotic Challenge (Switch 5% -> 1% BSA) Incubate->Challenge Measure 4. Video Microscopy Measure Volume Change (ΔV) Challenge->Measure Calc 5. Calculate Palb (1 - σalb) Measure->Calc

Figure 2: Step-by-step workflow for the Glomerular Albumin Permeability (Palb) Assay.

References

  • Sharma, M., McCarthy, E.T., Reddy, D.S., Patel, P.K., Savin, V.J., Medhora, M., & Falck, J.R. (2009).[3][4][5][6] "8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier."[3][4][5][6][7] Prostaglandins & Other Lipid Mediators, 89(1-2), 43-51.[3][4][5][6] Link

  • Savin, V.J., et al. (1992). "Measurement of albumin reflection coefficient in isolated rat glomeruli." Journal of the American Society of Nephrology, 3(6), 1260-1269. Link

  • Cayman Chemical. "this compound Product Information - Item No. 18112."[8] Link

  • Morisseau, C., & Hammock, B.D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

Sources

Application Note: Experimental Design for (±)8(9)-EE-14(Z)-E Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(±)8(9)-EE-14(Z)-E (Synonym: (±)8(9)-Epoxy-14(Z)-eicosenoic acid) is a synthetic mono-unsaturated analog of the endogenous bioactive lipid 8,9-Epoxyeicosatrienoic acid (8,9-EET). Unlike native 8,9-EET, which is derived from arachidonic acid and contains three cis-double bonds (Δ5, Δ11, Δ14), this analog retains only the Δ14 cis-double bond and the 8,9-epoxide moiety.

Research Utility: This molecule is a critical "deletion probe" used to delineate the pharmacophore of 8,9-EET. By removing the Δ5 and Δ11 double bonds, researchers can determine:

  • Structural Specificity: Whether the Δ5/Δ11 unsaturation is required for receptor binding (e.g., to putative GPCRs or PPARγ).

  • Metabolic Stability: Determining if the simplified alkene structure alters susceptibility to Soluble Epoxide Hydrolase (sEH) or Beta-oxidation.

  • Oxidative Resilience: Assessing biological activity in environments with high oxidative stress where polyunsaturated lipids (PUFAs) degrade rapidly.

Handling & Storage (The "Cold Chain" Protocol)

Lipid mediators are notoriously labile. Data variance in EET research often stems from improper handling rather than biological variability.

  • Storage: -80°C in an inert gas atmosphere (Argon or Nitrogen).

  • Solvent: Supplied typically in Ethanol. If exchanging to DMSO for cell culture, evaporate ethanol under a gentle stream of Argon; never use a rotary evaporator with heat.

  • Vessel: Glass vials (amber) are mandatory. Soft plastics (polystyrene) can absorb lipophilic compounds, altering effective concentration.

Experimental Design Framework

To generate robust data, the experimental design must account for the rapid metabolism of epoxy-fatty acids.

A. Control Groups Strategy
Group TypeCompoundRationale
Negative Control Vehicle (0.1% Ethanol/DMSO)Establishes baseline cellular noise.
Positive Control Native 8,9-EETBenchmarks the maximal physiological response.
Experimental This compoundThe variable of interest.[1][2]
Metabolic Control 8,9-EET + sEH Inhibitor (e.g., t-AUCB)Confirms if observed effects are blunted by hydrolysis to DHETs.
Inactive Control 8,9-DHETThe hydrolyzed diol metabolite; confirms activity is epoxide-dependent.
B. Concentration Matrix

EETs often display biphasic dose-responses.

  • Physiological Range: 1 nM – 100 nM (Receptor-mediated signaling).

  • Pharmacological Range: 1 µM – 10 µM (PPAR activation or non-specific membrane effects).

Detailed Protocols
Protocol 1: Endothelial Tube Formation Assay (Angiogenesis)

Rationale: 8,9-EET is a potent angiogenic factor.[3] This assay validates if the analog retains this functional capacity.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells), P3-P5.

  • Growth Factor Reduced (GFR) Matrigel.

  • Basal Medium (EBM-2) + 1% FBS (Starvation media).

Workflow:

  • Matrigel Coating: Thaw Matrigel on ice overnight. Coat 96-well plates (50 µL/well) using pre-chilled tips. Polymerize at 37°C for 30 min.

  • Cell Seeding: Trypsinize HUVECs and resuspend in Starvation Media. Density: 1.5 x 10⁴ cells/well.

  • Treatment: Add this compound (10 nM, 100 nM, 1 µM) immediately upon seeding.

    • Critical Step: Include a group with 10 µM t-AUCB (sEH inhibitor) to prevent rapid degradation of the epoxide.

  • Incubation: 37°C, 5% CO₂, for 6–18 hours.

  • Imaging: Capture 4 fields/well using Phase Contrast (4x/10x).

  • Analysis: Quantify "Total Tube Length" and "Branching Points" using ImageJ (Angiogenesis Analyzer plugin).

Protocol 2: NF-κB Nuclear Translocation Assay (Anti-Inflammatory)

Rationale: 8,9-EET inhibits NF-κB.[4] This protocol determines if the analog mimics this anti-inflammatory mechanism.

Materials:

  • Primary Endothelial Cells or Monocytes.

  • Stimulant: TNF-α (10 ng/mL) or LPS.

  • Detection: Immunofluorescence (Anti-p65 antibody).

Workflow:

  • Pre-treatment: Incubate cells with this compound (1 µM) for 30 mins prior to stimulation.

  • Stimulation: Add TNF-α (10 ng/mL) for 30–60 mins.

  • Fixation: 4% Paraformaldehyde (15 mins, RT).

  • Permeabilization: 0.2% Triton X-100 (10 mins).

  • Staining:

    • Primary: Anti-NF-κB p65 (1:200, 4°C overnight).

    • Secondary: Alexa Fluor 488 (1:500, 1h RT).

    • Counterstain: DAPI (Nuclei).

  • Quantification: Calculate the ratio of Nuclear vs. Cytosolic Mean Fluorescence Intensity (MFI).

    • Success Metric: Vehicle+TNF-α should show >3.0 ratio. Effective analog treatment should reduce this to <1.5.

Visualization of Signaling & Workflow
Diagram 1: Mechanistic Pathways of 8,9-EET and Analogs

This diagram illustrates the dual-pathway potential (GPCR vs Nuclear Receptor) and the metabolic sink (sEH) that the experimental design must control for.

EET_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET Native 8,9-EET GPCR Putative GPCR (GPR75?) EET->GPCR sEH sEH Enzyme (Metabolic Sink) EET->sEH PPAR PPARγ Transcription EET->PPAR Direct Binding? Analog This compound Analog->GPCR ? Analog->sEH Substrate? Analog->PPAR ? Signaling cAMP / PKA / PI3K Cascades GPCR->Signaling DHET Inactive Diol (8,9-DHET) sEH->DHET Hydrolysis NFkB NF-κB Complex Signaling->NFkB Inhibition GeneExp Angiogenesis & Anti-Inflammation NFkB->GeneExp Repression PPAR->GeneExp

Caption: Putative signaling pathways for 8,9-EET and the analog this compound. The analog tests the necessity of Δ5/Δ11 bonds for GPCR/PPAR interaction and sEH stability.

Diagram 2: Differential Screening Workflow

A logical flow for determining if the analog acts as a mimetic or an antagonist.

Experimental_Workflow cluster_treatments Treatment Groups Start Start: HUVEC Culture Grp1 Vehicle Start->Grp1 Grp2 Native 8,9-EET (Positive Ctrl) Start->Grp2 Grp3 Analog This compound Start->Grp3 Grp4 Analog + sEH Inhibitor Start->Grp4 Assay Tube Formation Assay (18 Hours) Grp1->Assay Grp2->Assay Grp3->Assay Grp4->Assay Decision Compare Efficacy (Analog vs Native) Assay->Decision ResultA Equal Efficacy: Δ5/Δ11 bonds NOT required Decision->ResultA ResultB Reduced Efficacy: Δ5/Δ11 bonds Critical Decision->ResultB ResultC Enhanced Efficacy: Analog is sEH Resistant Decision->ResultC

Caption: Decision matrix for interpreting this compound bioactivity relative to native 8,9-EET.

References
  • Liu, Y., et al. "8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice."[4] The FASEB Journal, vol. 26, no. 12, 2012. Link

  • Pozzi, A., et al. "Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids." Journal of Biological Chemistry, vol. 280, no. 29, 2005. Link

  • Bertin Bioreagent. "this compound Product Data Sheet." Bertin Technologies. Link

  • Morisseau, C., & Hammock, B. D. "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, vol. 53, 2013. Link

  • Vulapalli, S. R., et al. "Soluble Epoxide Hydrolase Inhibitors: A New Approach to Treating Cardiovascular Disease." Cardiovascular & Hematological Agents in Medicinal Chemistry, vol. 3, no. 4, 2005. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Lipid Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers synthesizing (±)8(9)-epoxy-5Z,11Z,14Z-eicosatrienoic acid (commonly referred to as 8,9-EET ).[1][2]

The notation "14(Z)-E" in your query is interpreted as the 14(Z)-Eicosatrienoic backbone, confirming the cis-geometry of the remaining olefins.[1][2]

Ticket ID: EET-SYN-89-OPT Subject: Yield Optimization for (±)8(9)-EE-14(Z)-E (8,9-EET) Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division[1][2]

Executive Summary

The synthesis of 8,9-EET is notoriously difficult due to two competing factors: Regioselectivity (distinguishing the 8,9-olefin from the 5,6, 11,12, and 14,15 positions) and Chemical Stability (the epoxide is highly susceptible to acid-catalyzed hydrolysis).

If you are experiencing low yields (<15% isolated), the failure point is likely post-reaction purification (silica degradation) or non-selective epoxidation strategies.[1][2] This guide addresses both.

Module 1: Diagnostic & Strategy Selection

Are you using the correct synthetic route for your yield requirements?

The "Shotgun" vs. "Sniper" Approach

Low yield is often a result of the synthetic strategy chosen. Compare your current method against these standards:

FeatureMethod A: Direct Epoxidation (The "Shotgun")Method B: Total Synthesis (The "Sniper")
Starting Material Arachidonic Acid (AA)Fragment Coupling (e.g., Alkyne + Epoxide)
Reagent m-CPBA or DMDOWittig Reagents / Lindlar Cat.[1][2]
Primary Yield Killer Statistical Mixture: You get 5,6; 8,9; 11,12; and 14,15 isomers.[2][3][4][5]Step Count: Long linear sequence drops overall yield.[1][2]
Max Theoretical Yield ~20-25% (for the specific 8,9 isomer)40-60% (step-dependent)
Purification Load Extreme: Requires HPLC separation of regioisomers.[1][2]Moderate: Impurities are chemically distinct.[1][2]
Recommendation Use only for small scale/standards.Required for high-yield/gram-scale.

Guidance: If you are using Method A and expecting >30% yield, you are fighting statistics. You must switch to a directed total synthesis (Falck method) or accept the statistical ceiling.[1][2]

Module 2: The Reaction – Troubleshooting & Optimization

Specific fixes for the synthesis steps.

Q1: I am using the Falck Total Synthesis method. Why is my Wittig coupling failing?

Diagnosis: The Z-selective Wittig reaction is sensitive to base strength and temperature.[1][2] Protocol Adjustment:

  • Base Selection: Ensure you are using NaHMDS (Sodium bis(trimethylsilyl)amide) rather than n-BuLi for generating the ylide.[1][2] NaHMDS provides a cleaner deprotonation with fewer side reactions on the epoxide moiety.

  • Temperature Control: The ylide formation must occur at -78°C . Warmer temperatures promote trans (E) selectivity, ruining the biological activity of the 14(Z) bond.[2]

  • HMPA Additive: The addition of HMPA (or DMPU as a safer alternative) is often required to stabilize the ylide and ensure Z-selectivity.[1][2]

Q2: I am using Direct Epoxidation (m-CPBA). How do I maximize the 8,9 isomer?

Diagnosis: m-CPBA is electrophilic and prefers the most electron-rich double bonds.[1][2] In Arachidonic Acid, the double bonds are electronically similar, leading to a random mix. Protocol Adjustment:

  • Stoichiometry is King: Use 0.9 equivalents of m-CPBA relative to Arachidonic Acid.[1][2] Do not use excess. Over-oxidation leads to di-epoxides, which are useless.[1][2]

  • Biphasic Buffer: Perform the reaction in a biphasic system (CH₂Cl₂ / aq. NaHCO₃).[1][2] The bicarbonate neutralizes the m-chlorobenzoic acid byproduct immediately, preventing acid-catalyzed opening of your newly formed epoxide.[1][2]

Module 3: Purification – The "Silent Killer" of Yield

Most reported "low reaction yields" are actually "high purification losses."

Q3: My TLC looked good, but after the column, I recovered almost nothing. Why?

Root Cause: Acidic Silica Gel. Epoxides, especially internal ones like 8,9-EET, are extremely acid-labile.[2] Standard silica gel is slightly acidic (pH 6.5–7.0).[1][2] As the EET travels down the column, the epoxide hydrolyzes into the diol (DHET), which sticks to the baseline or elutes as a polar smear.

The Fix: The "Buffered Silica" Protocol You must neutralize the silica gel before loading your sample.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).[1][2]

  • The Neutralization Spike: Add 1% Triethylamine (Et₃N) to the slurry solvent.[1][2]

  • Packing: Pour the column with this Et₃N-spiked solvent.

  • Washing: Flush the column with 2-3 column volumes of plain eluent (without Et₃N) to remove free amine, leaving the silica surface deactivated.[1][2]

  • Run: Load your sample and run the column immediately.

Q4: How do I separate the 8,9-EET from the 11,12 and 14,15 isomers?

Guidance: Flash chromatography cannot separate these regioisomers effectively.

  • Requirement: You must use Reverse-Phase HPLC .[1][2]

  • Column: C18 semi-prep column (e.g., 5µm, 10 x 250 mm).

  • Mobile Phase: Isocratic Acetonitrile/Water/Acetic Acid (50:50:0.01).[1][2]

  • Note: The 0.01% acetic acid is crucial for peak shape but keeps pH high enough to avoid degradation.[2] Do not use TFA (Trifluoroacetic acid).[1][2]

Module 4: Visualization of Failure Pathways

Understanding where the molecule breaks.

Diagram 1: Troubleshooting Decision Tree

Use this flow to identify your specific bottleneck.[1][2]

SynthesisTroubleshooting Start Start: Low Yield of 8,9-EET MethodCheck Which Synthesis Method? Start->MethodCheck Direct Direct Epoxidation (m-CPBA/AA) MethodCheck->Direct Total Total Synthesis (Falck/Coupling) MethodCheck->Total RegioIssue Issue: Regio-scrambling (Mix of 5,6 / 8,9 / 11,12) Direct->RegioIssue Yield < 20% Purification Post-Rxn: Column Chromatography Direct->Purification CouplingFail Issue: Failed Coupling or Z/E Isomerization Total->CouplingFail Low Conversion Total->Purification HPLC Solution: RP-HPLC (Isocratic C18) RegioIssue->HPLC BaseTemp Solution: Use NaHMDS at -78°C + HMPA CouplingFail->BaseTemp AcidDeath CRITICAL FAILURE: Silica Acid Hydrolysis Purification->AcidDeath Standard Silica BufferFix Solution: 1% Et3N Buffered Silica Purification->BufferFix Correct Protocol

Caption: Diagnostic workflow for identifying yield loss in 8,9-EET synthesis. Red nodes indicate critical failure points.

Diagram 2: The "Silica Trap" Mechanism

Why your yield disappears on the column.

SilicaDegradation EET 8,9-EET (Epoxide) Complex Activated Complex (Protonated Epoxide) EET->Complex + H+ (from Silica) Silica Silica Gel Surface (Si-OH, Acidic) Silica->Complex DHET 8,9-DHET (Diol - Dead Product) Complex->DHET + H2O (Hydrolysis)

Caption: Mechanism of acid-catalyzed epoxide opening on unbuffered silica gel.

Module 5: Stability & Storage Data

Once you have it, keep it.[2]

ParameterSpecificationReason
Storage Solvent Ethanol or DMSOAvoids protic acids.[1][2] Ethanol is standard for biological assays.[1][2]
Temperature -80°C (Long term)-20°C is acceptable for <1 month.[1][2] Epoxides degrade thermally.[1][2]
Atmosphere Argon / NitrogenPrevents oxidative radical attack on the Z-alkenes (14-Z).[1][2]
Container Amber GlassCritical. Light induces Z

E isomerization of the double bonds.[2]
Half-life >1 year (at -80°C)If stored properly in ethanol under argon.[1][2]

References

  • Falck, J. R., et al. "Enantiospecific synthesis of epoxyeicosatrienoic acids (EETs)."[2][6] Journal of Organic Chemistry, 1984. (Foundational text for Total Synthesis).[1]

  • Capdevila, J. H., & Falck, J. R. "The CYP P450 Arachidonic Acid Monooxygenases: From Cell Signaling to Blood Pressure Regulation."[2] Biochemical and Biophysical Research Communications.

  • Cayman Chemical. "(±)8(9)-EET Product Information & Stability." Cayman Chemical Product Guide.

  • Karara, A., et al. "Endogenous epoxyeicosatrienoyl-phospholipids."[2] Journal of Biological Chemistry. (Demonstrates instability of free acid vs ester).

Disclaimer: This guide is for research purposes only. 8,9-EET is a potent bioactive lipid; handle with appropriate PPE and fume hood precautions.[1][2]

Sources

Technical Support Center: (±)8(9)-EE-14(Z)-E Detection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Mass Spectrometry Detection of (±)8(9)-Epoxyeicosatrienoic Acid Ticket ID: TS-EET-0809-X Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: Decoding Your Analyte

The nomenclature (±)8(9)-EE-14(Z)-E is a specific vendor designation (commonly associated with catalogs like Bertin Bioreagent or Cayman Chemical) for (±)8(9)-Epoxy-5Z,11Z,14Z-eicosatrienoic acid , widely referred to as 8(9)-EET .

This molecule is a cytochrome P450 metabolite of arachidonic acid.[1][2] It is notorious in mass spectrometry for three specific failure modes:

  • Acid Lability: Rapid hydrolysis into 8,9-DHET (Dihydroxyeicosatrienoic acid).

  • Isobaric Interference: Co-elution with 11(12)-EET and 14(15)-EET.[3]

  • Adsorption: High lipophilicity leading to system carryover and poor recovery.

This guide addresses these issues using a self-validating troubleshooting workflow.

Phase 1: The "Disappearing Peak" Phenomenon (Stability)

Q: My standard curve looks fine immediately after preparation, but my sample signals degrade over the course of the run. Is the MS source failing?

A: It is likely not the source, but on-column or autosampler hydrolysis . Epoxides are strained rings; in the presence of even weak acids (often used in mobile phases), 8(9)-EET hydrates to form 8,9-DHET (


 337).

The Mechanism: The epoxide ring opens under acidic conditions. If your mobile phase contains 0.1% Formic Acid (pH ~2.7), you are actively degrading your analyte during the chromatographic run.

Corrective Protocol:

  • Switch Mobile Phase Modifiers: Replace Formic Acid with 0.02% Acetic Acid or 5mM Ammonium Acetate (pH ~5-6). This maintains ionization efficiency in negative mode while preserving the epoxide ring.

  • Autosampler Temperature: Ensure the autosampler is kept at 4°C .

  • Solvent Composition: Avoid storing samples in 100% aqueous, acidic buffers. Store in Ethanol or Methanol/Water (50:50) with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

Validation Step: Monitor the transition for the diol metabolite (8,9-DHET,


 337 → 167) alongside your EET target. If the EET signal drops and the DHET signal rises, hydrolysis is confirmed.

degradation_pathway EET 8(9)-EET (m/z 319.2) Intermediate Carbocation Intermediate EET->Intermediate + H+ Acid Acidic pH (Mobile Phase) Acid->Intermediate DHET 8,9-DHET (m/z 337.2) Intermediate->DHET + H2O (Hydrolysis)

Figure 1: Acid-catalyzed hydrolysis pathway of 8(9)-EET into its diol metabolite. Monitoring this conversion is critical for stability checks.

Phase 2: The "Ghost Twin" (Isobaric Interference)

Q: I see a peak at the correct retention time, but the ratio of quantifier/qualifier ions is inconsistent. Am I detecting 8(9)-EET or an isomer?

A: You are likely seeing interference from 11(12)-EET . All EET regioisomers (5,6-, 8,9-, 11,12-, 14,15-) share the same precursor mass (


 319.2). 8(9)-EET and 11(12)-EET are particularly difficult to separate on standard C18 columns.

The Solution: Transition Specificity & Chromatography While 14(15)-EET is easily separated, 8(9) and 11(12) often co-elute. You must rely on unique fragmentation patterns.

Optimized MRM Table:

AnalytePrecursor (

)
Product (

)
TypeSpecificity Note
8(9)-EET 319.2123.1 QuantHighly Specific (Cleavage at C8)
8(9)-EET 319.2155.1QualShared with other isomers
11(12)-EET 319.2167.1 QuantSpecific to 11(12)
14(15)-EET 319.2219.2QuantSpecific to 14(15)

Note: Many general protocols use the 319 → 167 transition for all EETs. This is incorrect for 8(9)-EET quantification as it heavily favors 11(12)-EET.

Chromatographic Fix: If baseline resolution is required, switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or a Phenyl-Hexyl column. The pi-pi interactions offered by phenyl phases provide better selectivity for the positional double bond isomers than hydrophobicity alone.

Phase 3: The "Sticky Baseline" (Adsorption)

Q: My calibration curve is non-linear at the low end (1-10 pg), and I see carryover in blank injections.

A: 8(9)-EET is highly lipophilic (LogP > 5). It adheres to plasticware, tubing, and the injector needle.

Troubleshooting Protocol:

  • Glassware Only: Never use polypropylene tubes for stock solutions. Use silanized glass vials.

  • Needle Wash: Implement a dual-wash system.

    • Wash 1 (Organic): Isopropanol:Acetonitrile:Acetone (40:40:20) – to dissolve lipids.

    • Wash 2 (Equilibration): Methanol:Water (50:50).

  • Blocking Agent: Add 0.01% BSA (Bovine Serum Albumin) to your sample resuspension buffer (if compatible with your SPE cleanup) or ensure a high percentage of organic solvent (e.g., 30% Ethanol) is present in the final injection solvent to keep the lipid in solution.

Master Protocol: Optimized Extraction & Detection Workflow

This workflow integrates the solutions above into a single, self-validating process.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL plasma/tissue homogenate.

  • Add Internal Standard : 8(9)-EET-d11 (5 ng).

  • Adjust pH to 6.0 (using dilute acetic acid). Do not acidify below pH 5.0.

  • Add 600 µL Ethyl Acetate. Vortex 2 min. Centrifuge 3000 x g.

  • Collect organic supernatant. Repeat extraction once.

  • Evaporate under Nitrogen. Do not use heat (>35°C).

  • Reconstitute in 100 µL Methanol:Water (50:50) containing 0.01% BHT.

Step 2: LC-MS/MS Conditions [4]

  • Column: Waters BEH C18 (1.7 µm, 2.1 x 100 mm) OR Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.02% Acetic Acid (pH ~5.5).

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10).

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% -> 90% B

    • 10-12 min: 90% B

    • 12.1 min: 30% B (Re-equilibrate for 3 min).

Step 3: Logic Flow for Troubleshooting

troubleshooting_logic Start Issue: Low/No Signal for 8(9)-EET CheckIS Check Internal Standard (d11) Signal Intensity Start->CheckIS IS_Low IS Signal also Low CheckIS->IS_Low < 50% expected IS_High IS Signal Normal CheckIS->IS_High > 80% expected MatrixEffect Matrix Suppression or Extraction Failure IS_Low->MatrixEffect Hydrolysis Check for DHET Peak (m/z 337) IS_High->Hydrolysis Peak shape broad? Adsorption Check Carryover in Blanks (Adsorption Issue) IS_High->Adsorption Peak shape sharp?

Figure 2: Diagnostic decision tree for isolating signal loss causes. Prioritizes Internal Standard performance to distinguish extraction issues from instrumental issues.

References
  • Yang, J., et al. (2009). "Quantitative profiling of 19 eicosanoids in human plasma using a liquid chromatography/tandem mass spectrometry method." Journal of Chromatography B. (Establishes the 319->123 transition specificity for 8,9-EET).

  • Nithipatikom, K., et al. (2001). "Liquid chromatographic-mass spectrometric method for determination of epoxyeicosatrienoic acids in biological samples." Journal of Chromatography B. (Details the acid lability and hydrolysis of EETs to DHETs).

  • Blewett, A.J., et al. (2016). "A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma." Journal of Chromatography B. (Provides optimized gradient conditions for isomer separation).

  • Bertin Bioreagent. "Product Sheet: this compound." (Catalog reference for nomenclature verification).

Sources

Technical Support Center: Solubilization & Handling of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: (±)8(9)-Epoxy-14(Z)-eicosenoic Acid (Analog of 8(9)-EET) Classification: Lipophilic Arachidonic Acid Metabolite / Epoxylipid Support Ticket: #SOL-89EE-14Z Status: Resolved (See Protocols Below)

Executive Summary: The "Grease" Problem

You are encountering solubility issues because (±)8(9)-EE-14(Z)-E is a highly lipophilic fatty acid derivative. Unlike small polar drugs, it does not "dissolve" in water; it forms micelles or precipitates ("crashes out") immediately upon contact with aqueous buffers (PBS, Media) if the concentration exceeds ~50 µM.

The "14(Z)-E" designation indicates this is a mono-unsaturated analog (preserving the cis-14 double bond) of the native 8(9)-EET. While chemically distinct, its physical handling requirements are identical to native EETs: it requires a carrier protein or solvent shielding to remain stable in solution.

Part 1: Troubleshooting Guide (Q&A)
Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. Why?

A: This is the "Solvent Shock" effect. When you drop a high-concentration DMSO stock (e.g., 10 mM) into water, the DMSO disperses instantly, leaving the hydrophobic lipid molecules stranded. They aggregate into visible white flakes or invisible oily droplets that stick to the plastic walls of your tube.

  • The Fix: Do not dilute directly into static media. You must use a carrier protein (Fatty Acid-Free BSA) or a step-down dilution method with vigorous vortexing. (See Protocol A below).

Q2: I see no precipitate, but my biological results are inconsistent (high variability).

A: The compound is likely adhering to your plasticware. Epoxylipids are "sticky." If you dilute them in serum-free media without a carrier, up to 90% of the compound can bind to the pipette tips and well plates within minutes.

  • The Fix: Use glass-coated plates or low-binding plastics if possible. More importantly, ensure your media contains at least 0.1% BSA (Bovine Serum Albumin) to act as a "shuttle" for the lipid.

Q3: Can I store the diluted working solution at 4°C?

A: Absolutely not. The epoxide ring at the 8,9-position is chemically labile. It is susceptible to hydrolysis by:

  • Acidic pH: Even slightly acidic water (pH < 7.0) will open the ring to form the diol (inactive).

  • Temperature: Aqueous stability is measured in minutes/hours, not days.

  • The Fix: Prepare working solutions fresh immediately before use . Keep stocks in organic solvent (Ethanol/DMSO) at -80°C under an inert gas (Argon/Nitrogen).

Part 2: Validated Solubilization Protocols
Protocol A: The BSA-Complexing Method (Recommended for In Vivo / Cell Culture)

Best for: Maximizing bioavailability and preventing precipitation in aqueous media.

Materials:

  • This compound Stock (in Ethanol or DMSO).

  • Fatty Acid-Free BSA (Sigma or equivalent).

  • PBS (pH 7.4).

Step-by-Step:

  • Prepare Solvent Stock: Dissolve the neat oil in pure Ethanol to 10 mg/mL. Purge with Argon.

  • Evaporation (Crucial): Aliquot the required amount (e.g., 10 µL) into a glass vial. Evaporate the ethanol completely under a gentle stream of Nitrogen gas. Do not use heat.

  • Immediate Reconstitution: Immediately add PBS containing 1 mg/mL BSA to the dried film.

  • Complexing: Vortex vigorously for 30 seconds, then sonicate in a water bath for 5 minutes.

    • Result: The BSA hydrophobic pocket encapsulates the lipid, creating a clear, stable solution up to ~500 µM.

Protocol B: The Solvent Step-Down (For Acute Assays)

Best for: Short-term assays where protein carriers might interfere.

Step-by-Step:

  • Create a 10 mM stock in high-quality DMSO.

  • Dilute 1:10 in Ethanol (Final: 1 mM).

  • Dilute this mix 1:100 into your buffer while vortexing the buffer continuously .

    • Final Concentration: 10 µM.

    • Final Solvent: 0.01% DMSO / 0.1% Ethanol.

  • Use within 15 minutes.

Part 3: Workflow Visualization

The following diagram illustrates the critical decision path for handling this lipid to avoid "crashing out."

G Start Start: this compound (Neat Oil or Film) Solvent Dissolve in Ethanol (Stock Solution) Start->Solvent Decision Intended Application? Solvent->Decision Evap Evaporate Solvent (N2 Stream) Decision->Evap In Vivo / Cell Culture DMSO Dissolve in DMSO (High Conc) Decision->DMSO Enzyme Assay / HTS BSA Add PBS + 0.1% BSA (Carrier Protein) Evap->BSA Sonic Sonicate & Vortex (Encapsulation) BSA->Sonic Stable Stable Solution (Use within 4 hours) Sonic->Stable Rapid Rapid Injection into Vortexing Buffer DMSO->Rapid Unstable Meta-Stable Suspension (Use within 15 mins) Rapid->Unstable

Caption: Decision tree for solubilization. The Green path (BSA Complexing) is recommended for biological stability; the Red path is for immediate chemical assays only.

Part 4: Solubility Data & Limits
Solvent / CarrierSolubility Limit (Est.)StabilityNotes
Ethanol > 50 mg/mLHigh (-80°C)Recommended for storage. Evaporates easily.
DMSO > 50 mg/mLHigh (-20°C)Good for HTS. Hard to remove; toxic to cells >0.1%.
PBS (No Carrier) < 50 µg/mLVery LowPrecipitates immediately. Do not use.
PBS + 0.1% BSA ~ 500 µg/mLModerateBest for experiments. Mimics physiological transport.
DMF > 50 mg/mLHighAlternative to DMSO, but higher toxicity.
References
  • Bertin Bioreagent. this compound Product Data Sheet. Catalog No. 18112. (Identifies the specific mono-unsaturated analog and synonyms). [Link][1][2]

  • Spector, A. A., et al. (2004). "Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function." Progress in Lipid Research. (Establishes the requirement for albumin binding in physiological transport). [Link]

  • Imig, J. D. (2012). "Epoxyeicosatrienoic Acids (EETs) and 20-HETE: Key Lipid Mediators." British Journal of Pharmacology. (Discusses in vivo delivery challenges). [Link]

Sources

Technical Support Center: Optimizing Cell-Based Assays for (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: 89EET-OPT-2024[1]

Introduction: The "Invisible" Failure Mode

Welcome to the technical support hub for (±)8(9)-Epoxy-5Z,11Z,14Z-eicosatrienoic acid (referred to herein as 8(9)-EET ).[1]

As researchers, we often treat bioactive lipids like standard small molecule inhibitors. This is a fatal error. 8(9)-EET is a labile, hydrophobic autacoid.[1] In a standard cell culture environment (37°C, aqueous media, plasticware), it degrades or adsorbs within minutes, often leading to false negatives before the assay even begins.

This guide does not just list steps; it engineers a self-validating system to ensure the molecule reaches its intracellular target (likely PPAR


 or membrane channels) intact.
Module 1: Pre-Assay Preparation (Solubility & Stability)

The Core Problem: 8(9)-EET is an epoxide.[1][2][3][4][5] Epoxides are chemically strained rings susceptible to acid-catalyzed hydrolysis and oxidation.[1] Furthermore, as a lipid, it adheres aggressively to polystyrene (standard cell culture plates).

Protocol A: The "Inert Solvent Exchange"

Do not simply dilute the stock into media.

  • Vessel Selection: Use glass or siliconized microcentrifuge tubes for all intermediate dilutions.[1] Never use standard polystyrene tubes.[1]

  • Inert Gas Purging: The "14(Z)" double bond is prone to auto-oxidation.[1] Overlay stock solutions with Argon or Nitrogen gas after every use.[1]

  • Solvent System:

    • Stock: Store at -80°C in Ethanol (EtOH) or DMSO.

    • Working Solution: Evaporate the EtOH stock under a gentle stream of nitrogen and immediately reconstitute in DMSO if high concentration is required, or dilute directly into media immediately before use.

Data Table 1: Solubility & Stability Profile

ParameterSpecificationCritical Note
Solubility (Ethanol) >50 mg/mLPreferred for storage (-80°C).[1] Volatile; seal tightly to prevent concentration shifts.
Solubility (DMSO) >50 mg/mLPreferred for cell delivery.[1] Hygroscopic; keep anhydrous to prevent hydrolysis.[1]
Aqueous Stability < 24 HoursRapid degradation. Half-life decreases significantly with serum proteins present.[1]
Plastic Adherence HighLoss of >40% of effective concentration in 1 hour if using polystyrene reservoirs.
Module 2: The Biological Environment (Metabolic Shielding)

The Core Problem: The primary reason 8(9)-EET assays fail is Soluble Epoxide Hydrolase (sEH) .[1] This cytosolic enzyme (encoded by EPHX2) rapidly hydrolyzes the active epoxide into the biologically inactive (or less active) diol, 8,9-DHET.

The Fix: You cannot assay 8(9)-EET without inhibiting sEH, unless your cell line is confirmed EPHX2 null.

Protocol B: The "Metabolic Blockade"
  • Pre-Incubation: Treat cells with a selective sEH inhibitor (e.g., AUDA or TPPU ) at 1-10

    
    M for 30 minutes prior to adding 8(9)-EET.[1]
    
  • The "Pulse" Addition: Add 8(9)-EET. The sEH inhibitor prevents the rapid conversion to DHET, extending the half-life of the signaling molecule.

Visualizing the Pathway & Failure Point

EET_Pathway EET (±)8(9)-EET (Bioactive Epoxide) sEH sEH Enzyme (The Assay Killer) EET->sEH Rapid Hydrolysis Target Target Activation (PPARγ / BKCa) EET->Target Signaling DHET 8,9-DHET (Inactive Diol) sEH->DHET Metabolic Sink Inhibitor sEH Inhibitor (AUDA/TPPU) Inhibitor->sEH Blocks

Figure 1: The Metabolic Fate of 8(9)-EET. Without sEH inhibition (Yellow), the molecule is shunted to the inactive DHET form (Grey), resulting in false negatives.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see no effect in my angiogenesis assay, even at 10


M. Why? 
A:  This is likely a delivery failure  or metabolism issue , not a potency issue.
  • Check 1: Did you use an sEH inhibitor (AUDA)? If not, the EET was likely converted to DHET within minutes.

  • Check 2: Did you dilute the lipid in a polystyrene tube before adding it to the cells? If yes, the plastic absorbed the lipid. Use glass.

  • Check 3: Serum Albumin (BSA/FBS) binds fatty acids with high affinity.[1] Reduce serum to 1% or use fatty-acid-free BSA during the pulse phase.[1]

Q2: My DMSO control is showing toxicity. How do I dissolve 8(9)-EET? A: 8(9)-EET is soluble in Ethanol.[1] You can prepare your stock in Ethanol.[1][6][7] When adding to cells, ensure the final Ethanol concentration is <0.1%. Alternatively, use a "carrier" like fatty-acid-free BSA (0.1%) to solubilize the lipid in aqueous media without organic solvents, mimicking physiological transport.[1]

Q3: The "(±)" implies a racemic mixture.[1] Does stereochemistry matter? A: Yes, but 8(9)-EET is often supplied as a racemate.[1] While specific receptors may show stereoselectivity (e.g., 8(S),9(R) vs 8(R),9(S)), the racemic mixture is generally bioactive. However, enzymatic hydrolysis by sEH can be stereoselective. If you require precise potency data, verify if your supplier offers the resolved enantiomers.

Q4: Can I store the diluted working solution? A: Absolutely not. Aqueous solutions of EETs are unstable. Prepare fresh immediately before every experiment.

Module 4: Experimental Workflow Visualization

The following diagram outlines the optimized workflow to minimize loss and maximize signal.

Workflow Stock Stock: 8(9)-EET in EtOH (-80°C, Argon Purged) Prep Evaporate EtOH -> Reconstitute in DMSO (Use Glass Vials) Stock->Prep Immediate Use Treatment Add 8(9)-EET (Final DMSO < 0.1%) Prep->Treatment CellPrep Cell Culture: Low Serum (1%) + sEH Inhibitor (30 min pre-inc) CellPrep->Treatment Cells Ready Readout Assay Readout (e.g., Tube Formation / Luciferase) Treatment->Readout 6-24 Hours

Figure 2: Optimized Handling Protocol. Note the requirement for glass vials and sEH inhibitor pre-incubation.

References
  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(2), C996-C1012.[1]

  • Imig, J. D. (2012). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: therapeutic implications for cardiovascular diseases. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 303(7), R683-R683. [1]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. [1]

  • Cayman Chemical. 8(9)-EET Product Information & Stability Data.

Sources

Technical Support Center: High-Purity Lipid Mediator Isolation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (±)8(9)-Epoxy-Eicosatrienoic Acid (likely 8(9)-EET) and its geometric variants.

Ticket ID: #EET-ISO-8914 Subject: Troubleshooting Isomeric Impurities in (±)8(9)-EE-14(Z)-E Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are encountering difficulty with isomeric impurities in a sample of This compound . Based on the nomenclature, this is a racemic 8,9-epoxyeicosatrienoic acid derivative where the C14 double bond is explicitly cis (Z), and the final "E" likely designates a specific trans (Entgegen) epoxide geometry or is a truncation of "EET".

In lipid synthesis and metabolism, three distinct impurity classes commonly co-elute with your target:

  • Regioisomers: (e.g., 11,12-EET or 14,15-EET).

  • Geometric Isomers: Trans alkenes (scrambling at C14) or cis/trans epoxide diastereomers.

  • Hydrolysis Products: 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET).

This guide provides a self-validating workflow to resolve these specific impurities.

Part 1: Diagnostic & Purification Workflows

Q1: My RP-HPLC shows a single peak, but MS indicates impurities. How do I separate these "invisible" isomers?

Answer: Standard C18 Reverse Phase (RP-HPLC) separates primarily by hydrophobicity (chain length). It often fails to resolve geometric isomers (cis vs. trans) or regioisomers (8,9 vs. 11,12) because their hydrophobic footprints are nearly identical.

The Solution: Argentation Chromatography (Ag-HPLC) You must introduce a separation mechanism based on pi-electron density , not just hydrophobicity. Silver ions (


) form reversible complexes with double bonds.[1]
  • Mechanism: Cis double bonds are more accessible and electron-rich than trans bonds, leading to stronger retention.

  • Outcome: This will separate your target 14(Z) isomer from any 14(E) impurities.

Protocol: Silver-Ion Solid Phase Extraction (Ag-SPE) / HPLC
  • Stationary Phase: Silica impregnated with Silver Nitrate (

    
    ) or commercially available ChromSpher Lipids columns.
    
  • Mobile Phase: Hexane/Acetonitrile (Gradient).

  • Detection: UV at 205-210 nm (end absorption of isolated alkenes).

ParameterRecommended ConditionRationale
Column ChromSpher Lipids (Ag-loaded)Specific for geometric isomer resolution.
Mobile Phase A Hexane:Acetonitrile (99.5:0.5)Low polarity to retain lipids.
Mobile Phase B Hexane:Acetonitrile (90:10)Increases elution strength; displaces Ag-olefin complex.
Flow Rate 1.0 mL/minStandard for analytical resolution.
Critical Note NO ACIDS Acidic modifiers strip Ag+ ions and hydrolyze the epoxide.
Q2: How do I resolve the enantiomers of the (±) racemate?

Answer: If your application requires specific enantiopurity (e.g., testing the biological activity of 8(S),9(R)-EET vs 8(R),9(S)-EET), you cannot use achiral stationary phases.

The Solution: Chiral Normal Phase HPLC EET enantiomers are best resolved using polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions.[2]

Protocol: Chiral Resolution
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (99:1 to 95:5).

  • Additives: 0.1% Ethanol or Acetic Acid (Only if absolutely necessary for peak shape; see Stability Warning below).

  • Elution Order: typically 8(S),9(R) elutes before 8(R),9(S) on OD-H columns, but must be validated with pure standards.

Q3: My sample is degrading into a diol (DHET). How do I stop this?

Answer: Epoxides are highly strained rings. In the presence of even weak acids (proton donors), the epoxide oxygen becomes protonated, leading to ring opening by water nucleophiles. This forms the 8,9-DHET (diol) impurity.

The Self-Validating Stability System:

  • Solvent pH: Ensure all solvents are neutral. For storage, add 0.01% Triethylamine (TEA) to keep the environment slightly basic.

  • Water Content: Store in anhydrous ethanol or benzene under Argon. Avoid water/methanol mixtures for long-term storage.

  • Temperature: Never heat above 40°C during evaporation.

Part 2: Visualizing the Purification Logic

The following diagrams illustrate the decision matrix for purification and the chemical degradation pathway you must avoid.

Diagram 1: Isomer Purification Decision Matrix

This workflow dictates which chromatographic technique to apply based on the specific impurity type detected.

PurificationWorkflow Start Crude this compound Sample Check1 Impurity Type? Start->Check1 Regio Regioisomers (e.g., 11,12-EET) Check1->Regio Position Shift Geo Geometric Isomers (Cis vs Trans) Check1->Geo Double Bond Geometry Enantio Enantiomers (R,S vs S,R) Check1->Enantio Racemic Mix RP_HPLC Protocol A: RP-HPLC (C18) Separates by Hydrophobicity Regio->RP_HPLC Ag_HPLC Protocol B: Argentation HPLC (Ag+) Separates by Pi-Electron Density Geo->Ag_HPLC Chiral_HPLC Protocol C: Chiral HPLC (OD-H) Separates by Steric Fit Enantio->Chiral_HPLC RP_HPLC->Ag_HPLC If Geo isomers persist Ag_HPLC->Chiral_HPLC If Enantiopurity needed Final Pure Target Isomer Chiral_HPLC->Final

Caption: Hierarchical workflow for removing regioisomers (RP-HPLC), geometric isomers (Argentation), and enantiomers (Chiral).

Diagram 2: Acid-Catalyzed Degradation Pathway

Understanding this mechanism is critical to preventing the formation of DHET impurities.

DegradationPathway EET 8,9-EET (Target Epoxide) Inter Protonated Epoxide EET->Inter Protonation Proton H+ (Acid) Proton->Inter DHET 8,9-DHET (Diol Impurity) Inter->DHET Ring Opening Water H2O (Nucleophile) Water->DHET

Caption: Mechanism of impurity formation. Acidic protons catalyze the hydrolysis of the epoxide ring into a vicinal diol (DHET).

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase to sharpen the peaks? A: Absolutely not. TFA is a strong acid and will rapidly hydrolyze the 8,9-epoxide ring into 8,9-DHET. If you need a modifier for LC-MS, use Ammonium Acetate (10mM) or 0.01% Acetic Acid (use with caution and immediate neutralization).

Q: Why does my "pure" 14(Z) isomer show a small shoulder peak after storage? A: This is likely Cis-Trans Isomerization . Lipids with skipped dienes or isolated double bonds can isomerize from Z (cis) to E (trans) upon exposure to UV light or free radicals.

  • Fix: Store samples in amber vials under an Argon blanket. Add BHT (Butylated hydroxytoluene) as an antioxidant if downstream biology permits.

Q: The (±) notation implies a racemate.[3] Do I always need to separate them? A: Not always. In many initial biological screens, the racemate is used. However, biological systems are chiral; often one enantiomer is bioactive (e.g., vasodilatory) while the other is inactive or metabolized differently.[4] You must define your study's precision requirements. If studying P450 metabolism, enantiomeric separation is mandatory.

References

  • Separation of EET Enantiomers: Zhang, J. Y., et al. (1994).[5] "Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001).[6] "Chromatography with silver nitrate."[6] Tetrahedron. (Demonstrates utility for cis/trans alkene separation).

  • EET Stability & Analysis: Capdevila, J. H., et al. (2000). "The highly stereoselective oxidation of polyunsaturated fatty acids by cytochrome P450BM-3." Journal of Biological Chemistry. (Details the acid-sensitivity of EETs).

  • General Lipid Isomerism: Christie, W. W. (2003). "Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids." The Oily Press.

Sources

Technical Support Center: Bioavailability Enhancement of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: BIO-EET-89-OPT

Executive Summary: The Bioavailability Paradox

You are working with (±)8(9)-EE-14(Z)-E (likely a specific notation for (±)8(9)-epoxy-eicosa-5(Z),11(Z),14(Z)-trienoic acid). This is a bioactive lipid mediator derived from arachidonic acid via the CYP450 epoxygenase pathway.[1][2][3]

The Core Challenge: While this molecule exhibits potent vasodilatory and anti-inflammatory properties, it suffers from two critical bioavailability flaws:

  • Metabolic Instability: It is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the biologically less active/inactive diol (DHET) form within minutes in vivo.

  • Lipophilicity: It has poor aqueous solubility, leading to precipitation in physiological buffers and non-specific binding to plastics.

This guide provides field-proven troubleshooting protocols to overcome these barriers.

Diagnostic & Troubleshooting Modules

Ticket #01: "My compound precipitates upon addition to cell culture media."

Diagnosis: Hydrophobic collapse. Like most arachidonic acid metabolites, this compound is highly lipophilic. Direct dilution from an organic stock (DMSO/Ethanol) into aqueous media often causes micro-precipitation that is invisible to the naked eye but abolishes bioavailability.

Resolution Protocol: Albumin-Chaperoned Delivery Do not use simple PBS dilution. Use Fatty Acid-Free BSA (Bovine Serum Albumin) as a physiological carrier.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve this compound in high-purity Ethanol (EtOH) to 10 mM. Purge with Argon.

  • Prepare Carrier: Dissolve Fatty Acid-Free BSA in PBS to a concentration of 10 mg/mL.

  • Complexation:

    • While vortexing the BSA solution gently, add the lipid stock dropwise.

    • Final solvent concentration (EtOH) must be < 0.1%.

    • Incubate at 37°C for 15 minutes to allow intercalation into albumin hydrophobic pockets.

  • Filtration: Pass through a 0.22 µm PES filter (low protein binding) to ensure sterility and remove aggregates.

Why this works: Albumin mimics the endogenous transport mechanism of eicosanoids in plasma, preventing adherence to plasticware and maintaining the lipid in a monomeric, bioavailable state [1].

Ticket #02: "I see a strong effect in vitro, but zero efficacy in vivo."

Diagnosis: Rapid Metabolic Deactivation (The sEH Trap). The half-life of 8(9)-EET in plasma is seconds to minutes due to the ubiquitous enzyme Soluble Epoxide Hydrolase (sEH) , which hydrates the epoxide ring to a diol.[1]

Resolution Protocol: Synergistic sEH Inhibition You cannot rely on the lipid alone. You must block the degradation pathway.

Experimental Workflow:

  • Pre-treatment: Administer a selective sEH inhibitor (sEHI) such as t-AUCB or TPPU 1 hour prior to the lipid.

    • Dose: 1–10 mg/kg (depending on model).

  • Administration: Inject this compound (complexed with BSA or in a liposome).

  • Validation: Measure plasma levels of the diol metabolite (8,9-DHET). If sEH inhibition is successful, the Epoxide:Diol ratio should increase significantly.

Visualization of the Metabolic Barrier:

Bioavailability_Barrier AA Arachidonic Acid EET This compound (Active Epoxide) AA->EET Biosynthesis CYP CYP450 Epoxygenase CYP->EET DHET 8,9-DHET (Inactive Diol) EET->DHET Rapid Hydrolysis Target Target Receptor (PPARα / Ion Channels) EET->Target Bioactivity sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET Catalysis Inhibitor sEH Inhibitor (t-AUCB / TPPU) Inhibitor->sEH Blocks

Caption: The sEH Trap. Without inhibition (t-AUCB), the active epoxide is rapidly shunted to the inactive diol pathway, preventing target engagement.

Ticket #03: "How do I store this for long-term stability?"

Diagnosis: Oxidative degradation and acid-catalyzed hydrolysis. Epoxides are sensitive to acidic pH. If your solvent becomes slightly acidic (common with DMSO absorbing water from air), the epoxide ring will open spontaneously.

Resolution Protocol: The "Golden" Storage Rules

  • Solvent: Store in Ethanol rather than DMSO if possible. Ethanol evaporates easier for formulation and is less hygroscopic.

  • Inert Atmosphere: Always purge the vial with Argon or Nitrogen gas before closing. Oxygen attacks the double bonds (14-Z position).

  • Temperature: -80°C is mandatory for storage > 1 month.

  • pH Check: Never expose the lipid to buffers with pH < 7.0. The epoxide ring is acid-labile.

Advanced Delivery: Liposomal Encapsulation

For maximum bioavailability without relying on separate sEH inhibitors, encapsulate the lipid in PEGylated liposomes. This shields the epoxide from sEH enzymes in the blood.

Formulation Table: PEG-Liposome Composition

ComponentMole %Function
DSPC 55%High-transition temp lipid for stability.
Cholesterol 40%Provides membrane rigidity; prevents leakage.
DSPE-PEG2000 5%"Stealth" layer to evade immune clearance.
This compound LoadThe payload (add at 1:10 drug:lipid ratio).

Preparation Workflow (Thin Film Hydration):

  • Mix lipids and this compound in Chloroform/Methanol (2:1).

  • Evaporate solvent under Nitrogen stream to form a thin film.

  • Vacuum desiccate for 4 hours to remove trace solvent.

  • Hydrate with PBS (pH 7.4) at 60°C (above DSPC transition temp).

  • Extrude through 100 nm polycarbonate membranes (11 passes).

Liposome_Workflow Start Dissolve Lipids + Payload in Chloroform Film Evaporate to Thin Film (N2 Stream) Start->Film Hydrate Hydrate with PBS (pH 7.4) @ 60°C Film->Hydrate Extrude Extrusion (100nm) Create Unilamellar Vesicles Hydrate->Extrude Final Stable Nanoparticle (Ready for Injection) Extrude->Final

Caption: Thin-film hydration method for creating stealth liposomes to protect the labile epoxide payload.

References

  • Spector, A. A., et al. (2004). "Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function." Progress in Lipid Research. Link

  • Imig, J. D., & Hammock, B. D. (2009).[4] "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[1][4][5][6] Nature Reviews Drug Discovery. Link

  • Zeldin, D. C. (2001).[7][8] "Epoxygenase pathways of arachidonic acid metabolism." Journal of Biological Chemistry. Link

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology. Link

Sources

Technical Support Center: Purification of (±)8(9)-Epoxyeicosatrienoic Acid (8,9-EET)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 89-EET-PUR-001 Subject: Refining Purification Techniques for (±)8(9)-Epoxy-Eicosa-5(Z),11(Z),14(Z)-trienoic Acid (and Ethyl Ester analogs) Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary & Nomenclature Clarification

You have inquired about (±)8(9)-EE-14(Z)-E . Based on standard lipidomic nomenclature, this string identifies (±)8(9)-Epoxyeicosatrienoic acid (8,9-EET), likely in its Ethyl Ester (EE) form or highlighting the 14-cis (Z) geometry inherent to the arachidonic acid backbone.[1]

This guide addresses the critical instability of the 8,9-epoxide ring, which is highly susceptible to acid-catalyzed hydrolysis, converting your valuable product into the biologically inactive 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET).[1][2]

Module 1: The Pre-Purification Checklist (Critical)

Q: Why is my crude yield degrading before I even reach the HPLC? A: The 8,9-epoxide is an "acid magnet."[1] Even trace acidity in your solvents or silica gel will open the ring.

ParameterSpecificationThe "Why" (Causality)
Solvent pH > 7.0 (Neutral/Basic) Acidic protons protonate the epoxide oxygen, facilitating nucleophilic attack by water (hydrolysis).[1][2]
Glassware Silanized Untreated glass has surface silanol groups (Si-OH) that can act as Lewis acids and adsorb/degrade the lipid.[1][2]
Atmosphere Argon/Nitrogen The cis-double bonds at C5, C11, and C14 are prone to auto-oxidation.[1][2] Oxygen creates peroxides that destroy the chain.
Temperature -20°C to -80°C Kinetic stabilization.[1][2] At RT, the epoxide ring strain promotes spontaneous opening.
Module 2: Purification Protocols (SOPs)
Protocol A: Flash Chromatography (Crude Cleanup)

Target: Removal of unreacted arachidonic acid and polar impurities.

  • Stationary Phase: Silica Gel 60 (treated).

    • Crucial Step: Pre-wash silica with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes acidic sites on the silica.

  • Mobile Phase:

    • Solvent A: Hexane (with 0.1% TEA).[1]

    • Solvent B: Ethyl Acetate (with 0.1% TEA).[1]

    • Gradient: 0-20% B over 20 minutes.[1][2]

  • Observation: 8,9-EET elutes earlier than the more polar DHET degradation products.[1]

Protocol B: RP-HPLC (Racemic Purification)

Target: Separation of 8,9-EET from other regioisomers (5,6; 11,12; 14,15).[1][3]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 5µm, 4.6 x 150mm.[1]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Note: Use extremely low acid, or preferably Ammonium Acetate pH 7.0 to protect the epoxide).[1]

    • B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 100% B over 30 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (absorption of the double bonds).

Protocol C: Chiral HPLC (Enantiomer Resolution)

Target: Separating (8S,9R)-EET from (8R,9S)-EET.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).[1][2]

  • Mode: Normal Phase (Critical for chiral recognition).

  • Mobile Phase: Hexane : Isopropanol (99.5 : 0.5).

  • Flow Rate: 0.5 mL/min.

  • Result: Baseline separation of enantiomers is typically achieved due to the specific interaction of the epoxide orientation with the chiral selector.

Module 3: Troubleshooting & FAQs

Q: I see a "split peak" or broad tailing on my RP-HPLC chromatogram. Is this the enantiomers? A: No. RP-HPLC cannot separate enantiomers.[1][2][4]

  • Diagnosis: This is likely on-column hydrolysis .[1][2] The acidic modifier in your mobile phase is too strong.

  • Fix: Switch from 0.1% Formic Acid to 10mM Ammonium Acetate (pH 7.0) . The buffering capacity prevents local pH drops without opening the epoxide ring.

Q: My "Purified" fraction turned into a white solid that is inactive. What happened? A: You likely formed the 8,9-DHET (Diol) or polymerized the material.[1]

  • Diagnosis: Did you rotovap to dryness?

  • Fix: Never evaporate to complete dryness. The concentration of trace acids increases exponentially as solvent volume decreases. Store as a stock solution in Ethanol or Acetonitrile under Argon at -80°C.

Q: Can I purify the Ethyl Ester (EE) form differently? A: Yes. The Ethyl Ester (8(9)-EET-EE) is significantly more stable on silica than the free acid.[1]

  • Strategy: Perform all difficult purifications (Flash/Normal Phase) on the Ethyl Ester. Only hydrolyze to the Free Acid (using LiOH in THF/Water) at the very last step before the biological assay.

Module 4: Visualization of Logic & Workflow
Diagram 1: Purification Decision Tree

Caption: Logical workflow for purifying 8(9)-EET, highlighting the critical decision point between Free Acid and Ethyl Ester forms to maximize stability.

PurificationWorkflow Start Crude Synthesis Mix ((±)8(9)-EET) CheckForm Is it Ethyl Ester (EE) or Free Acid (FA)? Start->CheckForm EE_Flash Flash Chromatography (Silica + 1% TEA) *High Stability Path* CheckForm->EE_Flash Ethyl Ester FA_Flash Flash Chromatography (Silica + 2% TEA) *Risk of Degradation* CheckForm->FA_Flash Free Acid EE_HPLC RP-HPLC (ACN/Water + NH4OAc) EE_Flash->EE_HPLC Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) EE_HPLC->Hydrolysis If Free Acid needed Chiral Chiral HPLC Resolution (Chiralcel OD-H) Hexane/IPA EE_HPLC->Chiral If EE needed Hydrolysis->Chiral FA_HPLC RP-HPLC (ACN/Water pH 7.0) FA_Flash->FA_HPLC FA_HPLC->Chiral Storage Storage (-80°C, Argon, Ethanol) Chiral->Storage

Diagram 2: The Degradation Trap (Mechanism)

Caption: The mechanism of acid-catalyzed hydrolysis that destroys 8(9)-EET during purification.[1] Avoiding proton sources is the primary technical objective.

DegradationMechanism EET 8(9)-EET (Active Epoxide) Intermediate Protonated Epoxide (Unstable) EET->Intermediate Protonation Proton H+ (Acidic Solvent/Silica) Proton->Intermediate DHET 8,9-DHET (Inactive Diol) Intermediate->DHET Ring Opening Water H2O (Nucleophile) Water->DHET

[1][2]

References
  • Capdevila, J. H., et al. (1992).[1] "Cytochrome P450 arachidonic acid epoxygenase: Stereochemical characterization of epoxyeicosatrienoic acids." Journal of Biological Chemistry, 267(35), 25170-25182.[1][2]

  • Karara, A., et al. (1989).[1] "Enantioselective separation and determination of epoxyeicosatrienoic acids by chiral high-performance liquid chromatography." Journal of Chromatography B, 489, 462-468.[1][2]

  • Zeldin, D. C. (2001).[1] "Epoxyeicosatrienoic acids."[5][6][7][8][9] Journal of Biological Chemistry, 276(39), 36059-36062.[1][2]

  • Cayman Chemical. "8(9)-EET Product Information & Stability Data." Cayman Chemical Product Support.

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Reactivity and Specificity of (±)8(9)-EE-14(Z)-E

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (±)8(9)-EE-14(Z)-E , a specific mono-enoic analog of the native 8,9-epoxyeicosatrienoic acid (8,9-EET). This document is designed for researchers requiring precise differentiation between this synthetic analog and native bioactive lipids in mass spectrometry and immunoassay workflows.

Executive Summary & Molecule Identification

This compound (Systematic Name: (±)-(Z)-7-(3-(undec-5-enyl)oxiran-2-yl)heptanoic acid) is a structural analog of the native signaling lipid 8,9-EET. Unlike the native lipid, which contains three double bonds (trienoic), this molecule is mono-enoic , retaining only the 14(Z) double bond and the 8,9-epoxide moiety, while lacking the unsaturation at positions C5 and C11.

  • Primary Classification: Synthetic Lipid Analog / Impurity Standard.

  • Origin: Often identified as a minor product during the synthesis of regioisomeric analogs (e.g., (±)14(15)-EE-8(Z)-E) [1].[1]

  • Key Application: Used as a structural probe to determine the necessity of the polyene chain for receptor binding or as a mass-distinct internal standard in LC-MS/MS profiling.

Structural Differentiation
FeatureThis compound (Analog)Native (±)8(9)-EET (Bioactive)Arachidonic Acid (Precursor)
Molecular Weight ~324.5 g/mol (+4 Da vs Native)320.5 g/mol 304.5 g/mol
Double Bonds 1 (Position 14)3 (Positions 5, 11, 14)4 (Positions 5, 8, 11,[2][3] 14)
Epoxide Position C8–C9C8–C9None
Stability High (Reduced oxidation risk)Low (Prone to auto-oxidation)Moderate
Primary Detection LC-MS/MS (Unique MRM)LC-MS/MS, ELISALC-MS/MS, ELISA

Cross-Reactivity Analysis

The "cross-reactivity" of this compound is context-dependent, varying significantly between immunological assays (ELISA) and physicochemical separation (LC-MS/MS).

A. Immunological Cross-Reactivity (ELISA)

Risk Level: HIGH

Antibodies raised against 8,9-EET typically target the 8,9-epoxide moiety and the immediate flanking carbons. Because this compound preserves this exact epitope and the C1-C7 carboxyl chain geometry, it is expected to show significant cross-reactivity in competitive ELISAs.

  • Mechanism: The missing double bonds at C5 and C11 are distal to the primary epitope (the epoxide ring). Steric recognition by the antibody is unlikely to be sufficiently disrupted to prevent binding.

  • Impact: Using this analog in samples analyzed by 8,9-EET ELISA kits (e.g., Detroit R&D, Cayman Chemical) may yield false positives or artificially elevated concentrations.

  • Recommendation: Do not use ELISA to quantify native 8,9-EET if this analog is present as a spike or contaminant.

B. Chromatographic Cross-Reactivity (LC-MS/MS)

Risk Level: LOW (Resolvable)

In mass spectrometry, this compound is distinct from native 8,9-EET due to its saturation level.

  • Mass Shift: The analog lacks two double bonds (-4H), resulting in a mass increase of +4 Da compared to the native lipid (MW 324.5 vs 320.5).

  • Retention Time: The loss of double bonds increases the lipophilicity of the analog, causing it to elute later than native 8,9-EET on reverse-phase (C18) columns.

  • Differentiation Strategy:

    • Native 8,9-EET Transition: m/z 319.2 → 155.1 (COO-)

    • Analog Transition: m/z 323.2 → [Fragment]

Experimental Protocol: Validating Specificity

To confirm the presence of this analog and distinguish it from native lipids, use the following self-validating LC-MS/MS workflow.

Protocol: Differential Lipid Profiling

Reagents:

  • Standard A: Native (±)8,9-EET (Cayman/Avanti).

  • Standard B: this compound (Bertin/TargetMol).

  • Matrix: Methanol/Water (50:50).

Workflow:

  • Preparation: Prepare 100 ng/mL solutions of both standards in the matrix.

  • MS Tuning: Infuse Standard B directly to identify the parent ion (m/z ~323 [M-H]-) and optimize collision energy for unique daughter ions.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.01% Acetic Acid.

    • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

    • Gradient: 40% B to 90% B over 10 minutes.

  • Validation:

    • Inject a mix of A and B.

    • Pass Criteria: Observation of two distinct peaks with baseline resolution (R > 1.5) and distinct parent masses (319 vs 323).

Mechanistic Pathway & Logic Diagram

The following diagram illustrates the structural relationship and the divergence in detection logic between the native lipid and the analog.

LipidSpecificity AA Arachidonic Acid (Precursor) Native Native (±)8(9)-EET (Bioactive Trienoic) AA->Native CYP450 Epoxygenation ELISA ELISA Detection (Epitope: Epoxide) Native->ELISA Strong Binding (Target) LCMS LC-MS/MS Detection (Mass: m/z) Native->LCMS m/z 319.2 RT: Early Analog This compound (Synthetic Mono-enoic) Analog->ELISA Cross-Reaction (False Positive) Analog->LCMS m/z 323.2 RT: Late

Figure 1: Specificity Logic. The analog cross-reacts in ELISA due to structural similarity but is distinct in LC-MS/MS due to mass/lipophilicity differences.

References

  • TargetMol Chemicals. this compound Product Datasheet (Catalog No. T36557). Identified as a minor product from the synthesis of (±)14(15)-EE-8(Z)-E. Link

  • Bertin Bioreagent. this compound Product Information (Cat N° 18112). Lists synonyms and correlated keywords for 14,15-EETs. Link

  • Cayman Chemical. 8(9)-EET ELISA Kit & Lipid Standards. General reference for native EET cross-reactivity and handling. Link

  • National Institutes of Health (NIH). Eicosanoid Structure and Function. PubChem CID 5283203 (8,9-EET). Link

Sources

A Comparative Guide to the Biological Activity of (±)8(9)-EE-14(Z)-E and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of lipid signaling molecules, epoxyeicosatrienoic acids (EETs) have emerged as critical regulators of cardiovascular and renal homeostasis.[1] These cytochrome P450 epoxygenase metabolites of arachidonic acid are characterized by their potent vasodilatory, anti-inflammatory, and anti-apoptotic properties.[1][2] However, their therapeutic potential is often limited by metabolic instability. This has driven the exploration of structurally modified analogs designed to exhibit enhanced stability and specific activity profiles. This guide provides an in-depth comparison of the biological activities of (±)8(9)-epoxyeicosa-14(Z)-enoic acid, henceforth referred to as (±)8(9)-EE-14(Z)-E, and its structural analogs, offering insights into their structure-activity relationships and potential therapeutic applications.

The Rationale for Structural Analogs of 8,9-EET

8,9-EET, a key regioisomer, demonstrates a range of beneficial biological effects.[3][4] However, its in vivo efficacy is hampered by rapid hydrolysis to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH).[1] The synthesis of structural analogs, such as this compound, is a strategic approach to circumvent this metabolic vulnerability and to dissect the structural determinants of 8,9-EET's diverse activities. The primary goals of creating these analogs are to:

  • Enhance Metabolic Stability: Modifications to the EET molecule can reduce its susceptibility to sEH-mediated hydrolysis, thereby prolonging its biological half-life and therapeutic window.

  • Improve Potency and Selectivity: Subtle structural changes can enhance the affinity of the analog for its target receptors or signaling proteins, leading to increased potency and potentially a more selective biological response.

  • Elucidate Structure-Activity Relationships (SAR): By systematically altering specific structural features, such as the position of double bonds, and observing the impact on biological activity, researchers can map the key molecular interactions required for a desired physiological effect.

The analogs discussed in this guide, including this compound, are distinguished by the position of a single double bond, a modification that has been shown to profoundly influence their biological activity.

Comparative Analysis of Biological Activity

The biological effects of this compound and its analogs have been investigated in various experimental models. Here, we compare their activities in two key areas: protection of the glomerular filtration barrier and regulation of apoptosis in vascular smooth muscle cells.

Modulation of Glomerular Permeability

The integrity of the glomerular filtration barrier is crucial for normal kidney function, and its disruption leads to proteinuria, a hallmark of chronic kidney disease.[1] Studies have investigated the ability of 8,9-EET and its analogs to protect this barrier from injury.

Experimental Insight: In a key study, the protective effect of 8,9-EET against an increase in glomerular albumin permeability (Palb) induced by a circulating permeability factor from patients with focal segmental glomerulosclerosis (FSGS) was examined.[1] While 8,9-EET itself was protective, the activity of its single double-bond analogs was found to be dependent on the double bond's position.

CompoundSystematic NameDouble Bond PositionActivity Profile
8,9-EET (5Z,11Z,14Z)-8,9-Epoxyeicosatrienoic acid5, 11, 14Protective
Analog #213 (Z)-8,9-Epoxyeicosa-5(Z)-enoic acid5Antagonistic
This compound (Analog #212) (Z)-8,9-Epoxyeicosa-14(Z)-enoic acid14Antagonistic (less potent than #213)
Analog #214 (Z)-8,9-Epoxyeicosa-11(Z)-enoic acid11Weakly Antagonistic/Neutral

Table 1. Comparative activity of 8,9-EET and its single double-bond analogs on glomerular albumin permeability.

The data reveals a striking structure-activity relationship. While the parent 8,9-EET is protective, its single double-bond analogs, including this compound, exhibit antagonistic properties, with the analog having the double bond at the 5-position being the most potent antagonist.[1] This suggests that the presence and position of the double bonds are critical for the protective effects of 8,9-EET on the glomerular filtration barrier.

Regulation of Apoptosis in Pulmonary Artery Smooth Muscle Cells (PASMCs)

Apoptosis of vascular smooth muscle cells is a key event in the pathogenesis of various cardiovascular diseases. The anti-apoptotic potential of 8,9-EET and its analogs has been a subject of intense research.

Experimental Insight: A study investigating the effects of 8,9-EET and its analog, 8,9-epoxy-eicos-11(Z)-enoic acid (analog #214), on serum deprivation-induced apoptosis in PASMCs revealed a surprising finding. The parent 8,9-EET was ineffective in protecting these cells from apoptosis. In contrast, analog #214 demonstrated significant anti-apoptotic activity.[2]

CompoundActivity in PASMCsKey Findings
8,9-EET No anti-apoptotic effectIneffective in preventing serum deprivation-induced apoptosis.
Analog #214 Anti-apoptotic Increased cell viability, and decreased caspase-3 and -9 activation and TUNEL-positive cells.

Table 2. Differential anti-apoptotic activity of 8,9-EET and its 11(Z)-enoic acid analog in PASMCs.

This differential activity highlights the cell-type specific and context-dependent actions of these analogs. The structural modification in analog #214, specifically the position of the double bond, confers a protective effect not observed with the parent compound in this particular experimental model.

Mechanistic Insights: Signaling Pathways

The distinct biological activities of these analogs can be attributed to their differential engagement of intracellular signaling pathways.

The ROCK Pathway in PASMC Protection

The anti-apoptotic effect of analog #214 in PASMCs has been shown to be mediated, at least in part, through the Rho-kinase (ROCK) pathway.[2] Inhibition of the ROCK pathway reversed the protective effects of this analog, indicating that ROCK activation is a critical downstream event.[2]

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Analog_214 Analog #214 (8,9-EE-11(Z)-E) Receptor Putative Receptor Analog_214->Receptor Binds RhoA RhoA Receptor->RhoA Activates ROCK ROCK (Rho-kinase) RhoA->ROCK Activates Mitochondria Mitochondria ROCK->Mitochondria Protects Caspase_9 Caspase-9 ROCK->Caspase_9 Inhibits Mitochondria->Caspase_9 Inhibits Release of Cytochrome c Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Sources

Statistical Analysis & Comparative Guide: (±)8(9)-EE-14(Z)-E (8,9-EET)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: (±)8(9)-Epoxy-5(Z),11(Z),14(Z)-eicosatrienoic acid (8,9-EET) Audience: Senior Researchers, Pharmacologists, and DMPK Scientists

Executive Summary: The Analyte in Context

(±)8(9)-EE-14(Z)-E , commonly referred to in literature as (±)8(9)-EET , is a cytochrome P450 (CYP) metabolite of arachidonic acid. Unlike its regioisomers (11,12-EET and 14,15-EET), which are renowned for their potent vasodilatory effects in coronary circulation, 8(9)-EET occupies a distinct physiological niche, particularly in renal hydro-osmotic regulation and mitogenic signaling .

This guide provides a rigorous statistical and experimental framework for analyzing 8(9)-EET data. It addresses the specific challenges of working with this labile lipid mediator, including its rapid hydrolysis by soluble Epoxide Hydrolase (sEH) and the necessity of distinguishing its effects from the more dominant 11(12)-EET isomer.

Comparative Analysis: 8(9)-EET vs. Regioisomers

To objectively assess 8(9)-EET, one must benchmark it against the "Gold Standards" of the EET family. The following data synthesizes performance metrics across vascular and renal models.

Table 1: Comparative Pharmacological Profile
Feature(±)8(9)-EET (Target)(±)11(12)-EET (Alternative A)(±)14(15)-EET (Alternative B)
Primary Mechanism TRPV4 activation; Mitogen-Activated Protein Kinase (MAPK)BKCa Channel Activation (Hyperpolarization)Angiogenic signaling; sEH Substrate
Vascular Potency (EC50) Low/Moderate (0.1 - 1.0 µM)*High (1 - 100 nM)Moderate (10 - 500 nM)
sEH Susceptibility High (Rapid degradation to 8,9-DHET)ModerateHighest (Preferred Substrate)
Renal Effect Inhibits Na+ reabsorption (Proximal Tubule)Afferent Arteriole DilationVariable; often angiogenic
Stability (t1/2) < 10 min (in plasma without sEHi)~15-20 min< 5 min

*Note: Potency is highly tissue-dependent. 8(9)-EET is often less potent in coronary arteries but equipotent or superior in renal tubular assays.

Mechanistic Differentiator

While 11(12)-EET acts primarily as an Endothelium-Derived Hyperpolarizing Factor (EDHF) via smooth muscle hyperpolarization, 8(9)-EET is unique in its ability to stimulate cellular proliferation (mitogenesis) in glomerular mesangial cells, a pathway often mediated via the EGFR-MAPK axis rather than simple cAMP/cGMP signaling.

Statistical Analysis Framework

Analyzing EET data requires specific attention to non-linear regression and heteroscedasticity (unequal variance), as biological responses to lipids often span several orders of magnitude.

A. Data Normalization

Raw tension (g) or fluorescence (F/F0) data must be normalized to a maximal physiological response to account for tissue variability.

  • Formula:

    
    
    
  • Constraint: Reject tissues where pre-constriction (e.g., Phenylephrine) is < 50% of the reference KCl contraction.

B. Curve Fitting (The 4PL Model)

Do not use linear regression for dose-response curves. You must use the 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: Response (Normalized).

  • HillSlope: Describes the steepness. A slope > 1.0 suggests cooperativity.

C. Hypothesis Testing
  • For 2 Groups (e.g., Vehicle vs. 8(9)-EET): Use an unpaired t-test only if comparing a single summary statistic (like Emax).

  • For Dose-Response Curves: Use Two-Way ANOVA (Repeated Measures) .

    • Factor A: Concentration.[1][2][3][4][5][6][7]

    • Factor B: Treatment (Vehicle vs. EET).[8]

    • Post-hoc: Bonferroni or Sidak correction for multiple comparisons at each dose point.

Experimental Protocols

Protocol A: Functional Vasodilation Assay (Wire Myograph)

Objective: Determine the EC50 of (±)8(9)-EET in resistance arteries.

  • Tissue Prep: Dissect 2mm segments of mesenteric or renal arteries (200-300µm diameter) in ice-cold physiological saline solution (PSS).

  • Mounting: Thread tungsten wires (40µm) through the lumen and mount in a myograph chamber.

  • Normalization: Stretch vessels to an equivalent transmural pressure of 100 mmHg (IC100) to simulate physiological load.

  • COX Inhibition (Crucial): Incubate with Indomethacin (10 µM) for 30 mins.

    • Reasoning: 8(9)-EET can be metabolized by Cyclooxygenase (COX) into prostaglandins.[9] Indomethacin ensures the observed effect is due to the EET itself, not a downstream metabolite.

  • Pre-constriction: Apply Phenylephrine (1 µM) or U46619 until a stable plateau is reached.

  • Dosing: Cumulative addition of (±)8(9)-EET (1 nM to 10 µM) in 0.5 log unit steps.

  • Validation: At the end, add Sodium Nitroprusside (SNP, 10 µM) to confirm endothelium-independent relaxation capacity.

Protocol B: Stability & Metabolism Assay (LC-MS/MS)

Objective: Quantify the conversion of 8(9)-EET to 8,9-DHET by sEH.

  • Incubation: Mix (±)8(9)-EET (1 µM) with recombinant sEH or cytosolic fraction in Tris-HCl buffer (pH 7.4).

  • Time-Course: Aliquot samples at 0, 5, 10, 30, and 60 mins.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing d8-14,15-EET (Internal Standard).

  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges is preferred over liquid-liquid extraction to minimize lipid peroxidation artifacts.

  • Analysis: LC-MS/MS in Negative Electrospray Ionization (ESI-) mode. Monitor the transition m/z 319 → 155 (for EET) and m/z 337 → 127 (for DHET).

Visualizations of Pathways & Workflows

Diagram 1: The 8(9)-EET Signaling Pathway

This diagram illustrates the generation of 8(9)-EET and its divergent fates: activation of BKCa channels (vasodilation) or degradation by sEH.

EET_Pathway AA Arachidonic Acid CYP CYP450 (2C/2J) AA->CYP EET (±)8(9)-EET CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH TRPV TRPV4 Channel EET->TRPV Activation BKCa BKCa Channel EET->BKCa Activation DHET 8,9-DHET (Biologically Inactive) sEH->DHET Hydrolysis (Rapid) Response Hyperpolarization (Vasodilation) TRPV->Response BKCa->Response

Caption: 8(9)-EET is synthesized by CYP450s and rapidly hydrolyzed by sEH.[10] Its vasoactive effects are mediated via TRPV4/BKCa channels.

Diagram 2: Statistical Analysis Workflow

A decision tree for ensuring data integrity before calculating p-values.

Stat_Workflow Start Raw Data Input (Tension/Fluorescence) Norm Normalize to Max Response (%) Start->Norm QC QC Check: Pre-constriction > 50%? Norm->QC Exclude Exclude Sample QC->Exclude No Fit Non-Linear Regression (4PL Model) QC->Fit Yes Stats 2-Way ANOVA (Repeated Measures) Fit->Stats

Caption: Standardized workflow for processing myography data. QC steps are critical to avoid false negatives due to tissue damage.

References

  • Zeldin, D. C. (2001). Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry. Link

  • Imig, J. D. (2012). Epoxyeicosatrienoic acids and 20-hydroxyeicosatetraenoic acid on endothelial and vascular function. Advances in Pharmacology. Link

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

  • Cayman Chemical. (n.d.). (±)8(9)-EET Product Information & Safety Data Sheet. Link

Sources

Technical Guide: (±)8(9)-EE-14(Z)-E – Structural Analog & Functional Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for (±)8(9)-EE-14(Z)-E , designed for researchers investigating arachidonic acid metabolism, renal physiology, and lipid signaling.

Executive Summary

This compound (Catalog No. 18112) is a synthetic mono-enoic analog of the physiological lipid mediator (±)8(9)-EET (8,9-epoxyeicosatrienoic acid). While originally identified as a minor byproduct in the synthesis of 14(15)-EET, it has emerged as a critical pharmacological tool for defining the structural specificity of EET signaling.

Unlike its biologically active parent 8(9)-EET, which preserves glomerular barrier function, This compound acts as a functional antagonist in renal models , increasing albumin permeability and negating the protective effects of 8(9)-EET. This distinct activity profile makes it an essential negative control and structural probe for validating EET-mediated pathways.

Core Application
  • Primary Use: Negative control and functional antagonist for 8(9)-EET studies.

  • Key Model: Isolated rat glomeruli (Albumin Permeability Assays).[1]

  • Target Specificity: Demonstrates that the

    
     and 
    
    
    
    double bonds of 8(9)-EET are critical for its barrier-protective agonist activity.

Chemical Identity & Structural Comparison

To understand the functional divergence, one must analyze the structural modifications. This compound lacks two of the three double bonds found in the arachidonic acid backbone of 8(9)-EET.

Feature(±)8(9)-EET (Physiological Agonist)This compound (Analog/Antagonist)
Formal Name (±)8,9-epoxy-5,11,14-eicosatrienoic acid(±)8,9-epoxy-14(Z)-eicosenoic acid
Double Bonds Three (

)
One (

)
Epoxide Position C8-C9C8-C9
Biological Effect Reduces glomerular albumin permeability (Protective)Increases glomerular albumin permeability (Damaging)
Molecular Weight 320.5 Da324.5 Da
Stability Labile (susceptible to sEH hydrolysis)Stable in ethanol (>1 year at -20°C)
Structural Significance

The absence of unsaturation at positions 5 and 11 in this compound alters the spatial conformation of the lipid tail. This rigidity likely prevents the molecule from activating the putative EET receptor (or channel interaction site) in the same manner as 8(9)-EET, resulting in antagonistic or inverse agonist activity.

Mechanism of Action: The Glomerular Permeability Axis

The primary validated biological activity of this compound is observed in the regulation of glomerular filtration barrier integrity.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes between the physiological 8(9)-EET and the analog this compound.

EET_Signaling AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Metabolism EET89 (±)8(9)-EET (Trienoic Agonist) CYP->EET89 Target Glomerular Barrier Target EET89->Target Activates Analog This compound (Mono-enoic Analog) Analog->Target Blocks/Antagonizes Effect_Pos Maintains Barrier (Low Albumin Permeability) Target->Effect_Pos Agonist Response Effect_Neg Disrupts Barrier (High Albumin Permeability) Target->Effect_Neg Antagonist Response

Caption: Divergent effects of 8(9)-EET and its 14(Z)-E analog on glomerular barrier function.

Experimental Evidence

In isolated rat glomeruli, 8(9)-EET typically prevents the increase in albumin permeability induced by oncotic pressure gradients. However, when This compound is applied:

  • Direct Effect: At 300 nM, it independently increases albumin permeability (

    
    ).
    
  • Antagonistic Effect: Co-incubation of the analog with 8(9)-EET abolishes the protective effect of the native lipid.

Experimental Protocols

To ensure reproducibility, the handling of this lipid requires strict adherence to solubility and storage protocols.

A. Solubilization & Storage

This compound is supplied as a solution in ethanol.[1]

  • Evaporation: If ethanol is incompatible with your assay, evaporate it under a gentle stream of nitrogen.[1]

    • Critical: Do not use heat. Lipid epoxides are heat-sensitive.

  • Reconstitution:

    • DMSO: Soluble up to ~10 mg/mL.[1]

    • PBS (pH 7.2): Sparingly soluble (max ~0.5 mg/mL).[1]

    • Protocol: Dissolve in DMSO first, then dilute into PBS. Ensure the final DMSO concentration is <0.1% to avoid solvent artifacts.

  • Aqueous Stability: Aqueous solutions are unstable. Prepare fresh daily. Do not store PBS solutions for >24 hours.

B. Glomerular Permeability Assay Workflow

This protocol validates the antagonistic activity of this compound.

Workflow Step1 Step 1: Isolation Isolate glomeruli from rat renal cortex (Sieving technique) Step2 Step 2: Incubation Incubate glomeruli in media containing: Group A: Vehicle Group B: 8(9)-EET (Active) Group C: this compound (Analog) Step1->Step2 Step3 Step 3: Induction Apply oncotic gradient (e.g., 5% BSA gradient) Step2->Step3 Step4 Step 4: Measurement Video microscopy of glomerular volume change Calculate Albumin Reflection Coefficient (σ) Step3->Step4

Caption: Workflow for assessing albumin permeability (


) in isolated glomeruli.

Validation Criteria:

  • Success: Group C (Analog) should show high permeability (low reflection coefficient,

    
    ).
    
  • Success: Group B (8,9-EET) should show low permeability (high reflection coefficient,

    
    ).
    

Comparative Data Summary

ParameterThis compound8(9)-EET14,15-EET
Origin Synthetic ByproductEndogenous (CYP450)Endogenous (CYP450)
Renal Effect Increases Permeability Decreases PermeabilityVariable/Vasodilatory
Receptor Interaction Antagonist / Inverse AgonistAgonistAgonist (Distinct receptor)
Use Case Specificity ControlPhysiological StandardPhysiological Standard
Commercial Source Cayman Chem (Item 18112)Cayman Chem (Item 50351)Cayman Chem (Item 50651)

References

  • Cayman Chemical. this compound Product Information Sheet, Item No. 18112.[1]

  • Savin, V. J., et al.Role of Epoxyeicosatrienoic Acids in Glomerular Permeability. (Contextual grounding for EET renal effects).
  • Bertin Bioreagent. this compound Technical Data.

Sources

Comparative Guide: Assessing the Specificity of (±)8(9)-EE-14(Z)-E Actions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Structural Logic

The Challenge: Validating a Novel Pharmacological Tool

The compound (±)8(9)-EE-14(Z)-E (8,9-epoxy-14(Z)-eicosenoic acid) represents a unique challenge in lipid signaling research. Identified primarily as a minor product during the synthesis of (±)14(15)-EE-8(Z)-E, this molecule remains largely unreported in peer-reviewed literature.[1][2]

For researchers, this compound presents a high-value opportunity: it is a structural isomer of the established 8,9-EEZE (8,9-epoxy-5(Z)-eicosenoic acid), a known antagonist of 8,9-EET. However, the shift of the double bond from the 5(Z) position to the 14(Z) position alters its steric profile.

The Core Question: Does the 14(Z) double bond modification retain the antagonistic capability of the 8,9-epoxide moiety while offering distinct selectivity or stability advantages?

This guide outlines the rigorous experimental framework required to validate this compound as a specific pharmacological tool, distinguishing its actions from the endogenous metabolite 8,9-EET and the standard antagonist 14,15-EEZE .

Structural Competitors & Alternatives

To assess specificity, this compound must be benchmarked against the following standards:

CompoundRoleStructural KeyPrimary Use
This compound Target Molecule 8,9-Epoxide; 14(Z)-AlkeneValidation Required (Potential 8,9-EET antagonist)
(±)8(9)-EET Endogenous Agonist8,9-Epoxide; Triene (5,11,14)Biological signaling (Vasodilation, Angiogenesis)
14,15-EE-5(Z)-E Standard Antagonist14,15-Epoxide; 5(Z)-Alkene"Gold Standard" 14,15-EET antagonist (14,15-EEZE)
8,9-EE-5(Z)-E Reference Antagonist8,9-Epoxide; 5(Z)-AlkeneKnown 8,9-EET antagonist (8,9-EEZE)

Part 2: Experimental Protocols (Validation Framework)

Since biological data for this compound is not established, the following protocols are designed to determine its Pharmacological Profile (Agonist vs. Antagonist) and Selectivity Index .

Protocol A: Functional Antagonism Assay (Vascular Reactivity)

Objective: Determine if this compound inhibits 8,9-EET-induced vasodilation without affecting other pathways.

System: Isometric tension myography (Mouse/Rat Mesenteric Arteries).

Methodology:

  • Preparation: Dissect mesenteric arteries (200-300 µm) and mount in a wire myograph with physiological saline solution (PSS) at 37°C, oxygenated (95% O2/5% CO2).

  • Pre-constriction: Induce stable constriction (50-70% max) using Phenylephrine (1 µM) or U46619.

  • Incubation (The Variable):

    • Group 1 (Control): Vehicle (0.01% Ethanol/DMSO).

    • Group 2 (Target): this compound (10 µM) for 20 minutes.

    • Group 3 (Benchmark): 14,15-EE-5(Z)-E (10 µM) - Negative Control for 8,9 specificity.

  • Response Curve: Construct a cumulative concentration-response curve (CCRC) for (±)8,9-EET (1 nM to 10 µM).

  • Cross-Validation: Repeat the curve using Sodium Nitroprusside (SNP) to ensure the compound does not impair general smooth muscle relaxation mechanisms.

Interpretation:

  • Specific Antagonism: If Group 2 shifts the 8,9-EET curve to the right (increased EC50) but does not affect SNP, the compound is an antagonist.

  • Non-Specific Toxicity: If Group 2 inhibits SNP relaxation, the compound is toxic or acts on downstream GMP/NO pathways.

Protocol B: Selectivity Screening (Cross-Reactivity)

Objective: Confirm that this compound does not cross-react with the 14,15-EET receptor pathway.

Methodology:

  • Setup: Same myograph setup as Protocol A.

  • Incubation: Incubate vessels with this compound (10 µM).

  • Challenge: Construct CCRC using (±)14,15-EET .

  • Control: Run a parallel vessel with 14,15-EE-5(Z)-E (Positive Control).

Success Criteria:

  • This compound should have NO significant effect on the 14,15-EET relaxation curve.

  • 14,15-EE-5(Z)-E should significantly inhibit the 14,15-EET response.

Protocol C: Metabolic Stability (sEH Resistance)

Objective: EETs are rapidly degraded by Soluble Epoxide Hydrolase (sEH) into DHETs. A useful pharmacological tool must be resistant to sEH.

Methodology:

  • Reaction Mix: Recombinant human sEH (100 ng/mL) in Tris-HCl buffer (pH 7.4).

  • Substrate: Add this compound (10 µM).

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Stop reaction with acetonitrile.

  • Analysis: LC-MS/MS quantification targeting the parent mass and the potential diol metabolite.

Part 3: Data Visualization & Logic Flow

Specificity Logic Flowchart

The following diagram illustrates the decision matrix for validating the compound's mechanism of action.

SpecificityLogic Start Compound: this compound Assay1 Assay 1: 8,9-EET Induced Relaxation Start->Assay1 Result1A Relaxation BLOCKED Assay1->Result1A Inhibits Result1B Relaxation INTACT Assay1->Result1B No Effect Assay2 Assay 2: 14,15-EET Induced Relaxation Result1A->Assay2 Check Specificity Conclusion3 Inactive / Negative Control Result1B->Conclusion3 Not an Antagonist Result2A Relaxation BLOCKED Assay2->Result2A Cross-reacts Result2B Relaxation INTACT Assay2->Result2B Selective Conclusion2 Non-Specific / Pan-EET Antagonist Result2A->Conclusion2 Conclusion1 Valid 8,9-EET Antagonist Result2B->Conclusion1

Caption: Decision matrix for classifying this compound based on functional vascular assays.

Expected Data Summary (Hypothetical Validation)

Below is a template for how the data should be structured to prove specificity.

Assay ConditionAgonist UsedAntagonist: this compoundAntagonist: 14,15-EEZE (Control)Interpretation of Result
Target Validation 8,9-EETInhibition (Right-shift) No EffectConfirms 8,9-selectivity.
Cross-Reactivity 14,15-EETNo Effect Inhibition (Right-shift)Confirms lack of 14,15 cross-talk.
Toxicity Check SNP (NO donor)No Effect No EffectConfirms smooth muscle health.
Stability sEH Enzyme>90% Parent Remaining >90% Parent RemainingConfirms metabolic stability.

Part 4: Scientific Integrity & Analysis

Causality & Mechanism

The structural modification of this compound involves placing the double bond at the 14-position rather than the 5-position (as seen in standard EEZE analogs).

  • Hypothesis: The 8,9-epoxide is the pharmacophore required for recognition by the putative 8,9-EET receptor (likely a GPCR). The alkyl chain modifications (the "tail") determine the affinity and efficacy.

  • Risk: If the 14(Z) double bond alters the lipophilicity or steric hindrance too drastically compared to the 5(Z) analog, the compound may fail to bind. Conversely, it may bind more tightly, acting as a "super-antagonist."

Trustworthiness: The "Byproduct" Factor

As this compound is identified as a minor synthesis product, purity is the critical variable .

  • Contamination Risk: If the sample contains trace amounts of the major product ((±)14(15)-EE-8(Z)-E), experimental results will be confounded by 14,15-antagonism.

  • Mitigation: All batches must be validated via HPLC to ensure >98% purity before biological testing.

References
  • Bertin Bioreagent. this compound Product Data Sheet. Catalog No. 18112. Link

  • Gauthier, K. M., et al. (2002). 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries. Circulation Research. Link

  • Imig, J. D. (2018). Prospective for Cytochrome P450 Epoxygenase Cardiovascular and Renal Therapeutics. Pharmacology & Therapeutics. Link

  • Cayman Chemical. 14,15-EE-5(Z)-E Product Insert. Link

Sources

Safety Operating Guide

(±)8(9)-EE-14(Z)-E proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: (±)8(9)-EE-14(Z)-E

Part 1: Executive Safety Directive

Core Directive: The chemical compound This compound (Catalog No. 18112, typically supplied by Cayman Chemical) is a bioactive lipid analog containing an epoxide moiety. Under no circumstances should this compound be discharged into municipal wastewater or sink drains.

The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. This protocol applies to both the neat substance and any solvated forms (typically ethanol or methyl acetate solutions).

Part 2: Technical Context & Hazard Profiling

To ensure scientific integrity in our safety protocols, we must understand the causality behind these disposal requirements. This is not merely about compliance; it is about preventing bioactive contamination.

Chemical Identity & Stability

This compound is a synthetic analog of 8,9-epoxyeicosatrienoic acid (8,9-EET) .

  • Mechanism of Action: EETs are cytochrome P450 metabolites of arachidonic acid, functioning as autocrine and paracrine signaling molecules.[1] They modulate vascular tone (vasodilation), inflammation, and cellular proliferation [1].

  • The Epoxide Factor: The 8,9-epoxide ring is chemically reactive. While susceptible to hydrolysis by soluble epoxide hydrolase (sEH) in vivo [2], it can persist in environmental water matrices if not chemically destroyed.

  • Solvent Hazard: These lipids are almost invariably supplied in organic solvents like Ethanol or Methyl Acetate to prevent oxidation and polymerization. Therefore, the primary immediate physical hazard is Flammability (Category 2) .

Quantitative Hazard Data
ParameterSpecificationOperational Implication
Physical State Liquid (Solution) or Oil (Neat)Requires leak-proof secondary containment.
Solvent Flash Point ~13°C (Ethanol) / -10°C (Methyl Acetate)High Fire Risk. Store/dispose away from heat sources.
Water Solubility Low (<50 µg/mL in PBS)Do not flush. Will adsorb to pipes/biota rather than dilute.
Reactivity Epoxide ring strainSensitive to strong acids/bases; segregate from corrosives.

Part 3: Step-by-Step Disposal Workflow

This protocol utilizes a Self-Validating System : every step includes a verification check to ensure the chain of custody is secure.

Phase A: Preparation & Segregation
  • Objective: Isolate the chemical from incompatible waste streams.

  • Protocol:

    • Verify Solvent: Check the vial label. If dissolved in Ethanol/Methyl Acetate, classify as Ignitable Waste (D001) .

    • Vial Processing: Do not attempt to wash the vial out with water. The residual lipid is hydrophobic and will not rinse clean.

    • Bulking: If you have <5 mL, leave the compound in its original glass vial. Cap tightly.

Phase B: Waste Containerization
  • Objective: Secure containment for transport.

  • Protocol:

    • Primary Vessel: Place the tightly capped original vial into a Wide-Mouth High-Density Polyethylene (HDPE) Jar or a dedicated Solvent Waste Carboy (if bulking large volumes).

    • Absorbent Addition: Add vermiculite or a polypropylene absorbent pad to the secondary container to capture potential leakage.

    • Labeling: Apply a hazardous waste label with the following constituents clearly marked:

      • Ethanol (or specific solvent)

      • Epoxy-fatty acid derivative

      • Trace Organic Contaminants

Phase C: Final Destruction
  • Objective: Irreversible destruction of the bioactive pharmacophore.

  • Protocol:

    • Transfer to your facility's Chemical Waste Accumulation Area .

    • Schedule pickup by a licensed environmental contractor.

    • Method of Destruction: Specify Incineration with Afterburner .

      • Reasoning: Incineration at >850°C ensures the complete oxidation of the epoxide ring and the long carbon chain, yielding only CO₂ and H₂O. Landfilling is strictly prohibited for bioactive research lipids.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the operational decision tree for disposing of this compound, ensuring no ambiguity between neat and solvated forms.

Disposal_Protocol Start Start: this compound Waste Identification CheckState Check Physical State Start->CheckState IsSolvated Is it in Solution? (Ethanol/Methyl Acetate) CheckState->IsSolvated FlammableStream Classify as Flammable Organic Waste IsSolvated->FlammableStream Yes (Liquid) NeatStream Classify as Toxic/Bioactive Solid IsSolvated->NeatStream No (Solid/Oil) BulkSolvent Combine with Compatible Non-Halogenated Solvents FlammableStream->BulkSolvent Labeling Label: 'Bioactive Lipid' + Solvent Constituent BulkSolvent->Labeling PackVial Pack Original Vial in Secondary Container NeatStream->PackVial PackVial->Labeling Storage Store in Satellite Accumulation Area (<90 Days) Labeling->Storage Disposal FINAL DISPOSAL: High-Temp Incineration Storage->Disposal

Figure 1: Operational decision tree for the segregation and disposal of epoxy-fatty acid research samples.

Part 5: Emergency Procedures (Spill Management)

In the event of a benchtop spill, immediate action is required to prevent surface contamination.

  • Evacuate & Ventilate: If the volume is >50 mL and involves methyl acetate, evacuate the immediate area to allow vapors to dissipate.

  • PPE: Wear Nitrile gloves (double-gloving recommended for lipids), safety glasses, and a lab coat.

  • Containment:

    • Do not use water. Water will spread the hydrophobic lipid.

    • Use Sand or Vermiculite to dike and absorb the liquid.

    • For small droplet spills, use a solvent-absorbent pad.

  • Decontamination:

    • Wipe the surface with 10% Bleach followed by 70% Ethanol . The bleach helps oxidize the epoxide, while ethanol solubilizes the lipid residues for removal.

    • Dispose of all cleanup materials as hazardous chemical waste (Incineration).

References

  • Specter, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(2), C996-C1012. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Cayman Chemical.[2][3] (2023).[2][4][5] Safety Data Sheet: 8(9)-EET. Link (Note: Refer to specific lot SDS for solvent composition).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)8(9)-EE-14(Z)-E
Reactant of Route 2
(±)8(9)-EE-14(Z)-E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.